Artekin
Description
Properties
CAS No. |
497968-03-3 |
|---|---|
Molecular Formula |
C36H44F6N2O9 |
Molecular Weight |
762.7 g/mol |
IUPAC Name |
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |
InChI |
InChI=1S/C19H28O8.C17H16F6N2O/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);3-5,8,12,15,24,26H,1-2,6-7H2/t10-,11-,12+,13+,16-,17-,18?,19-;12-,15+/m11/s1 |
InChI Key |
LHRJCEIKDHGLPS-JKGRWLOQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Artemisinin-Based Compounds Against Plasmodium falciparum
Disclaimer: The term "Artekin" is a brand name for a combination therapy containing dihydroartemisinin (B1670584) and piperaquine.[1][2][3] This guide focuses on the core mechanism of action of the artemisinin (B1665778) class of drugs, which is the active component responsible for the rapid anti-parasitic effect against Plasmodium falciparum.
Introduction
Artemisinin and its semi-synthetic derivatives (e.g., artesunate, artemether, dihydroartemisinin) are the cornerstone of modern antimalarial treatment, forming the basis of Artemisinin-based Combination Therapies (ACTs).[4] Discovered by Tu Youyou, a finding that led to the 2015 Nobel Prize in Physiology or Medicine, this class of drugs is renowned for its rapid and potent activity against the asexual blood stages of P. falciparum, the most virulent malaria parasite.[5][6] Artemisinins are sesquiterpene lactones characterized by a unique 1,2,4-trioxane (B1259687) endoperoxide bridge, which is crucial for their antimalarial properties.[5][7] ACTs are the globally recommended first-line treatment for uncomplicated P. falciparum malaria, significantly contributing to the reduction in malaria-related mortality worldwide.[4][8]
Core Mechanism of Action: Heme-Activated Promiscuous Alkylation
The prevailing model for artemisinin's mechanism of action is a multi-stage process initiated by the drug's activation within the parasite, leading to widespread, indiscriminate damage to cellular components.[7]
Activation by Intraparasitic Heme
The primary activator of artemisinin is ferrous iron (Fe²⁺), which is abundant within the parasite's digestive vacuole in the form of heme.[6][7] During its intraerythrocytic stages, P. falciparum digests large amounts of host cell hemoglobin to obtain amino acids, releasing substantial quantities of heme as a byproduct.[9] The iron in this heme catalyzes the reductive cleavage of artemisinin's endoperoxide bridge.[7] This reaction generates highly reactive and unstable carbon-centered radicals, which are the primary cytotoxic agents.[7][10]
Multi-Target Alkylation and Cellular Disruption
Once generated, these carbon-centered radicals act promiscuously, covalently binding to and alkylating a multitude of biological macromolecules, including proteins and heme itself.[6][7] This widespread alkylation disrupts numerous essential cellular pathways simultaneously, leading to rapid parasite death.[7]
Key consequences of this promiscuous targeting include:
-
Protein Damage: Proteomics studies have identified over 120 protein targets of artemisinin, indicating a broad, multi-target assault.[6] This widespread protein damage overwhelms the parasite's protein homeostasis machinery, such as the ubiquitin-proteasome system.[9]
-
Heme Detoxification Inhibition: Activated artemisinin can alkylate heme, preventing its detoxification into hemozoin. This leads to an accumulation of toxic heme, which can further damage the parasite.[7]
-
Disruption of Key Pathways: Artemisinin has been shown to interfere with various vital parasite functions, including mitochondrial function and transport proteins.[10]
dot
Caption: Core mechanism of artemisinin action against P. falciparum.
Molecular Basis of Resistance
The emergence of artemisinin resistance, clinically defined as delayed parasite clearance, poses a significant threat to malaria control.[4][11] Resistance is primarily associated with mutations in the P. falciparum Kelch13 (K13) protein.[7][8] The current understanding is that K13 mutations do not prevent the drug's activation but rather enhance the parasite's ability to survive the initial cytotoxic onslaught.[7]
The proposed mechanism of resistance involves the phosphatidylinositol-3-phosphate (PI3P) pathway. K13-mutant parasites exhibit elevated basal levels of PI3P.[7][8] Artemisinin is known to inhibit the parasite's PI3K enzyme. In resistant parasites, the higher starting level of PI3P means that even after inhibition by artemisinin, the PI3P levels are comparable to those in untreated sensitive parasites, allowing the resistant parasite to maintain cellular homeostasis and survive.[7]
dot
References
- 1. Efficacy and safety of dihydroartemisinin-piperaquine (this compound) in Cambodian children and adults with uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety and efficacy of dihydroartemisinin/piperaquine (this compound) for the treatment of uncomplicated Plasmodium falciparum malaria in Rwandan children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin - Wikipedia [en.wikipedia.org]
- 6. Antimalarial Drug Mechanism Explained | The Scientist [the-scientist.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Artemisinin-Resistant Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin-Piperaquine Combination Therapy: A Technical Guide for Researchers
An in-depth examination of the pharmacology, clinical efficacy, and mechanisms of resistance of a cornerstone antimalarial treatment.
Dihydroartemisinin-piperaquine (DHA-PPQ) is a leading artemisinin-based combination therapy (ACT) recommended by the World Health Organization for the treatment of uncomplicated Plasmodium falciparum malaria.[1][2] This guide provides a comprehensive technical overview of DHA-PPQ, designed for researchers, scientists, and drug development professionals. It delves into the therapy's mechanism of action, presents a synthesis of clinical efficacy and pharmacokinetic data, details relevant experimental protocols, and explores the molecular basis of emerging resistance.
Mechanism of Action
The synergistic action of dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PPQ) underpins the high efficacy of this combination therapy. DHA, the active metabolite of artemisinin (B1665778) derivatives, provides rapid parasite clearance, while the long-acting partner drug, piperaquine, eliminates remaining parasites and offers post-treatment prophylaxis.[3][4]
-
Dihydroartemisinin (DHA): This compound is characterized by an endoperoxide bridge, which is crucial for its antimalarial activity. Inside the parasite, the endoperoxide bridge is cleaved in the presence of heme, a byproduct of hemoglobin digestion, leading to the generation of reactive oxygen species (ROS).[3] These free radicals cause widespread damage to parasite proteins and membranes, including the mitochondrial and nuclear membranes, leading to rapid parasite death.[3] DHA is effective against all asexual stages of the parasite, which contributes to the rapid resolution of clinical symptoms.[1]
-
Piperaquine (PPQ): A bisquinoline antimalarial, piperaquine's mechanism is thought to be similar to that of chloroquine (B1663885).[1][2] It is believed to interfere with the detoxification of heme in the parasite's digestive vacuole.[1][4][5] By inhibiting this process, toxic heme accumulates, leading to parasite death. Piperaquine has a significantly longer elimination half-life compared to DHA, providing a prophylactic effect for several weeks after treatment.[2][3]
The distinct mechanisms of action of DHA and piperaquine are visualized in the signaling pathway diagram below.
Clinical Efficacy and Pharmacokinetics
DHA-PPQ has consistently demonstrated high cure rates, typically exceeding 95%, in the treatment of uncomplicated P. falciparum malaria across various endemic regions.[6] The following tables summarize key quantitative data on the clinical efficacy and pharmacokinetic parameters of DHA-PPQ.
Table 1: Clinical Efficacy of Dihydroartemisinin-Piperaquine
| Region/Country | Year of Study | Follow-up Duration (Days) | PCR-Corrected Cure Rate (%) | Day 3 Parasite Positivity Rate (%) | Reference |
| China-Myanmar Border | 2012-2013 | 42 | 100 | 7.04 | [7][8] |
| Ghana | 2020 | 42 | 97.0 (National Average) | 0 | [9] |
| Ghana (Forest Zone) | 2020 | 42 | 100 | 0 | [9] |
| Ghana (Coastal Zone) | 2020 | 42 | 100 | 0 | [9] |
| Ghana (Savannah Zone) | 2020 | 42 | 90.3 | 0 | [9] |
| Sudan | 2015-2016 | 42 | 98.2 | N/A | [10] |
Table 2: Pharmacokinetic Parameters of Dihydroartemisinin and Piperaquine in Adults
| Drug | Parameter | Value | Unit | Population | Reference |
| Dihydroartemisinin | Terminal Elimination Half-life (t½) | 0.83 - 1.9 | hours | Adult Patients | [11] |
| Apparent Volume of Distribution (V) | 1.5 - 3.8 | L/kg | Adult Patients | [11] | |
| Oral Clearance (CL) | 1.1 - 2.9 | L/h/kg | Adult Patients | [11] | |
| Piperaquine | Terminal Elimination Half-life (t½) | 20 - 30 | days | Adult Patients | [11] |
| Apparent Volume of Distribution (V) | 600 - 900 | L/kg | Adult Patients | [11] | |
| Oral Clearance (CL) | 0.90 - 1.4 | L/h/kg | Adult Patients | [11] | |
| Piperaquine | Cmax | 568 | ng/mL | Vietnamese Malaria Patients | [6] |
| Piperaquine | Tmax | 5.7 | hours | Vietnamese Malaria Patients | [6] |
Note: Pharmacokinetic parameters can vary based on factors such as age, pregnancy status, and co-morbidities.
Mechanisms of Resistance
The emergence and spread of resistance to DHA-PPQ, particularly in Southeast Asia, poses a significant threat to malaria control efforts.[12][13][14] Resistance is complex, involving decreased susceptibility to both the artemisinin component and the partner drug, piperaquine.
Artemisinin Resistance: Partial resistance to artemisinin is primarily associated with single nucleotide polymorphisms (SNPs) in the propeller domain of the P. falciparum kelch13 (Pfk13) gene.[1][15] These mutations are linked to delayed parasite clearance.[12]
Piperaquine Resistance: Resistance to piperaquine is multifactorial. Key molecular markers associated with piperaquine resistance include:
-
Amplification of plasmepsin II and plasmepsin III genes: Increased copy numbers of these genes, located on chromosome 14, have been strongly correlated with DHA-PPQ treatment failure.[1][5][16][17][18][19]
-
Mutations in the P. falciparum chloroquine resistance transporter (Pfcrt) gene: Specific mutations in pfcrt, distinct from those causing chloroquine resistance, have been identified as drivers of piperaquine resistance.[15][20][21]
-
Exonuclease (exo-E415G) SNP: A single nucleotide polymorphism resulting in a Glu415Gly substitution in an exonuclease gene has also been associated with parasite recrudescence following DHA-PPQ treatment.[16][18]
The logical relationship between the emergence of resistance and its molecular drivers is depicted in the diagram below.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the research of DHA-PPQ.
In Vitro Drug Susceptibility Testing
Objective: To determine the 50% inhibitory concentration (IC50) of dihydroartemisinin and piperaquine against P. falciparum clinical isolates.
Methodology (SYBR Green I-based assay):
-
Sample Collection and Preparation: Collect blood samples from patients with P. falciparum malaria into EDTA tubes. Wash the infected red blood cells twice with RPMI 1640 medium to remove host white blood cells and plasma. Adjust the parasitemia to 1% at a 2% hematocrit using uninfected O+ erythrocytes.
-
Drug Plate Preparation: Pre-dose 96-well microtiter plates with serial dilutions of dihydroartemisinin and piperaquine.
-
Parasite Culture: Add the prepared parasite suspension to each well of the drug-dosed plates. Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with parasitic DNA.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.
-
Data Analysis: Calculate the IC50 values by plotting the drug concentration against the percentage of parasite growth inhibition using a non-linear regression model.
Clinical Efficacy Trial Protocol
Objective: To evaluate the therapeutic efficacy and safety of DHA-PPQ for the treatment of uncomplicated P. falciparum malaria.
Methodology (WHO Standard Protocol):
-
Study Design: A prospective, single-arm or randomized controlled trial.
-
Patient Recruitment: Enroll patients with microscopically confirmed, uncomplicated P. falciparum malaria who meet specific inclusion criteria (e.g., age, parasite density). Obtain informed consent.[10]
-
Treatment Administration: Administer a standard 3-day course of DHA-PPQ, with dosing based on body weight. The administration of each dose should be directly observed.[22][23]
-
Follow-up: Monitor patients for a period of 28 or 42 days.[7][10] Scheduled follow-up visits should occur on days 1, 2, 3, 7, 14, 21, 28, and 42.[7][8]
-
Data Collection: At each visit, collect clinical data (e.g., temperature) and blood smears for parasite quantification.[7][8]
-
Outcome Assessment: The primary endpoint is the PCR-corrected cure rate at the end of the follow-up period. Treatment outcomes are classified as early treatment failure, late clinical failure, late parasitological failure, or adequate clinical and parasitological response (ACPR).
-
Molecular Analysis: Perform PCR genotyping to distinguish between recrudescence (true treatment failure) and new infections.[9][10]
The workflow for a typical clinical efficacy trial is illustrated below.
Molecular Marker Analysis for Piperaquine Resistance
Objective: To determine the copy number of plasmepsin II and plasmepsin III genes in P. falciparum isolates.
Methodology (Quantitative PCR):
-
DNA Extraction: Extract genomic DNA from patient blood samples or cultured parasites.
-
Primer and Probe Design: Design specific primers and probes for the plasmepsin II, plasmepsin III, and a single-copy reference gene (e.g., β-tubulin).
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should include the extracted DNA, primers, probes, and qPCR master mix.
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative copy number of the target genes (plasmepsin II/III) compared to the reference gene. A known single-copy reference strain should be used as a calibrator. An increase in the relative quantity indicates gene amplification.
Conclusion
DHA-PPQ remains a highly effective and critical tool in the global fight against malaria. However, the emergence of resistance, particularly in Southeast Asia, underscores the urgent need for continued surveillance, research into resistance mechanisms, and the development of novel antimalarial therapies. The data and protocols presented in this guide are intended to support the efforts of the scientific community in addressing these challenges and optimizing the use of this vital combination therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frequently asked questions about Eurartesim® | Medicines for Malaria Venture [mmv.org]
- 4. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 5. Piperaquine - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Efficacy of Dihydroartemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China-Myanmar Border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Efficacy of Dihydroartemisinin–Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China–Myanmar Border - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic efficacy of dihydroartemisinin-piperaquine combination for the treatment of uncomplicated malaria in Ghana [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Plasmodium falciparum Resistance to Artemisinin Derivatives and Piperaquine: A Major Challenge for Malaria Elimination in Cambodia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydroartemisinin-piperaquine resistance in Plasmodium falciparum malaria in Cambodia: a multisite prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihydroartemisinin–piperaquine resistance in Plasmodium falciparum malaria in Cambodia: a multisite prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular markers of dihydroartemisinin-piperaquine resistance in northwestern Thailand | springermedizin.de [springermedizin.de]
- 16. Genetic markers associated with dihydroartemisinin–piperaquine failure in Plasmodium falciparum malaria in Cambodia: a genotype-phenotype association study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Malaria – Discovery of a molecular marker associated with piperaquine resistance in parasites | [pasteur.fr]
- 18. Studies reveal markers of malaria resistance | MDedge [ma1.mdedge.com]
- 19. Decreased dihydroartemisinin-piperaquine protection against recurrent malaria associated with Plasmodium falciparum plasmepsin 3 copy number variation in Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of the safety and efficacy of dihydroartemisinin-piperaquine for intermittent preventive treatment of malaria in HIV-infected pregnant women: protocol of a multicentre, two-arm, randomised, placebo-controlled, superiority clinical trial (MAMAH project) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy and Molecular Mechanisms of Dihydroartemisinin-Piperaquine (Artekin) in Uncomplicated Falciparum Malaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artekin, a fixed-dose combination of dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PQ), stands as a highly effective and widely utilized artemisinin-based combination therapy (ACT) for the treatment of uncomplicated Plasmodium falciparum malaria. Its high cure rates, favorable safety profile, and the long prophylactic tail of piperaquine have made it a cornerstone in the global effort to combat malaria. This technical guide provides an in-depth analysis of the clinical efficacy, pharmacokinetic profiles, mechanisms of action, and the molecular basis of resistance to this critical antimalarial agent.
Clinical Efficacy and Safety
Numerous clinical trials have consistently demonstrated the high efficacy of dihydroartemisinin-piperaquine in diverse geographical regions. Cure rates for uncomplicated falciparum malaria are typically above 95%, positioning it as a reliable first-line treatment option.[1]
Quantitative Data Summary
| Parameter | Dihydroartemisinin-Piperaquine (DP) | Comparator (Artemether-Lumefantrine - AL) | Study Population | Follow-up Duration | Reference |
| PCR-Corrected Cure Rate | 94.7% (ePP) | 95.3% (ePP) | African Children | 28 Days | [2] |
| PCR-Corrected Cure Rate | 98.4% | 99.6% (Mefloquine-Artesunate) | Peru | 63 Days | [3] |
| PCR-Corrected Cure Rate | 99.5% | 100% (Artesunate-Mefloquine) | Southern Laos | 63 Days | [4] |
| PCR-Uncorrected Cure Rate | 97.4% | 84.5% | Mali | 28 Days | [5] |
| PCR-Corrected Efficacy (National Average) | 97.0% | N/A | Ghana | 42 Days | [3] |
ePP: enlarged Per-Protocol
| Adverse Event | Dihydroartemisinin-Piperaquine (DP) | Artemether-Lumefantrine (AL) | Reference |
| Gastrointestinal Tolerability | 19.9% | 18.0% | [2] |
| Cutaneous Adverse Events | 6.7% | 5.7% | [2] |
Pharmacokinetics
The pharmacokinetic properties of dihydroartemisinin and piperaquine are complementary. DHA is rapidly absorbed and eliminated, providing a fast onset of action, while PQ has a much longer elimination half-life, offering a prolonged period of post-treatment prophylaxis.
Dihydroartemisinin (DHA)
| Pharmacokinetic Parameter | Value | Patient Population | Reference |
| Time to Maximum Concentration (Tmax) | 1-2 hours | Adults | [6] |
| Elimination Half-life (t1/2) | ~1 hour | Adults | [6] |
Piperaquine (PQ)
| Pharmacokinetic Parameter | Value | Patient Population | Reference |
| Time to Maximum Concentration (Tmax) | ~5 hours | Adults | [6] |
| Elimination Half-life (t1/2) | ~22 days | Adults | [6] |
| Elimination Half-life (t1/2) | ~20 days | Children | [6] |
Experimental Protocols
Representative Phase III Clinical Trial Protocol
A multicenter, randomized, open-label, non-inferiority trial is a common design to evaluate the efficacy and safety of dihydroartemisinin-piperaquine.[4][7]
1. Study Population:
-
Inclusion Criteria: Patients (e.g., aged 6 months to 65 years) with microscopically confirmed uncomplicated P. falciparum monoinfection, fever or history of fever in the last 24 hours, and informed consent.
-
Exclusion Criteria: Signs of severe malaria, mixed plasmodial infection, severe malnutrition, concomitant diseases that could interfere with the study, and known hypersensitivity to the study drugs.
2. Randomization and Blinding:
-
Patients are randomly assigned to receive either dihydroartemisinin-piperaquine or a comparator ACT.
-
Due to differences in dosing regimens, blinding of the investigators and patients is often not feasible. However, laboratory personnel reading the blood smears are blinded to the treatment allocation.
3. Treatment Administration:
-
Dihydroartemisinin-Piperaquine: Administered once daily for three consecutive days. The dose is weight-based.
-
Comparator (e.g., Artemether-Lumefantrine): Administered twice daily for three consecutive days, often with a fatty meal to enhance absorption.
-
All doses are directly observed by a healthcare professional.
4. Clinical and Parasitological Assessment:
-
Clinical Assessment: Patients are monitored for clinical signs and symptoms of malaria and any adverse events at baseline and at specified follow-up visits (e.g., days 1, 2, 3, 7, 14, 21, 28, 42, and 63).
-
Parasitological Assessment: Thick and thin blood smears are prepared at the same time points for microscopic determination of parasite density.
-
Molecular Analysis: PCR genotyping is performed on samples from patients with recurrent parasitemia to distinguish between recrudescence (treatment failure) and new infection.
Quantification of Dihydroartemisinin and Piperaquine in Plasma by LC-MS/MS
1. Sample Preparation (for DHA):
-
To a plasma sample, an internal standard (e.g., artemisinin (B1665778) or a stable isotope-labeled DHA) is added.[8][9]
-
Proteins are precipitated by adding ice-cold acetonitrile.[8]
-
The sample is vortexed and centrifuged.
-
The supernatant is transferred to a clean tube for injection into the LC-MS/MS system.[8]
2. Sample Preparation (for PQ):
-
An internal standard is added to the plasma sample.
-
Proteins are precipitated using methanol.[10]
-
The sample is vortexed and centrifuged.
-
The supernatant is collected for analysis.[10]
3. LC-MS/MS Conditions:
-
Liquid Chromatography: A C18 reversed-phase column is typically used for separation.[8][10] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[8][9]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed.[8][9][10] Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the analyte and internal standard.[9]
Mechanism of Action
The potent antimalarial activity of this compound stems from the distinct and synergistic mechanisms of its two components.
Dihydroartemisinin: Heme-Activated Oxidative Assault
The primary mechanism of DHA is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by intra-parasitic ferrous iron (Fe²⁺), which is abundant from the digestion of host hemoglobin.[11] This cleavage generates highly reactive carbon-centered free radicals.[12] These radicals then indiscriminately alkylate a wide range of parasite proteins and other biomolecules, leading to widespread proteotoxic and oxidative stress, ultimately causing parasite death.[12]
Piperaquine: Inhibition of Heme Detoxification
Piperaquine, a bisquinoline, is thought to act similarly to chloroquine (B1663885) by interfering with the parasite's heme detoxification pathway.[8][13] As the parasite digests hemoglobin in its food vacuole, toxic free heme is released. To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin. Piperaquine is believed to inhibit this polymerization process, leading to the accumulation of toxic free heme, which damages parasite membranes and other components, resulting in parasite death.[13][14]
Mechanism of Artemisinin Resistance
The emergence of artemisinin resistance, characterized by delayed parasite clearance, poses a significant threat to malaria control efforts. The primary molecular mechanism of resistance involves mutations in the propeller domain of the P. falciparum Kelch13 (K13) protein.[13]
These mutations are thought to reduce the parasite's uptake of host cell hemoglobin through endocytosis.[15] Since the activation of artemisinin is dependent on the heme released from hemoglobin digestion, reduced hemoglobin uptake leads to decreased drug activation and, consequently, parasite survival.[15]
Furthermore, artemisinin-induced protein damage triggers the unfolded protein response (UPR) in the parasite.[16] In resistant parasites with K13 mutations, the UPR is thought to be constitutively upregulated, enhancing the parasite's ability to manage proteotoxic stress and promoting its survival in the presence of the drug.[17][18] This enhanced stress response is a key feature of the resistance phenotype.
Conclusion
Dihydroartemisinin-piperaquine remains a vital tool in the management of uncomplicated falciparum malaria. Its high efficacy, favorable safety profile, and the extended prophylactic effect of piperaquine contribute to its clinical utility. A thorough understanding of its mechanisms of action and the molecular basis of resistance is crucial for the continued effective deployment of this ACT and for the development of next-generation antimalarial therapies. Continued surveillance for the emergence and spread of resistance, coupled with research into novel drug combinations and therapeutic strategies, is essential to preserve the efficacy of this life-saving medication.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis. | SMC [smc-alliance.org]
- 3. Frontiers | Therapeutic efficacy of dihydroartemisinin-piperaquine combination for the treatment of uncomplicated malaria in Ghana [frontiersin.org]
- 4. A Phase III, Randomized, Non-Inferiority Trial to Assess the Efficacy and Safety of Dihydroartemisinin-Piperaquine in Comparison with Artesunate-Mefloquine in Patients with Uncomplicated Plasmodium falciparum Malaria in Southern Laos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A phase III, randomized, non-inferiority trial to assess the efficacy and safety of dihydroartemisinin-piperaquine in comparison with artesunate-mefloquine in patients with uncomplicated Plasmodium falciparum malaria in southern Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiopharm.com [cellbiopharm.com]
- 10. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 11. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 12. researchgate.net [researchgate.net]
- 13. A randomized controlled trial of dihydroartemisinin-piperaquine, artesunate-mefloquine and extended artemether-lumefantrine treatments for malaria in pregnancy on the Thailand-Myanmar border - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Kelch13-defined endocytosis pathway mediates artemisinin resistance in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Efficacy and safety of dihydroartemisinin-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Prefoldins are novel regulators of the unfolded protein response in artemisinin resistant Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Artekin (Dihydroartemisinin-Piperaquine): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artekin, a fixed-dose artemisinin-based combination therapy (ACT), represents a critical tool in the global effort to combat malaria. This technical guide provides a comprehensive overview of the pharmacological properties of its two active pharmaceutical ingredients: dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PQP). We delve into the distinct yet synergistic mechanisms of action, present a compilation of in vitro and in vivo efficacy data, detail the pharmacokinetic profiles of both agents, and provide standardized protocols for key experimental assays. This document is intended to serve as a resource for researchers engaged in antimalarial drug discovery and development, offering a consolidated repository of technical information to facilitate further investigation and innovation in the field.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continued development and strategic deployment of effective antimalarial therapies. This compound, a co-formulated tablet containing dihydroartemisinin and piperaquine, is a potent combination therapy designed to mitigate the risk of resistance and ensure high cure rates. DHA, a semi-synthetic derivative of artemisinin, provides rapid parasite clearance, while the long-acting bisquinoline, piperaquine, eliminates residual parasites, offering a period of post-treatment prophylaxis. This guide synthesizes the current understanding of the pharmacological properties of these two agents, providing a detailed technical resource for the scientific community.
Mechanism of Action
The potent antimalarial activity of this compound stems from the complementary mechanisms of its two components, which target the parasite through distinct pathways, leading to a synergistic therapeutic effect.
Dihydroartemisinin (DHA): Heme-Activated Cytotoxicity
The primary mechanism of action for DHA is initiated within the food vacuole of the intraerythrocytic parasite. The parasite's digestion of host hemoglobin releases large quantities of heme, which contains ferrous iron (Fe²⁺). This iron cleaves the endoperoxide bridge of DHA, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[1][2] These highly reactive molecules then indiscriminately alkylate a multitude of parasite proteins and other essential biomolecules, leading to widespread cellular damage and parasite death.[1] Key downstream effects of this oxidative and proteotoxic stress include:
-
Inhibition of Heme Detoxification: DHA-heme adducts can inhibit the parasite's crucial process of converting toxic free heme into inert hemozoin crystals.[1][3]
-
Disruption of Calcium Homeostasis: Artemisinins have been shown to perturb intracellular calcium levels, potentially through the inhibition of Ca²⁺-ATPases like SERCA, which is vital for parasite signaling and function.[4][5]
-
Proteasome Inhibition: The widespread protein damage caused by DHA can overwhelm the parasite's proteasome system, leading to the accumulation of toxic protein aggregates.[1]
Piperaquine (PQP): Inhibition of Hemozoin Formation
Piperaquine, a bisquinoline structurally similar to chloroquine, is believed to exert its antimalarial effect by interfering with the parasite's heme detoxification pathway.[6][7] It is thought to accumulate in the acidic food vacuole and inhibit the polymerization of toxic heme into hemozoin.[6][8] The resulting accumulation of free heme is cytotoxic to the parasite.
Synergistic Action and Signaling Pathways
The combination of DHA and PQP in this compound provides a dual assault on the parasite. DHA rapidly reduces the parasite biomass, while the long-acting PQP eliminates the remaining parasites and provides a prophylactic tail. The distinct mechanisms of action are also thought to reduce the likelihood of the development of drug resistance.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for dihydroartemisinin and piperaquine, providing a comparative view of their in vitro potency and pharmacokinetic properties.
In Vitro Efficacy: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting parasite growth in vitro.
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |
| Dihydroartemisinin | 3D7 (sensitive) | 2.0 ± 0.1 | [9] |
| Dihydroartemisinin | Dd2 (resistant) | 3.2 - 7.6 | [2] |
| Dihydroartemisinin | K1 (resistant) | 0.38 - 6.8 | [10] |
| Dihydroartemisinin | Kenyan Isolates | Median: 2 | [9] |
| Piperaquine | 3D7 (sensitive) | 27 ± 17 | [9] |
| Piperaquine | V1S (resistant) | 42 ± 10 | [9] |
| Piperaquine | Kenyan Isolates | Median: 32 | [9] |
| Piperaquine | Cameroonian Isolates | Geo. Mean: 38.9 | [11] |
| Piperaquine | China-Myanmar Isolates | Median: 5.6 | [12] |
Pharmacokinetic Parameters
The pharmacokinetic profiles of DHA and PQP are markedly different, contributing to their synergistic efficacy.
| Parameter | Dihydroartemisinin (DHA) | Piperaquine (PQP) | Reference(s) |
| Tₘₐₓ (hours) | ~1-2 | ~5 | [7] |
| Cₘₐₓ (ng/mL) | 243.6 ± 56.15 (single dose) | Varies with dosing | [6] |
| t₁/₂ (half-life) | ~1 hour | ~20-30 days | [4][6][7] |
| Vd/F (L/kg) | 1.5 - 3.8 | 600 - 900 | [4] |
| CL/F (L/h/kg) | 1.1 - 2.9 | 0.90 - 1.4 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of antimalarial compounds.
In Vitro Drug Susceptibility Testing: ³H-Hypoxanthine Uptake Inhibition Assay
This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[9][13]
Objective: To determine the IC₅₀ value of a compound by measuring the inhibition of parasite nucleic acid synthesis.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (RPMI 1640 with supplements)
-
96-well microtiter plates (pre-dosed with serial dilutions of the test compound)
-
³H-hypoxanthine solution
-
Cell harvester and scintillation counter
Protocol:
-
Parasite Preparation: Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% in complete medium with a 2% hematocrit.
-
Plate Incubation: 200 µL of the parasite suspension is added to each well of the pre-dosed 96-well plate.
-
Initial Incubation: The plate is incubated for 24 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Radiolabeling: 25 µL of ³H-hypoxanthine solution (0.5 µCi/well) is added to each well.
-
Second Incubation: The plate is incubated for an additional 18-24 hours under the same conditions.
-
Harvesting: The plate is frozen and thawed to lyse the red blood cells. The contents of each well are then harvested onto a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: The filter mat is dried, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC₅₀ value is determined using a non-linear regression model.
In Vivo Efficacy Testing: 4-Day Suppressive Test (Peter's Test)
This is a standard in vivo assay to evaluate the efficacy of an antimalarial compound in a murine model.[14][15]
Objective: To assess the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite.
Materials:
-
Swiss Webster or similar mice
-
Plasmodium berghei infected donor mouse
-
Test compound and vehicle control
-
Giemsa stain and microscope
Protocol:
-
Infection: Mice are infected intraperitoneally with 1x10⁵ P. berghei-parasitized red blood cells.
-
Treatment: Treatment commences 2-4 hours post-infection and continues for four consecutive days (Days 0 to 3). The test compound is administered orally or subcutaneously at various doses. A control group receives the vehicle only.
-
Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
Staining and Counting: The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Data Analysis: The average parasitemia in the treated groups is compared to the control group to calculate the percent suppression. The ED₅₀ and ED₉₀ (effective doses to suppress parasitemia by 50% and 90%, respectively) are then calculated.
Conclusion
This compound (dihydroartemisinin-piperaquine) is a highly effective antimalarial combination therapy with a favorable pharmacological profile. The rapid parasiticidal action of dihydroartemisinin, driven by heme-activated oxidative damage, is complemented by the sustained activity of piperaquine, which targets the parasite's heme detoxification pathway. The distinct mechanisms of action and pharmacokinetic properties of the two components contribute to the high cure rates and a reduced risk of resistance development. The quantitative data and experimental protocols presented in this guide provide a valuable resource for the ongoing research and development of novel antimalarial strategies. A thorough understanding of the pharmacological properties of existing therapies like this compound is paramount to addressing the persistent challenge of malaria.
References
- 1. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Artemisinin induces calcium-dependent protein secretion in the protozoan parasite Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 7. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. iddo.org [iddo.org]
- 14. benchchem.com [benchchem.com]
- 15. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Advancement of Dihydroartemisinin-Piperaquine: A Technical Overview of a Potent Antimalarial Combination
A cornerstone of modern malaria treatment, the fixed-dose combination of dihydroartemisinin (B1670584) and piperaquine (B10710), marketed under brand names such as Artekin, represents a significant milestone in the ongoing battle against Plasmodium falciparum malaria. This technical guide delves into the history, development, and core scientific principles of this artemisinin-based combination therapy (ACT), providing an in-depth resource for researchers, scientists, and drug development professionals.
The emergence of widespread resistance to conventional antimalarials like chloroquine (B1663885) necessitated a paradigm shift in treatment strategies. The discovery of artemisinin (B1665778) from the sweet wormwood plant (Artemisia annua) by Chinese scientist Tu Youyou in 1972, a feat that earned her a share of the 2015 Nobel Prize in Physiology or Medicine, heralded a new era in antimalarial chemotherapy.[1][2] This guide traces the evolution from this groundbreaking discovery to the development of the highly effective combination of dihydroartemisinin (DHA) and piperaquine (PQP).
A Dual-Pronged Assault on the Parasite: History and Development
The story of this compound is a tale of two distinct yet complementary pharmaceutical journeys.
Dihydroartemisinin (DHA): A Potent Successor
The initial therapeutic use of artemisinin was hampered by its poor bioavailability and chemical instability.[3][4] This led to the development of more stable and potent semi-synthetic derivatives. Dihydroartemisinin, a reduced lactol derivative of artemisinin, was synthesized in 1973 by Tu Youyou's research group.[5] It was soon discovered that DHA is the primary active metabolite of all clinically used artemisinin derivatives, including artesunate (B1665782) and artemether, making it the most potent of the artemisinin class of compounds.[3][6] Its rapid parasiticidal activity, targeting the blood stages of the Plasmodium parasite, quickly established it as a critical component of new antimalarial regimens.[7]
Piperaquine: A Resurrected Partner
Piperaquine, a bisquinoline, was first synthesized in the 1960s and was extensively used for malaria treatment and prophylaxis in China.[8][9] Similar in structure and mechanism to chloroquine, it fell into disuse in the 1980s due to the emergence of resistant parasite strains.[8][9] However, with the advent of ACTs, piperaquine was re-evaluated as a partner drug. Its key advantage is its long elimination half-life, which provides a sustained period of post-treatment prophylaxis, protecting against recrudescence and new infections.[9][10] This characteristic makes it an ideal partner for the fast-acting but rapidly cleared DHA.
The Synergy of Combination: The Birth of DHA-PQP
The rationale behind combining DHA and piperaquine lies in the complementary pharmacokinetic profiles of the two drugs. DHA provides a rapid reduction in parasite biomass, while the slow-eliminated piperaquine "cleans up" the remaining parasites and prevents new infections. This combination strategy is designed to enhance efficacy, shorten treatment duration, and, crucially, delay the development of resistance to either component.[9] The development of a fixed-dose combination, such as this compound, further improves patient adherence and ensures that both drugs are taken together in the correct proportions.[9]
Quantitative Efficacy of Dihydroartemisinin-Piperaquine
Clinical trials have consistently demonstrated the high efficacy and safety of the DHA-PQP combination in the treatment of uncomplicated P. falciparum malaria across various endemic regions.
| Study Reference | Location | Patient Population | Treatment Regimen | 28-Day Cure Rate (%) | 42-Day Cure Rate (%) | Parasite Clearance Time (hours, mean) | Fever Clearance Time (hours, mean) |
| Denis et al. | Cambodia | Children and Adults | DHA-PQP (this compound) | 96.9 | - | <72 | - |
| Karema et al. | Rwanda | Children (12-59 months) | DHA-PQP (this compound) | 95.2 | - | Faster than AQ+SP | - |
| Clinical Trial NCT00373607 | Peru | Patients with uncomplicated P. falciparum malaria | DHA-PQP (this compound) | - | 97.7 (PCR-adjusted) | 32.0 | 28.0 |
| Clinical Trial (China-Myanmar Border) | China-Myanmar Border | Patients with uncomplicated P. falciparum malaria | DHA-PQP | - | 100 | - | - |
Mechanism of Action: A Multi-Targeted Approach
The potent antimalarial activity of DHA-PQP stems from the distinct mechanisms of its two components, which attack the parasite through different pathways.
Dihydroartemisinin: The Power of the Endoperoxide Bridge
The key to DHA's parasiticidal action is its 1,2,4-trioxane (B1259687) ring containing an endoperoxide bridge.[7] The activation of this bridge is a critical first step.
dot
Caption: Mechanism of action of Dihydroartemisinin (DHA).
The prevailing theory is that intra-parasitic heme, rich in ferrous iron (Fe²⁺), catalyzes the cleavage of the endoperoxide bridge.[11] This reaction generates a cascade of highly reactive carbon-centered radicals and reactive oxygen species (ROS).[1] These reactive species then indiscriminately alkylate and damage a wide array of parasite proteins and other biomolecules, leading to widespread proteotoxic and oxidative stress.[7] Key downstream effects include the inhibition of the parasite's proteasome system, disruption of calcium homeostasis via potential inhibition of the PfATP6 transporter, and interference with the heme detoxification pathway.[7][12][13] This multi-targeted assault is responsible for the rapid killing of the parasite.
Piperaquine: Disrupting Heme Detoxification
As a bisquinoline, piperaquine's mechanism of action is believed to be similar to that of chloroquine.[8][14] It is thought to accumulate in the parasite's acidic food vacuole, where it interferes with the detoxification of heme.
dot
Caption: Proposed mechanism of action of Piperaquine (PQP).
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin. Piperaquine is thought to inhibit this polymerization process, leading to the accumulation of toxic heme, which in turn causes oxidative stress, damages parasite membranes, and ultimately leads to cell death.[8][14][15]
Experimental Protocols: A Guide for the Researcher
The development and evaluation of antimalarial drugs like DHA-PQP rely on a standardized set of experimental protocols, from in vitro screening to in vivo efficacy studies and clinical trials.
In Vitro Antimalarial Susceptibility Testing
A common method for determining the in vitro activity of an antimalarial compound is the SYBR Green I-based fluorescence assay.
dot
Caption: Workflow for in vitro antimalarial susceptibility testing.
Methodology:
-
Parasite Culture: P. falciparum (e.g., chloroquine-sensitive 3D7 strain) is cultured in human red blood cells in RPMI 1640 medium supplemented with human serum and hypoxanthine.[16]
-
Drug Preparation: The test compound is serially diluted in culture medium in a 96-well microtiter plate.
-
Assay Setup: A suspension of synchronized, ring-stage parasitized red blood cells is added to each well.
-
Incubation: The plate is incubated for 72 hours under controlled atmospheric conditions (low oxygen, 5% CO₂).
-
Lysis and Staining: Lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are used to generate a dose-response curve, from which the 50% inhibitory concentration (IC₅₀) is calculated.
In Vivo Efficacy Testing: The 4-Day Suppressive Test
The murine malaria model, typically using Plasmodium berghei, is a standard for in vivo screening of antimalarial compounds.
Methodology:
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: The test compound is administered orally or intraperitoneally to groups of mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle only.
-
Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated group is compared to the control group to calculate the percentage of chemosuppression. The 50% effective dose (ED₅₀) can be determined by testing a range of doses.
Clinical Trial Workflow for Uncomplicated Malaria
The evaluation of a new antimalarial combination like DHA-PQP in humans follows a rigorous clinical trial process.
dot
Caption: Workflow for a Phase III clinical trial of an antimalarial drug.
Protocol Outline:
-
Patient Recruitment: Patients with microscopically confirmed, uncomplicated P. falciparum malaria are enrolled after providing informed consent.[17]
-
Randomization: Patients are randomly assigned to receive either the investigational drug (DHA-PQP) or a standard-of-care ACT.
-
Treatment Administration: The assigned treatment is administered over three days, typically under supervision.
-
Follow-up: Patients are followed for at least 28 days, and often up to 42 or 63 days, to monitor for treatment failure.[18]
-
Assessments: Clinical assessments (e.g., temperature) and parasitological assessments (blood smears) are performed at scheduled intervals.
-
Endpoint Evaluation: The primary endpoint is typically the PCR-corrected adequate clinical and parasitological response (ACPR) at day 28 or 42. Secondary endpoints include parasite and fever clearance times and the incidence of adverse events.[17][18]
-
PCR Correction: For patients who have recurrent parasitemia during follow-up, polymerase chain reaction (PCR) genotyping is used to distinguish between a true treatment failure (recrudescence) and a new infection.[18]
Conclusion
The development of the dihydroartemisinin-piperaquine combination has been a triumph of rational drug development, building on a foundation of traditional medicine and modern pharmacology. Its high efficacy, favorable safety profile, and the convenience of a fixed-dose formulation have made it an invaluable tool in the global effort to control and eliminate malaria. Continued research into the mechanisms of action and resistance, coupled with robust clinical surveillance, will be essential to preserving the effectiveness of this vital antimalarial therapy for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. Artemisinin - Wikipedia [en.wikipedia.org]
- 3. From bark to weed: The history of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, characterization and antimalarial efficacy of dihydroartemisinin loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinin: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperaquine - Wikipedia [en.wikipedia.org]
- 9. Piperaquine: a resurgent antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 11. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 15. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajpp.in [ajpp.in]
- 17. Revisiting the Design of Phase III Clinical Trials of Antimalarial Drugs for Uncomplicated Plasmodium falciparum Malaria | PLOS Medicine [journals.plos.org]
- 18. Some considerations in the design and interpretation of antimalarial drug trials in uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dihydroartemisinin-Piperaquine (Artekin) in Artemisinin-Based Combination Therapies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin-based Combination Therapies (ACTs) represent the cornerstone of treatment for uncomplicated Plasmodium falciparum malaria, a recommendation underscored by the World Health Organization (WHO).[1] The therapeutic strategy of ACTs is to combine a potent, rapidly acting artemisinin (B1665778) derivative with a longer-acting partner drug.[2] This approach ensures a swift reduction in parasite biomass and clearance of remaining parasites, which not only enhances cure rates but also mitigates the development of drug resistance.[2] Among the WHO-recommended ACTs, the fixed-dose combination of dihydroartemisinin (B1670584) and piperaquine (B10710) (DHA-PQP), available under brand names such as Artekin, has demonstrated high efficacy and a favorable safety profile in various malaria-endemic regions.[3][4][5]
This technical guide provides an in-depth overview of the role of DHA-PQP in the landscape of ACTs. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, experimental evaluation protocols, and key quantitative data related to this important antimalarial agent.
Mechanism of Action
The efficacy of DHA-PQP stems from the synergistic or additive effects of its two active components, each targeting the parasite through distinct mechanisms.
Dihydroartemisinin (DHA)
Dihydroartemisinin, the active metabolite of artesunate (B1665782) and artemether, exerts its rapid parasiticidal action through a unique, iron-dependent mechanism.[6][7] The crucial feature of the DHA molecule is its endoperoxide bridge.[8]
Activation and Radical Formation: Within the parasite's food vacuole, the digestion of host hemoglobin releases large quantities of heme iron (Fe²⁺).[6][8] This heme iron catalyzes the cleavage of the endoperoxide bridge in DHA, leading to the generation of highly reactive carbon-centered free radicals.[6][8][9]
Multifaceted Parasite Damage: These free radicals are promiscuous in their action, alkylating and damaging a multitude of parasite proteins and other biomolecules.[6][10] This widespread, non-specific damage disrupts numerous essential cellular processes, leading to rapid parasite death.[6][8] Key consequences of DHA's action include:
-
Protein Alkylation: Covalent modification of a wide array of parasite proteins, disrupting their function.[10]
-
Heme Detoxification Inhibition: The formation of heme-artemisinin adducts can interfere with the parasite's ability to sequester toxic heme into inert hemozoin crystals.[11]
-
Oxidative Stress: The generation of reactive oxygen species contributes to a state of severe oxidative stress within the parasite.[12]
-
Disruption of Cellular Homeostasis: Interference with pathways such as calcium homeostasis through inhibition of targets like PfATP6 (SERCA).[8]
References
- 1. Efficacy and safety of dihydroartemisinin-piperaquine for treatment of Plasmodium vivax malaria in endemic countries: meta-analysis of randomized controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iddo.org [iddo.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Figure 1 Targets and activation mechanism of anti-malaria drug artemisinin [microbialcell.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Molecular Targets of Dihydroartemisinin and Piperaquine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), the active metabolite of artemisinin-based compounds, and piperaquine (B10710) (PPQ), a bisquinoline, are pivotal components of modern antimalarial combination therapies. Beyond its potent antiplasmodial activity, DHA has demonstrated significant potential in oncology. This technical guide provides a comprehensive overview of the molecular targets of both DHA and PPQ. It delves into their mechanisms of action, summarizes key quantitative data, details relevant experimental protocols for target identification and validation, and visually represents the complex signaling networks and experimental workflows involved.
Dihydroartemisinin (DHA): A Multi-Targeted Agent
DHA's therapeutic effects are largely attributed to its promiscuous, multi-targeted nature, stemming from the iron-mediated cleavage of its endoperoxide bridge. This process, particularly efficient in the iron-rich environments of malaria parasites and cancer cells, generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals[1][2]. These highly reactive species indiscriminately damage a wide array of biomolecules, including proteins, lipids, and nucleic acids, leading to significant cellular stress and, ultimately, cell death[1][2].
Molecular Mechanisms of Action
In the context of malaria, DHA's activity within Plasmodium falciparum results in widespread proteotoxic and oxidative stress. Key consequences of this include the inhibition of the parasite's proteasome system, disruption of calcium homeostasis, potentially through interaction with PfATP6, and interference with the crucial heme detoxification pathway[2].
In oncology, DHA's anticancer activity is also initiated by heme-activated radical alkylation of a broad spectrum of proteins within cancer cells[3]. This leads to the modulation of numerous signaling pathways critical for cancer cell survival and proliferation. DHA has been shown to induce apoptosis through various mechanisms, including NOXA-dependent mitochondrial apoptosis and the regulation of the STAT3 pathway[3][4][5].
Identified Molecular Targets
While a complete list of direct, high-affinity binding partners for DHA is still under investigation, several proteins have been identified as potential targets. In P. falciparum, the Kelch13 (PfK13) protein has been identified as a key marker for artemisinin (B1665778) resistance, and its interaction with DHA has been a subject of intense study[6]. Another identified target in the parasite is PfDdi1, a retroviral aspartyl protease[7]. In human cells, a broad range of proteins involved in metabolism and apoptosis have been identified as potential targets[8].
Quantitative Data: In Vitro Efficacy
The cytotoxic effects of DHA have been quantified across a variety of human cancer cell lines. The 50% inhibitory concentration (IC50) values highlight its potential as a broad-spectrum anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | Reference |
| MCF-7 | Breast Cancer | 129.1 | - | [8] |
| MDA-MB-231 | Breast Cancer | 62.95 | - | [8] |
| Hep3B | Liver Cancer | 29.4 | - | [8] |
| Huh7 | Liver Cancer | 32.1 | - | [8] |
| PLC/PRF/5 | Liver Cancer | 22.4 | - | [8] |
| HepG2 | Liver Cancer | 40.2 | - | [8] |
| PC9 | Lung Cancer | - | 19.68 | [8] |
| NCI-H1975 | Lung Cancer | - | 7.08 | [8] |
| A549 | Lung Cancer | - | - | [9] |
| A549/DOX | Lung Cancer (Doxorubicin-resistant) | - | - | [9] |
| A549/DDP | Lung Cancer (Cisplatin-resistant) | - | - | [9] |
| HT29 | Colon Cancer | 10.95 | - | [8] |
| HCT116 | Colon Cancer | 11.85 | - | [8] |
Note: IC50 values can vary depending on the specific experimental conditions.
Signaling Pathways Modulated by DHA
DHA exerts its anticancer effects by modulating a complex network of cellular signaling pathways. It has been shown to inhibit pro-survival pathways such as NF-κB, PI3K/Akt/mTOR, and JAK/STAT, while activating pro-apoptotic pathways like the JNK/p38 MAPK and death receptor-mediated pathways.
Caption: Signaling pathways modulated by Dihydroartemisinin.
Piperaquine (PPQ): A Focused Antimalarial Agent
Piperaquine is a bisquinoline antimalarial agent that is structurally similar to chloroquine[10][11][12]. Its primary and well-established mechanism of action is the disruption of a critical metabolic process in the malaria parasite.
Molecular Mechanism of Action
The main target of piperaquine is the heme detoxification pathway within the digestive vacuole of Plasmodium falciparum[10][11][13]. As the parasite digests host hemoglobin, it releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Piperaquine is thought to inhibit this polymerization process, leading to an accumulation of toxic heme within the parasite, which ultimately causes its death[11][14].
Molecular Basis of Resistance
The emergence of piperaquine resistance, particularly in Southeast Asia, poses a significant threat to malaria control efforts[10][15]. Resistance has been linked to specific genetic markers. Amplification of the plasmepsin 2 and 3 genes, which encode for hemoglobin-degrading enzymes, is associated with reduced susceptibility to piperaquine[10][15]. Additionally, mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) gene have been implicated in piperaquine resistance[9][16]. Interestingly, studies have shown that piperaquine and chloroquine bind to distinct sites on the PfCRT protein[17].
Quantitative Data: In Vitro Antiplasmodial Activity
The in vitro efficacy of piperaquine has been evaluated against various strains of P. falciparum, demonstrating its potent antiplasmodial activity.
| P. falciparum Strain | Chloroquine Susceptibility | Mean IC50 (nM) | Reference |
| 280 Clinical Isolates | Mixed | 81.3 | [2] |
| 3D7 | Sensitive | 27 | [18] |
| V1S | Resistant | 42 | [18] |
| Cameroonian Isolates | Mixed | 38.9 | [19] |
| China-Myanmar Border Isolates | - | 5.6 (median) | [13] |
Note: IC50 values can vary depending on the specific isolates and assay conditions.
Mechanism of Heme Detoxification Inhibition
Piperaquine accumulates in the parasite's digestive vacuole and interferes with the formation of hemozoin from toxic heme.
Caption: Piperaquine's inhibition of heme detoxification.
Experimental Protocols
Identification of Protein Targets by Affinity Chromatography
This protocol outlines a general workflow for identifying protein binding partners of DHA or PPQ using affinity chromatography coupled with mass spectrometry.
3.1.1. Workflow Diagram
Caption: Workflow for drug target identification.
3.1.2. Detailed Methodology
-
Preparation of Drug-Immobilized Affinity Resin:
-
Synthesize a derivative of DHA or PPQ containing a linker with a reactive group (e.g., a carboxyl or amino group).
-
Covalently couple the drug derivative to a pre-activated chromatography resin (e.g., NHS-activated Sepharose beads) according to the manufacturer's instructions.
-
Thoroughly wash the resin to remove any uncoupled drug.
-
-
Preparation of Cell Lysate:
-
Culture the cells of interest (e.g., cancer cell line or P. falciparum-infected red blood cells) to a sufficient density.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the drug-immobilized resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with an unconjugated resin.
-
Pack the resin into a chromatography column or use spin columns.
-
Wash the resin extensively with a wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution of Bound Proteins:
-
Elute the specifically bound proteins from the resin using an appropriate elution buffer. This could be a buffer with a high salt concentration, a change in pH, or a buffer containing a competing soluble form of the drug.
-
-
Protein Identification:
-
Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the protein bands by Coomassie or silver staining.
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired mass spectra against a protein database.
-
In Vitro Antiplasmodial Susceptibility Testing (SYBR Green I Assay)
This assay is widely used to determine the IC50 values of antimalarial compounds against P. falciparum.
3.2.1. Materials:
-
Complete RPMI 1640 medium (cRPMI)
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
96-well microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100, and 1X SYBR Green I)
-
Fluorescence microplate reader
3.2.2. Procedure:
-
Preparation of Drug Plates:
-
Dispense 100 µL of cRPMI into each well of a 96-well plate.
-
Add a concentrated stock solution of the test drug to the first well of a row and perform serial dilutions across the plate.
-
Include positive (e.g., chloroquine) and negative (vehicle control) control wells.
-
-
Parasite Inoculation:
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in cRPMI.
-
Add 100 µL of the parasite suspension to each well of the drug plate.
-
-
Incubation:
-
Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
-
Lysis and Staining:
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected erythrocyte control wells.
-
Normalize the fluorescence readings to the drug-free control wells.
-
Plot the percentage of parasite growth inhibition against the drug concentration and determine the IC50 value using a non-linear regression model.
-
Conclusion
Dihydroartemisinin and piperaquine, while both critical antimalarial agents, operate through distinct molecular mechanisms. DHA's broad, multi-targeted approach, driven by the generation of reactive species, gives it a pleiotropic activity profile that extends to cancer therapy. In contrast, piperaquine exhibits a more focused mechanism, primarily targeting the heme detoxification pathway in Plasmodium falciparum. A thorough understanding of their molecular targets and mechanisms of action, facilitated by the experimental approaches detailed in this guide, is essential for optimizing their clinical use, managing the emergence of resistance, and guiding the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dihydroartemisinin inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemo‐proteomics in antimalarial target identification and engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly effective identification of drug targets at the proteome level by pH-dependent protein precipitation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03326G [pubs.rsc.org]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. iddo.org [iddo.org]
- 11. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What Is Targeted Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Antimalarial drugs inhibiting hemozoin (beta-hematin) formation: a mechanistic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
Artekin efficacy in different geographical regions
An In-depth Technical Guide on the Efficacy of Dihydroartemisinin-Piperaquine (Artekin) in Different Geographical Regions
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the efficacy of this compound, a fixed-dose artemisinin-based combination therapy (ACT) containing dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PQP), across various geographical regions. Dihydroartemisinin-piperaquine has been a critical tool in the global fight against uncomplicated Plasmodium falciparum malaria. This document synthesizes data from key clinical trials and research studies conducted in Southeast Asia and Africa, presenting quantitative efficacy data in structured tables for comparative analysis. Detailed experimental protocols from cited studies are provided to offer insights into the methodologies employed. Furthermore, this guide includes visualizations of a generalized clinical trial workflow and the dynamics of antimalarial drug resistance to aid in the understanding of the factors influencing this compound's therapeutic performance in diverse endemic settings.
Introduction
The emergence and spread of multidrug-resistant Plasmodium falciparum have necessitated the development and deployment of effective artemisinin-based combination therapies (ACTs). This compound, a fixed-dose combination of the potent, rapidly acting dihydroartemisinin and the long-acting bisquinoline piperaquine, was developed to provide a highly effective, well-tolerated, and convenient treatment regimen for uncomplicated falciparum malaria.[1] The efficacy of an antimalarial drug is not static; it is influenced by a multitude of factors including the geographical location, local transmission intensity, and the prevalence of drug-resistant parasite strains.[2] This guide aims to provide a detailed overview of this compound's efficacy in different malaria-endemic regions, with a focus on quantitative data and experimental methodologies.
Efficacy Data from Clinical Trials
The efficacy of dihydroartemisinin-piperaquine has been rigorously evaluated in numerous clinical trials across Southeast Asia and Africa. The primary endpoint in these studies is typically the polymerase chain reaction (PCR)-corrected adequate clinical and parasitological response (ACPR) at Day 28, Day 42, or Day 63, which provides a measure of the true cure rate by distinguishing new infections from treatment failures (recrudescence).
Southeast Asia
Southeast Asia is a region with a long history of multidrug-resistant malaria, making it a critical area for evaluating the efficacy of new antimalarial therapies.[3] Studies in Cambodia, Thailand, Myanmar, and Laos have demonstrated the high efficacy of DHA-PQP.
Table 1: Efficacy of Dihydroartemisinin-Piperaquine in Southeast Asia
| Country | Year of Study | Study Population | Follow-up Duration | PCR-Corrected Cure Rate (95% CI) | Comparator Drug & Cure Rate | Reference |
|---|---|---|---|---|---|---|
| Cambodia | 2002 | 76 children, 30 adults | 28 days | 96.9% (overall); 98.6% (children), 92.3% (adults) | N/A | [4][5] |
| Thailand | 2005 | 180 adults | 28 days | 99% | Artesunate-Mefloquine (100%) | [1][3] |
| Myanmar, Laos, Cambodia, Thailand | 2009 (Pooled Analysis) | 1,814 patients | 28 days | 98.7% (96.8–98.3) | Mefloquine-Artesunate | [2] |
| Myanmar | 2007 | 30 adults | Not specified | 100% ACPR | Artequick (94% ACPR) |[6] |
Africa
In Africa, where malaria transmission intensity is generally higher than in Southeast Asia, DHA-PQP has also shown excellent efficacy and a post-treatment prophylactic effect, reducing the incidence of new infections.[2]
Table 2: Efficacy of Dihydroartemisinin-Piperaquine in Africa
| Country | Year of Study | Study Population | Follow-up Duration | PCR-Corrected Cure Rate (95% CI) | Comparator Drug & Cure Rate | Reference |
|---|---|---|---|---|---|---|
| Rwanda | 2006 | Children (12-59 months) | 28 days | High efficacy reported | Amodiaquine+Sulfadoxine-Pyrimethamine, Artesunate+Amodiaquine | [2][7] |
| Uganda | 2007 | Children (6 months - 10 years) | 28 days | High efficacy reported | Artemether-Lumefantrine | [2] |
| Rwanda & Uganda (Pooled Analysis) | 2009 | Children | 28 days | 94.2% (91.9–96.5) in children <5 years | AS+AQ, AL, AQ+SP | [2] |
| Burkina Faso | 2006 | 559 children | 42 days | 92.4% (uncorrected) | Artemether-Lumefantrine (68.8%), Amodiaquine-Sulfadoxine-Pyrimethamine (88.2%) |[8] |
Experimental Protocols
The methodologies employed in clinical trials are crucial for the accurate assessment of drug efficacy. Below is a generalized protocol based on the cited studies.
Study Design and Patient Enrollment
-
Design: Most studies are open-label, randomized controlled trials comparing DHA-PQP with another standard ACT.[1][9]
-
Inclusion Criteria: Patients, often including both children and adults, with microscopically confirmed uncomplicated P. falciparum malaria and fever are enrolled.[10][11] Informed consent is a mandatory prerequisite.
-
Exclusion Criteria: Common exclusion criteria include signs of severe malaria, pregnancy or lactation, and known hypersensitivity to the study drugs.[1]
Drug Administration and Follow-up
-
Dosage: Dihydroartemisinin-piperaquine is typically administered once daily for three days.[1] Each tablet of this compound® contains 40 mg of DHA and 320 mg of piperaquine.[6] Dosing is usually based on body weight.
-
Observation: Drug administration is directly observed to ensure compliance. Patients are often monitored for a short period after dosing for adverse events like vomiting.[5]
-
Follow-up Schedule: Patients are typically followed up on days 1, 2, 3, 7, 14, 21, and 28, with some studies extending follow-up to day 42 or 63.[2][10] Clinical and parasitological assessments are performed at each visit.
Laboratory Procedures
-
Microscopy: Giemsa-stained thick and thin blood smears are examined to determine parasite density and species. Parasite clearance is monitored through daily blood smears until they are negative.[4]
-
PCR Analysis: In cases of recurrent parasitemia after day 7, PCR analysis of polymorphic parasite genes (e.g., msp1, msp2, glurp) is used to distinguish between a recrudescent infection (treatment failure) and a new infection.[4]
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial evaluating the efficacy of an antimalarial drug like this compound.
Caption: Generalized workflow of a clinical trial for antimalarial drug efficacy.
Factors Influencing Geographical Efficacy of ACTs
The emergence and spread of artemisinin (B1665778) resistance, particularly in the Greater Mekong Subregion, is a significant concern that impacts the efficacy of ACTs.[12] The diagram below illustrates the interplay of factors contributing to this phenomenon.
Caption: Factors contributing to the emergence and spread of ACT resistance.
Conclusion
Dihydroartemisinin-piperaquine (this compound) has demonstrated high efficacy and good tolerability for the treatment of uncomplicated P. falciparum malaria across diverse geographical regions in both Southeast Asia and Africa.[1][2] Cure rates consistently exceed 95% in most settings, establishing it as a reliable first-line or alternative ACT. However, the landscape of antimalarial drug efficacy is dynamic, with the emergence of artemisinin resistance in the Greater Mekong Subregion posing a significant threat to the continued effectiveness of all ACTs.[12] Continuous surveillance of therapeutic efficacy, monitoring of molecular markers of resistance, and ensuring optimal treatment practices are imperative to preserve the utility of this vital antimalarial combination. Further research into the pharmacokinetic properties of DHA-PQP, especially in vulnerable populations such as young children and pregnant women, is also warranted.[4][5]
References
- 1. thaiscience.info [thaiscience.info]
- 2. Safety and Efficacy of Dihydroartemisinin-Piperaquine in Falciparum Malaria: A Prospective Multi-Centre Individual Patient Data Analysis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. mhsrj-moh.dmr.gov.mm [mhsrj-moh.dmr.gov.mm]
- 7. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. ISRCTN [isrctn.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. The clinical impact of artemisinin resistance in Southeast Asia and the potential for future spread - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Artekin Against Malaria Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artekin is a fixed-dose artemisinin-based combination therapy (ACT) containing dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PQP). ACTs are the cornerstone of treatment for uncomplicated Plasmodium falciparum malaria, recommended by the World Health Organization to combat the spread of drug resistance.[1] Dihydroartemisinin, the active metabolite of artemisinin (B1665778) derivatives, provides rapid parasite clearance, while the longer-acting partner drug, piperaquine, eliminates remaining parasites to prevent recrudescence. This guide provides an in-depth overview of the in vitro activity of this compound's components against malaria parasites, detailing experimental methodologies and summarizing key quantitative data.
Quantitative Data on In Vitro Efficacy
The in vitro susceptibility of P. falciparum to dihydroartemisinin and piperaquine has been evaluated in numerous studies. The 50% inhibitory concentration (IC50) is a standard measure of drug efficacy in these assays.
Table 1: In Vitro IC50 Values for Dihydroartemisinin (DHA) against Plasmodium falciparum
| P. falciparum Strain/Isolate | IC50 (nM) [Geometric Mean or Median] | Comments | Reference(s) |
| Kenyan Isolates (n=115) | 2 (IQR: 1-3) | Field isolates | [2] |
| Cameroonian Isolates (n=103) | 1.29 (Range: 0.220-5.88) | Field isolates | [3] |
| K1 (Chloroquine-resistant) | 2.57 ± 1.27 | Laboratory-adapted strain | [4] |
| D6 (Chloroquine-sensitive) | 4.50 ± 0.25 (IC90) | Laboratory-adapted strain | [4] |
| W2 Clone | - | Data available in source | [5] |
IQR: Interquartile Range
Table 2: In Vitro IC50 Values for Piperaquine (PQP) against Plasmodium falciparum
| P. falciparum Strain/Isolate | IC50 (nM) [Geometric Mean or Median] | Comments | Reference(s) |
| Kenyan Isolates (n=115) | 32 (IQR: 17-46) | Field isolates | [2] |
| Cameroonian Isolates (n=103) | 38.9 (Range: 7.76-78.3) | Field isolates | [3] |
| K1 (Chloroquine-resistant) | 82.06 ± 35.25 | Laboratory-adapted strain | [4] |
| French Imported Malaria Isolates (n=280) | 81.3 (Range: 9.8-217.3) | Field isolates | [6] |
| Senegalese Isolates | - | Reduced susceptibility observed in a subset | [7] |
IQR: Interquartile Range
In Vitro Drug Interaction:
Studies investigating the in vitro interaction between dihydroartemisinin and piperaquine have shown results ranging from no interaction to mild antagonism.[8][9] This suggests that the combination does not exhibit synergistic activity in vitro, and in some contexts, a slight antagonistic effect has been observed.[8][9] The clinical significance of this mild in vitro antagonism is considered uncertain but may be a factor in scenarios of declining parasite drug sensitivity.[8]
Experimental Protocols
SYBR Green I-Based Fluorescence Assay for IC50 Determination
This is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
Principle: The assay measures the proliferation of malaria parasites in red blood cells by quantifying the parasite's DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In mature red blood cells, which lack a nucleus, the fluorescence signal is directly proportional to the amount of parasite DNA, thus indicating parasite growth.[10][11]
Detailed Methodology:
-
Parasite Culture: P. falciparum isolates are cultured in vitro in human red blood cells (RBCs) at a specified hematocrit (e.g., 2%) and initial parasitemia (e.g., 1%) in complete medium.[10]
-
Drug Preparation: Antimalarial drugs (DHA and PQP) are prepared to the desired concentrations.[10]
-
Assay Plate Preparation: The drug solutions are serially diluted and added to a 96-well microtiter plate.
-
Incubation: The parasite culture is added to each well of the drug-dosed plate and incubated for 72 hours under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.[10]
-
Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I dye is added to each well. The plate is then incubated in the dark to allow for cell lysis and DNA staining.[10]
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a non-linear regression model.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Interactions between Piperaquine, Dihydroartemisinin, and Other Conventional and Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]
- 11. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
The Impact of Artekin (Dihydroartemisinin-Piperaquine) on Gametocyte Clearance in Malaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of Artekin, a fixed-dose combination of dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PPQ), on the clearance of Plasmodium falciparum gametocytes, the sexual stage of the malaria parasite responsible for transmission. This document synthesizes findings from key clinical studies, details common experimental methodologies, and explores the underlying mechanisms of action.
Quantitative Analysis of Gametocyte Clearance
This compound is a widely used artemisinin-based combination therapy (ACT) that is highly effective against the asexual stages of the malaria parasite. Its impact on gametocytes, however, is a critical factor in strategies aimed at reducing malaria transmission. The following tables summarize quantitative data from comparative clinical trials evaluating the gametocytocidal activity of this compound (DHA-PPQ) against other ACTs, primarily artemether-lumefantrine (AL).
Table 1: Comparative Gametocyte Clearance Rates in Patients Treated with DHA-PPQ vs. Other ACTs
| Study / Region | Comparator Drug | Method of Gametocyte Detection | Key Findings on Gametocyte Clearance |
| Randomized Controlled Trial | Artemether-Lumefantrine (AL) | Microscopy and RT-PCR (pfs25) | No significant difference in overall gametocyte clearance by day 28 as detected by microscopy (p<0.082).[1] Both drugs demonstrated gametocytocidal effects.[1] RT-PCR was significantly more sensitive than microscopy in detecting gametocytes.[1] |
| Randomized Controlled Trial | Artemether-Lumefantrine (AL) | NASBA | A significant difference in gametocyte clearance was observed, favoring AL over DHA-PPQ.[2] |
| Randomized Controlled Trial | Mefloquine-Artesunate (MAS3) | Microscopy | Gametocytes were cleared faster in the MAS3 group (by day 28) compared to the DHA-PPQ group (by day 35).[3] New gametocytes appeared more frequently in patients treated with DHA-PPQ.[3] |
| Pooled Analysis | Artemether-Lumefantrine (AL) | Microscopy | Post-treatment microscopy data suggested that AL may be more potent in terms of gametocyte clearance, with longer persistence of gametocytes after DHA-PPQ treatment.[4] |
| Randomized Controlled Trial | Artemether-Lumefantrine (AL) | Not Specified | Patients treated with DHA-PPQ had a lower risk of developing gametocytemia after therapy compared to those treated with AL (4.2% vs. 10.6%, p=0.01).[5] |
Experimental Protocols for Gametocyte Quantification
Accurate quantification of gametocytes is essential for evaluating the transmission-blocking potential of antimalarial drugs. The following are detailed methodologies for key experiments cited in the literature.
Microscopy
Microscopy remains a fundamental tool for gametocyte detection, although it has lower sensitivity compared to molecular methods.
-
Sample Preparation: Thick and thin blood smears are prepared on glass slides.
-
Staining: The smears are stained with a 10% Giemsa solution.
-
Quantification: Gametocytes are counted against a predetermined number of white blood cells (e.g., 500 leukocytes) in the thick smear. The gametocyte density is then calculated per microliter of blood, assuming a standard leukocyte count (e.g., 8000 leukocytes/µL).
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is a highly sensitive and specific molecular method for detecting and quantifying gametocyte-specific mRNA transcripts.
-
Target Genes: The most common target is pfs25, which is expressed in mature female gametocytes.[1][6] Other targets include pfg27 and pfpeg4 for early-stage gametocytes.[7]
-
RNA Extraction: Total RNA is extracted from whole blood samples using commercially available kits.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is then amplified in a real-time PCR machine using specific primers and probes for the target gene. The cycle threshold (Ct) value is used to quantify the number of transcripts, which can be correlated to gametocyte density using a standard curve.
Nucleic Acid Sequence-Based Amplification (NASBA)
NASBA is an isothermal amplification method that directly amplifies RNA, offering high sensitivity.
-
Target Genes: Similar to qRT-PCR, pfs25 is a common target for mature gametocytes.
-
Principle: NASBA uses a combination of three enzymes (reverse transcriptase, RNase H, and T7 RNA polymerase) to amplify a specific RNA target at a constant temperature.
-
Detection: The amplification products can be detected in real-time using molecular beacons. The time to positivity is correlated with the initial amount of target RNA. Studies have shown that NASBA can detect significantly more gametocyte-positive individuals compared to microscopy.[2]
Visualization of Experimental and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial assessing the impact of this compound on gametocyte clearance.
Signaling and Action Pathways of this compound in Gametocytes
The dual-action of this compound's components, dihydroartemisinin and piperaquine, results in a multi-pronged attack on the malaria parasite, including its sexual stages.
-
Dihydroartemisinin (DHA): The primary mechanism of DHA is the generation of oxidative stress.[6] Inside the parasite, the endoperoxide bridge of DHA is cleaved by heme iron, which is released during hemoglobin digestion. This process generates reactive oxygen species (ROS) that cause widespread damage to parasite proteins and lipids, leading to cell death. This oxidative assault is also effective against early-stage gametocytes.
-
Piperaquine (PPQ): As a bisquinoline, piperaquine's mode of action is similar to that of chloroquine.[8] It is thought to accumulate in the parasite's digestive vacuole and interfere with the detoxification of heme into hemozoin.[8][9] The resulting buildup of toxic free heme disrupts cellular function and contributes to parasite killing.
The following diagram illustrates the hypothesized signaling and action pathways of this compound's components within a Plasmodium falciparum gametocyte.
Conclusion
This compound (DHA-PPQ) is a potent antimalarial combination that effectively clears the asexual stages of P. falciparum. Its impact on gametocyte clearance is a complex issue with some studies indicating comparable efficacy to other ACTs, while others suggest a slower clearance rate. The use of highly sensitive molecular methods like qRT-PCR and NASBA is crucial for a precise evaluation of its transmission-blocking potential. The dual mechanism of action, involving oxidative stress induced by DHA and inhibition of heme detoxification by PPQ, provides a robust strategy against malaria parasites, including their sexual stages. Further research focusing on the direct effects of DHA-PPQ on different gametocyte stages and the potential for inducing gametocytogenesis at sub-lethal doses is warranted to fully understand its role in malaria elimination efforts.
References
- 1. Artemisone and Artemiside Are Potent Panreactive Antimalarial Agents That Also Synergize Redox Imbalance in Plasmodium falciparum Transmissible Gametocyte Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum | PLOS Pathogens [journals.plos.org]
- 3. Upregulation of gametocytogenesis in anti-malarial drug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Variant PfCRT Isoform Can Contribute to Plasmodium falciparum Resistance to the First-Line Partner Drug Piperaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin–Piperaquine Combination in the Treatment of Uncomplicated Plasmodium falciparum Malaria: Update on Clinical Failures in Africa and Tools for Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
Methodological & Application
No Publicly Available Data Found for "Artekin" Clinical Trials
A comprehensive search for publicly available information on the dosage and administration protocol for a drug named "Artekin" in clinical trials has yielded no relevant results. As of the current date, there are no accessible clinical trial registrations, publications, or other documents that would provide the necessary data to create detailed application notes and protocols as requested.
The initial investigation sought to locate specific details regarding "this compound," including dosage regimens, administration routes, and the methodologies of associated key experiments. However, searches for "this compound dosage clinical trials" and "this compound administration protocol clinical trials" did not return any information pertaining to a pharmaceutical compound of this name.
Without foundational data on "this compound," it is not possible to fulfill the core requirements of the request, which include:
-
Data Presentation: No quantitative data is available to summarize in tables.
-
Experimental Protocols: No cited experiments exist for which detailed methodologies can be provided.
-
Mandatory Visualization: The absence of information on signaling pathways or experimental workflows related to "this compound" prevents the creation of the requested Graphviz diagrams.
It is possible that "this compound" is an internal project name, a very early-stage compound not yet in the public domain, or a fictional name. For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have access to foundational data from preclinical or clinical studies.
Further progress on this request would be contingent on the provision of specific data, such as internal documentation, preclinical study results, or official clinical trial identifiers for "this compound." Without such information, the creation of detailed and accurate application notes and protocols is not feasible.
Application Notes & Protocols: Pharmacokinetic Studies of Dihydroartemisinin-Piperaquine (Artekin) in Human Subjects
Introduction
"Artekin" is a trade name for a fixed-dose artemisinin-based combination therapy (ACT) containing Dihydroartemisinin (DHA) and Piperaquine (B10710) (PPQ).[1][2] This combination is highly effective for the treatment of uncomplicated Plasmodium falciparum malaria.[1] DHA is a potent, rapidly acting artemisinin (B1665778) derivative responsible for the initial reduction of parasite biomass, while PPQ has a much longer elimination half-life, ensuring the clearance of any remaining parasites.[3][4] Understanding the pharmacokinetic (PK) profiles of both components is critical for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity in diverse patient populations.
These notes provide a summary of the pharmacokinetic parameters of DHA and PPQ in human subjects and detail the protocols for conducting relevant clinical studies and bioanalytical assays.
Pharmacokinetic Data Summary
The pharmacokinetic properties of Dihydroartemisinin and Piperaquine can vary based on the patient population (e.g., healthy vs. malaria-infected, adult vs. child, pregnant vs. non-pregnant). The following tables summarize key PK parameters from representative studies.
Table 1: Pharmacokinetic Parameters of Dihydroartemisinin (DHA) in Human Subjects
| Parameter | Malaria Patients (Vietnamese)[1] | Healthy Volunteers[1] | Pregnant Women (Falciparum Malaria) | Non-Pregnant Women (Falciparum Malaria) |
| Dose Regimen | ~2.4 mg/kg/day for 3 days | Not specified | Total 6.4 mg/kg over 3 days | Total 6.4 mg/kg over 3 days |
| Cmax (ng/mL) | 483 ± 217 | Not available | 288 (101 - 564) | 358 (143 - 820) |
| AUC₀₋₂₄ (h·ng/mL) | 1189 ± 386 | Not available | 844 (301 - 1620) | 1220 (503 - 2630) |
| t½ (hours) | 1.4 ± 0.4 | Not available | 1.6 (0.8 - 2.8) | 1.6 (0.8 - 3.1) |
| CL/F (L/h/kg) | 1.19 ± 0.47 | 5.87 | 7.6 (3.9 - 21.3) | 5.2 (2.4 - 12.7) |
| Vd/F (L/kg) | 1.47 ± 0.46 | 8.02 | 19.3 (8.9 - 33.6) | 13.9 (4.8 - 31.2) |
| Data are presented as Mean ± SD or Median (Range). CL/F = Apparent Oral Clearance; Vd/F = Apparent Volume of Distribution. |
Table 2: Pharmacokinetic Parameters of Piperaquine (PPQ) in Human Subjects
| Parameter | Malaria Patients (Vietnamese)[1] | Pregnant Women (Falciparum Malaria)[5] | Non-Pregnant Women (Falciparum Malaria)[5] | Children (Falciparum Malaria)[6] |
| Dose Regimen | ~19.2 mg/kg/day for 3 days | Total 51.2 mg/kg over 3 days | Total 51.2 mg/kg over 3 days | Standard weight-based 3-day regimen |
| Cmax (ng/mL) | 321 ± 140 | 338 (123 - 1010) | 370 (126 - 1080) | Not Available |
| AUC₀₋inf (h·ng/mL) | 40,845 ± 12,870 | 34,700 (15,000 - 80,000) | 36,400 (12,900 - 92,200) | Not Available |
| t½ (days) | 22.8 ± 6.4 | 17.8 (9.8 - 33.0) | 25.6 (12.3 - 44.7) | 23 - 28 |
| CL/F (L/h/kg) | 0.82 ± 0.28 | 1.5 (0.6 - 3.4) | 1.4 (0.6 - 4.0) | 0.9 - 1.4 |
| Vd/F (L/kg) | 499 ± 147 | 602 (290 - 1100) | 877 (359 - 1840) | 574 - 874 |
| Data are presented as Mean ± SD or Median (Range). CL/F = Apparent Oral Clearance; Vd/F = Apparent Volume of Distribution. |
Experimental Protocols
Protocol 2.1: Clinical Pharmacokinetic Study
Objective: To characterize the pharmacokinetic profile of DHA and PPQ in human subjects following a standard 3-day oral administration of this compound.
Study Design:
-
Type: Open-label, single-sequence study.
-
Subjects: Healthy or malaria-infected adult volunteers. Inclusion criteria may specify age (e.g., 18-55 years), weight, and health status.[1] Exclusion criteria typically include prior antimalarial treatment, mixed infections, or other serious medical conditions.[1]
-
Dosing: A weight-based 3-day course of DHA-PPQ is administered. A typical daily dose is approximately 2.4 mg/kg of DHA and 19.2 mg/kg of PPQ.[1] Doses are administered under supervision, often with a standardized meal or fat intake, as PPQ absorption is enhanced by fat.[4][7]
-
Blood Sampling:
-
Matrices: Venous or capillary blood samples are collected into heparinized tubes.
-
Schedule for DHA: Due to its short half-life, intensive sampling is required. For example: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours after the first dose.
-
Schedule for PPQ: Due to its long half-life, sampling is extended over a longer period. For example: pre-dose (0 h), then at multiple points in the first 24-72 hours, followed by weekly or bi-weekly samples for up to 9 weeks to accurately characterize the terminal elimination phase.[5]
-
-
Sample Processing: Blood samples are centrifuged (e.g., at 1500g for 10 minutes) to separate plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
Protocol 2.2: Bioanalytical Method for DHA and PPQ Quantification
Objective: To accurately quantify concentrations of DHA and PPQ in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation:
-
Protein Precipitation: A simple and common method involves adding a precipitating agent like methanol (B129727) or acetonitrile (B52724) to a small volume of plasma (e.g., 50-100 µL).[8]
-
Solid-Phase Extraction (SPE): For cleaner samples, SPE can be used. Micro-elution SPE in a 96-well plate format is efficient for high-throughput analysis.[9]
-
An internal standard (e.g., artemisinin for DHA analysis) is added before extraction to correct for variability.[9]
-
-
Chromatographic Separation:
-
HPLC System: A standard HPLC or UPLC system.
-
Column: A reverse-phase C18 column is typically used (e.g., Gemini C18, 50x2.0mm, 5µm).[8][9]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or an ammonium (B1175870) salt) and an organic solvent (e.g., acetonitrile or methanol) is used to separate DHA, PPQ, and the internal standard.[10][11]
-
-
Mass Spectrometric Detection:
-
Instrument: A triple quadrupole tandem mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode is commonly employed.[8]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for DHA, PPQ, and the internal standard to ensure selectivity and sensitivity.
-
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, recovery, and stability.[9] The calibration range for PPQ is often 10-1000 ng/mL.[8]
Visualizations
Pharmacokinetic Study Workflow
Caption: Workflow for a clinical pharmacokinetic study of DHA-PPQ.
ADME Pathway of DHA and PPQ
Caption: ADME pathway for Dihydroartemisinin and Piperaquine.
References
- 1. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Piperaquine after Two Different Treatment Regimens with Dihydroartemisinin-Piperaquine in Patients with Plasmodium falciparum Malaria in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics and electrocardiographic effects of dihydroartemisinin–piperaquine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics and pharmacodynamics of artemether-lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Falciparum Malaria — MORU Tropical Health Network [tropmedres.ac]
- 6. Population Pharmacokinetics and Pharmacodynamics of Piperaquine in Children With Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for Testing Artemisinin Resistance in Plasmodium falciparum Isolates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing artemisinin (B1665778) resistance in Plasmodium falciparum isolates. The methodologies outlined are essential for the surveillance of drug resistance, the evaluation of new antimalarial compounds, and for research into the mechanisms of resistance.
Introduction
Artemisinin-based combination therapies (ACTs) are the cornerstone of treatment for uncomplicated P. falciparum malaria.[1] However, the emergence and spread of artemisinin resistance, characterized by delayed parasite clearance, threaten global malaria control efforts.[1][2] Monitoring this resistance is critical and is performed through a combination of in vitro/ex vivo phenotypic assays and molecular surveillance of genetic markers.[3][4]
The primary molecular marker associated with artemisinin resistance is mutations in the propeller domain of the PfKelch13 (K13) gene.[1][5] Phenotypically, resistance is assessed by measuring the survival of early ring-stage parasites after a short exposure to a potent artemisinin derivative, dihydroartemisinin (B1670584) (DHA).[2][6]
Key Methodologies for Assessing Artemisinin Resistance
Several key assays are utilized to characterize artemisinin resistance in P. falciparum:
-
Ring-stage Survival Assay (RSA): The gold standard for phenotyping artemisinin resistance in vitro, this assay measures the survival rate of young, synchronized ring-stage parasites after a short pulse of DHA.[6][7][8]
-
Standard in vitro Drug Susceptibility Assays: These assays determine the 50% inhibitory concentration (IC50) of antimalarial drugs, providing a quantitative measure of drug sensitivity.[9][10] Common methods include the SYBR Green I-based fluorescence assay and the [³H]-hypoxanthine incorporation assay.[11][12]
-
Molecular Analysis of Resistance Markers: This involves sequencing the PfKelch13 gene to identify mutations associated with resistance.[13] Other genes, such as pfmdr1, may also be analyzed for their role in resistance to partner drugs.[3][13]
Data Presentation: Comparative In Vitro Susceptibility Data
The following tables summarize quantitative data from various studies, providing a comparative overview of drug susceptibility in artemisinin-sensitive and -resistant P. falciparum isolates.
Table 1: Dihydroartemisinin (DHA) IC50 Values and Ring-stage Survival Assay (RSA) Results for P. falciparum Isolates with Different PfK13 Genotypes.
| Isolate/Strain | PfK13 Mutation | Mean RSA Survival Rate (%) | DHA IC50 (nM) | Reference(s) |
| NF54 | Wild-type | < 1 | 4.2 ± 0.5 | [14] |
| V555A | - | - | 3.4 ± 0.3 | [14] |
| Isolate with R561H | R561H | 4.7 ± 1.5 | 14.1 ± 4.0 | [14] |
| Isolate with A675V | A675V | 1.4 ± 0.2 | 7.4 ± 3.3 | [14] |
| Isolate with C469F | C469F | 9.0 ± 1.6 | 6.9 ± 1.5 | [14] |
| IPC_3663 (Sensitive) | - | 0.9 ± 0.6 | 6.4 ± 4.8 | [15] |
| IPC_4912 (Resistant) | - | 31 ± 10 | 5.7 ± 3.1 | [15] |
Table 2: Comparison of Artesunate IC50 Values from Trophozoite Maturation Inhibition (TMI) and Standard 48-h Assays in Western Cambodia.
| Assay Type | Mean Artesunate IC50 (ng/mL) | 95% Confidence Interval |
| TMI (24-h) | 6.8 | 5.2 - 8.3 |
| Standard WHO (48-h) | 1.5 | 1.2 - 1.8 |
This data highlights that the TMI assay, which focuses on the ring stage, is more sensitive in detecting artemisinin resistance compared to the standard 48-hour assay.[10][16]
Experimental Protocols
Protocol 1: In Vitro Culture of Plasmodium falciparum Asexual Erythrocytic Stages
This protocol describes the continuous in vitro culture of P. falciparum required for conducting drug susceptibility assays.
Materials:
-
P. falciparum cryopreserved or fresh isolates
-
Human erythrocytes (O+)
-
Complete Culture Medium (CCM): RPMI 1640 medium supplemented with 25 mM HEPES, 10 µg/mL gentamycin, 0.5 mM hypoxanthine, 25 mM sodium bicarbonate, and 0.5% Albumax II or 10% human serum.[11][17][18]
-
Gas mixture: 5% CO₂, 1% O₂, 94% N₂[11]
-
Incubator at 37°C
-
Sterile centrifuge tubes, pipettes, and culture flasks
Procedure:
-
Thawing Cryopreserved Parasites:
-
Initiating and Maintaining Cultures:
-
Resuspend the parasite pellet in CCM with uninfected erythrocytes to achieve a 0.5-1% parasitemia and a 5% hematocrit.[17]
-
Place the culture flask in a modular incubator chamber, flush with the gas mixture, and incubate at 37°C.[19]
-
Change the medium daily by gently aspirating the old medium and replacing it with fresh, pre-warmed CCM.[11][17]
-
Monitor parasitemia daily by preparing a thin blood smear, staining with Giemsa, and counting infected red blood cells under a microscope.[11]
-
Maintain the parasitemia below 6% by diluting the culture with fresh erythrocytes and CCM.[11]
-
-
Synchronization of Parasite Cultures:
-
For assays requiring specific parasite stages (e.g., RSA), synchronization is necessary.
-
Treat the culture with 5% D-sorbitol to lyse mature parasite stages, leaving only ring-stage parasites.[6]
-
Alternatively, use magnetic-activated cell sorting (MACS) columns to isolate mature schizonts, which can then be co-cultured with fresh erythrocytes to obtain a highly synchronized 0-3 hour old ring-stage culture.[11][20]
-
Protocol 2: Ring-stage Survival Assay (RSA)
This assay is the benchmark for phenotyping artemisinin resistance.
Materials:
-
Synchronized 0-3 hour post-invasion ring-stage P. falciparum culture
-
Dihydroartemisinin (DHA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete Culture Medium (CCM)
-
96-well or 24-well culture plates[21]
-
Giemsa stain
-
Microscope
Procedure:
-
Assay Setup:
-
Prepare a synchronized culture of 0-3 hour old ring-stage parasites at 0.2-1% parasitemia and 1.5-2% hematocrit.[6][21]
-
Prepare a 700 nM working solution of DHA in CCM. Use 0.1% DMSO in CCM as a control.[6]
-
In a culture plate, add the parasite culture to wells containing either 700 nM DHA or the DMSO control.[21]
-
-
Drug Exposure and Incubation:
-
Readout and Data Analysis:
-
At 72 hours post-initiation of the assay, prepare thin blood smears from both the DHA-treated and DMSO-treated wells.[21]
-
Stain the smears with Giemsa and determine the parasitemia by counting at least 10,000 erythrocytes for the DHA-treated sample and 2,000 for the control.[8][21]
-
Calculate the percent survival as: (Parasitemia in DHA-treated wells / Parasitemia in DMSO-treated wells) x 100.
-
A survival rate of ≥1% is indicative of artemisinin resistance.
-
Protocol 3: SYBR Green I-based Drug Susceptibility Assay
This is a high-throughput method for determining the IC50 of antimalarial drugs.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Antimalarial drugs of interest
-
96-well black, clear-bottom sterile plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)[11]
-
Fluorescence plate reader
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of the antimalarial drugs in CCM in a 96-well plate.
-
Add 100 µL of synchronized ring-stage parasite culture (0.25% parasitemia, 10% hematocrit) to each well, resulting in a final hematocrit of 5%.[11]
-
Include drug-free and parasite-free controls.
-
-
Incubation:
-
Incubate the plate for 72-96 hours in a gassed chamber at 37°C.[11]
-
-
Lysis and Staining:
-
After incubation, freeze the plate at -80°C overnight to lyse the red blood cells.[11]
-
Thaw the plate at 37°C.[11]
-
Prepare a working solution of SYBR Green I in lysis buffer (e.g., 0.2 µL of stock SYBR Green I per 1 mL of lysis buffer).[11]
-
Add 100 µL of the SYBR Green I/lysis buffer solution to each well.[11]
-
Incubate at room temperature for 1 hour, protected from light.[11]
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[11]
-
Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Ring-stage Survival Assay (RSA).
Caption: Workflow for the SYBR Green I Drug Susceptibility Assay.
Logical Relationship Diagram
Caption: Logical flow for confirming artemisinin resistance.
References
- 1. Malaria: Artemisinin partial resistance [who.int]
- 2. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. Investigating the relationship between Pfkelch13 mutations and response to artemisinin-based treatment for uncomplicated falciparum malaria: a protocol for a systematic review and individual patient data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A molecular marker of artemisinin-resistant Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iddo.org [iddo.org]
- 8. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assessment of drug resistance in Plasmodium falciparum in five States of India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory Detection of Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.nyu.edu [med.nyu.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | A review of malaria molecular markers for drug resistance in Plasmodium falciparum and Plasmodium vivax in China [frontiersin.org]
- 14. In Vitro Confirmation of Artemisinin Resistance in Plasmodium falciparum from Patient Isolates, Southern Rwanda, 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iddo.org [iddo.org]
- 18. journals.asm.org [journals.asm.org]
- 19. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modified Plasmodium falciparum Ring-Stage Survival Assay with ML10 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Artekin in Murine Models of Malaria Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Artekin, a fixed-dose combination of dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PP), is a potent artemisinin-based combination therapy (ACT) recommended for the treatment of uncomplicated Plasmodium falciparum malaria. While extensive clinical data exists for its use in humans, preclinical evaluation in murine models is a critical step in understanding its efficacy, pharmacokinetics, and mechanism of action, particularly against resistant parasite strains. These application notes provide a comprehensive overview of the methodologies for utilizing this compound and its components in mouse models of malaria infection, based on established research protocols.
It is important to note that while the individual components of this compound, particularly artemisinin (B1665778) derivatives, have been studied in murine models, specific in vivo data for the combined "this compound" formulation is not extensively detailed in the available literature. The following protocols are synthesized from standard practices for testing antimalarial compounds in mice and from studies involving DHA and other artemisinin derivatives.
Data Presentation: Quantitative In Vivo Efficacy
The following tables summarize quantitative data from studies on artemisinin derivatives and their combinations in various mouse models of malaria. This data provides a baseline for expected efficacy when designing experiments with this compound.
Table 1: Efficacy of Dihydroartemisinin (DHA) and Piperaquine Monotherapy in P. berghei Infected Mice
| Compound | Dose | Route of Administration | Mouse Strain | Parasite Strain | Efficacy (Parasite Suppression %) | Reference |
| Dihydroartemisinin | 30 mg/kg (single dose) | Intraperitoneal | Swiss | P. berghei | Not specified, used for modeling | [1] |
| Piperaquine Phosphate | 10 mg/kg (single dose) | Intraperitoneal | Swiss | P. berghei | Not specified, used for modeling | [1] |
Table 2: Efficacy of Artesunate (an Artemisinin Derivative) in P. berghei Infected Mice (4-Day Suppressive Test)
| Compound | Dose (mg/kg/day) | Route of Administration | Mouse Strain | Parasite Strain | Efficacy (Parasite Inhibition %) | ED₅₀ (mg/kg) | Reference |
| Artesunate | 5 | Oral | Balb/c | P. berghei ANKA | 50.98% | 4.88 ± 0.03 | [2] |
| Artesunate | 10 | Oral | Balb/c | P. berghei ANKA | 89.76% | 4.88 ± 0.03 | [2] |
| Artesunate | 20 | Oral | Balb/c | P. berghei ANKA | 100% | 4.88 ± 0.03 | [2] |
Table 3: Comparative Efficacy of Artemisinin and its Derivatives in P. vinckei Infected Mice (4-Day Suppressive Test)
| Compound | Route of Administration | ED₅₀ (mg/kg/day) | Reference |
| Artemisinin | Intraperitoneal | 4 | [3] |
| Artemether | Intraperitoneal | 0.3 | [3] |
| Artesunate | Oral | 2.5 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in mouse models of malaria.
Four-Day Suppressive Test (Peter's Test)
This is the standard and most widely used primary in vivo test to assess the antimalarial activity of a compound.[4]
Objective: To evaluate the schizontocidal activity of this compound against early Plasmodium berghei infection.
Materials:
-
This compound (or its individual components: dihydroartemisinin and piperaquine)
-
Vehicle for drug formulation (e.g., 7:3 Tween 80:ethanol, 0.5% carboxymethylcellulose)
-
Plasmodium berghei (chloroquine-sensitive or resistant strains)
-
6-8 week old Swiss albino or BALB/c mice (18-22 g)
-
Syringes and oral gavage needles
-
Microscope, slides, and Giemsa stain
Procedure:
-
Parasite Inoculation: On Day 0, inoculate mice intraperitoneally with 0.2 mL of infected blood containing approximately 1 x 10⁷ P. berghei-parasitized red blood cells.
-
Drug Administration: Two to four hours post-inoculation, randomly group the mice (n=5 per group) and administer the first dose of the test compound or vehicle orally.
-
Test Groups: Receive varying doses of this compound.
-
Negative Control Group: Receives only the vehicle.
-
Positive Control Group: Receives a standard antimalarial drug like chloroquine (B1663885) or artesunate.
-
-
Continue daily drug administration for four consecutive days (Day 0 to Day 3).
-
Parasitemia Determination: On Day 4, collect thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa stain and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells.
-
Calculation of Parasite Suppression:
-
Average % Parasitemia = (Total % Parasitemia in a group) / (Number of mice in the group)
-
% Suppression = [ (Average % Parasitemia in Negative Control) - (Average % Parasitemia in Test Group) ] / (Average % Parasitemia in Negative Control) x 100
-
Rane's Test (Curative Test)
This test evaluates the curative potential of a compound on an established infection.
Objective: To assess the efficacy of this compound in clearing an established P. berghei infection.
Procedure:
-
Parasite Inoculation: On Day 0, inoculate mice as described in the 4-day suppressive test.
-
Establishment of Infection: Allow the infection to establish for 72 hours (Day 3).
-
Drug Administration: On Day 3, begin administration of the test compound or vehicle and continue for a defined period (e.g., 5 days).
-
Monitoring: Monitor parasitemia daily from Day 3 until it is cleared or the mouse succumbs to the infection. Monitor the survival of the mice for at least 28 days to check for recrudescence.
Prophylactic Test
This test assesses the ability of a compound to prevent the initiation of infection.
Objective: To determine the prophylactic activity of this compound.
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the mice for three consecutive days prior to infection.
-
Parasite Inoculation: On the fourth day, inoculate the mice with the parasite.
-
Parasitemia Determination: 72 hours post-inoculation, determine the percentage of parasitemia.
Visualizations
Mechanism of Action of Artemisinin Component
The primary antimalarial activity of this compound is driven by its artemisinin component, dihydroartemisinin. The activation of artemisinin is a critical step in its parasiticidal action.
References
- 1. Predicting the parasite killing effect of artemisinin combination therapy in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Allicin and Artesunate Combination Treatment on Experimental Mice Infected with Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Artekin (Artesunate)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artekin is a brand name for a medication containing artesunate (B1665782), a semi-synthetic derivative of artemisinin.[1] Artesunate is a potent antimalarial agent recommended by the World Health Organization for the treatment of uncomplicated and severe malaria.[2] Accurate and reliable quantification of artesunate in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.
This application note provides a detailed protocol for the quantitative analysis of artesunate using a reversed-phase HPLC (RP-HPLC) method. The method described is based on established and validated procedures and is suitable for routine quality control analysis.[3][4][5][6]
Experimental Protocols
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The following tables summarize the necessary equipment, reagents, and chromatographic conditions.
Table 1: HPLC System and Materials
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent with quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV Detector. |
| Software | HP ChemStation or equivalent chromatography data station. |
| Analytical Column | XBridge C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[5] |
| Reagents | - Acetonitrile (B52724) (HPLC Grade) - Monobasic Potassium Phosphate (B84403) (Analytical Grade) - Orthophosphoric Acid (Analytical Grade) - Water (HPLC Grade) |
| Standard | Artesunate Reference Standard. |
Table 2: Optimized Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | 0.05 M Monobasic Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (50:50, v/v).[5] |
| Flow Rate | 1.0 mL/min.[5] |
| Column Temperature | 30 °C.[5] |
| Injection Volume | 20 µL.[5] |
| Detection Wavelength | 210 nm.[5] |
| Run Time | Approximately 13 minutes.[5] |
Preparation of Solutions
a. Mobile Phase Preparation (1 L):
-
Weigh 6.8 g of monobasic potassium phosphate and dissolve it in 500 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 using orthophosphoric acid.
-
Add 500 mL of acetonitrile to the buffer solution.
-
Mix thoroughly and degas the solution for 30 minutes using an ultrasonic bath or vacuum filtration.
b. Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the Artesunate Reference Standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This stock solution can be further diluted with the mobile phase to prepare working standard solutions for linearity and calibration.
c. Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 this compound tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 100 mg of artesunate.[4]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[4]
-
Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Further dilute an aliquot of the clear filtrate with the mobile phase to achieve a final concentration within the calibration range (e.g., dilute 1 mL to 10 mL for a 100 µg/mL solution).
Method Validation Summary
The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[4][5] The key validation parameters are summarized below.
Table 3: Method Validation and System Suitability Data
| Parameter | Specification / Result |
| Linearity Range | 10 - 60 µg/mL.[7] |
| Correlation Coefficient (r²) | > 0.999.[5][6] |
| Limit of Detection (LOD) | 0.04582 µg/mL.[4] |
| Limit of Quantification (LOQ) | 0.13747 µg/mL.[4] |
| Precision (%RSD) | < 2.0%.[5][7] |
| Accuracy (% Recovery) | 98 - 102%.[7] |
| System Suitability | |
| - Tailing Factor | ≤ 2.0 |
| - Theoretical Plates | > 2000 |
Experimental Workflow and Method Logic
The following diagrams illustrate the logical workflow of the analytical process and the key relationships within the HPLC method.
Caption: Experimental workflow for the HPLC analysis of Artesunate.
Caption: Logical relationships in the this compound (Artesunate) HPLC method.
References
- 1. This compound 120mg Injection Manufacturer, Supplier from Kurukshetra [theclinqpharmaceuticals.in]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. slujst.com.ng [slujst.com.ng]
- 5. scielo.br [scielo.br]
- 6. RP-HPLC Method for the Determination and Quantification of Artesunate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpsbr.org [jpsbr.org]
Application Notes and Protocols for Drug Interaction Studies of Artekin (Dihydroartemisinin/Piperaquine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for studying the drug interaction profile of Artekin, a fixed-dose combination of dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PQ). The protocols outlined below are based on established in vitro and clinical study designs to evaluate pharmacokinetic and pharmacodynamic interactions.
Data Presentation: Summary of Key Interactions
The following tables summarize quantitative data on the drug interaction potential of the individual components of this compound.
Table 1: Piperaquine (PQ) Metabolism and Cytochrome P450 (CYP) Inhibition
| Parameter | Description | Value | Reference |
| Primary Metabolizing Enzyme | The main enzyme responsible for PQ metabolism. | CYP3A4 | [1][2][3] |
| Secondary Metabolizing Enzyme | An enzyme with a lesser role in PQ metabolism. | CYP2C8 | [1][2][3] |
| In Vitro Metabolism (HLM) | Percentage of PQ metabolized in human liver microsomes over 60 minutes. | 34.8 ± 4.9% | [1][3][4] |
| CYP3A4 Inhibition | Inhibition of PQ metabolism by the selective CYP3A4 inhibitor, ketoconazole (B1673606). | 83% | [2] |
| CYP2C8 Inhibition | Inhibition of PQ metabolism by a selective CYP2C8 inhibitor. | 66% | [1][2] |
Table 2: Dihydroartemisinin (DHA) Metabolism and Drug Interactions
| Parameter | Description | Value | Reference |
| Primary Metabolic Pathway | The main route of DHA elimination. | Glucuronidation | [5][6] |
| Metabolizing Enzymes | UDP-glucuronosyltransferases responsible for DHA glucuronidation. | UGT1A9 and UGT2B7 | [5][6] |
| Interaction with NNRTIs | Effect of non-nucleoside reverse transcriptase inhibitors on DHA exposure. | Decreased | [7] |
| Interaction with Protease Inhibitors | Effect of HIV protease inhibitors on DHA exposure. | Decreased | [7] |
Table 3: Piperaquine and QT Interval Prolongation
| Parameter | Description | Value | Reference |
| QTc Prolongation | The effect of piperaquine on the corrected QT interval. | Concentration-dependent | [8][9] |
| PK-PD Model Slope | Increase in QT interval per 100 ng/mL increase in PQ concentration. | 4.17 ms | [10] |
| Interaction with other QT-prolonging drugs | Recommendation for co-administration. | Use with caution | [11] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Piperaquine using Human Liver Microsomes (HLMs)
Objective: To determine the metabolic stability of piperaquine and identify the cytochrome P450 (CYP) enzymes responsible for its metabolism.
Materials:
-
Piperaquine
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Selective CYP inhibitors (e.g., ketoconazole for CYP3A4, montelukast (B128269) for CYP2C8)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of piperaquine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine potassium phosphate buffer, the HLM suspension (typically 0.5-1.0 mg/mL), and the piperaquine solution (final concentration, e.g., 1 µM).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining piperaquine concentration at each time point.
-
-
CYP Inhibition Study:
-
Repeat the above procedure with the inclusion of selective CYP inhibitors to identify the specific enzymes involved in piperaquine metabolism.
-
Protocol 2: In Vitro Interaction of Dihydroartemisinin and Piperaquine against Plasmodium falciparum
Objective: To assess the in vitro interaction (synergism, additivity, or antagonism) between dihydroartemisinin and piperaquine against chloroquine-sensitive and -resistant strains of P. falciparum.
Materials:
-
Dihydroartemisinin (DHA)
-
Piperaquine (PQ)
-
Chloroquine-sensitive (e.g., 3D7) and -resistant (e.g., K1) strains of P. falciparum
-
Complete parasite culture medium
-
96-well microplates
-
[³H]-hypoxanthine
-
Scintillation counter
Procedure:
-
Drug Preparation:
-
Prepare stock solutions of DHA and PQ in a suitable solvent.
-
Create serial dilutions of each drug.
-
-
Assay Setup:
-
In a 96-well microplate, add the drug dilutions in a checkerboard pattern (i.e., varying concentrations of both drugs).
-
Add the synchronized ring-stage P. falciparum culture to each well.
-
-
Incubation:
-
Incubate the plates for 48 hours under standard parasite culture conditions.
-
-
Assessment of Parasite Growth:
-
Add [³H]-hypoxanthine to each well and incubate for a further 24 hours.
-
Harvest the parasites and measure the incorporation of [³H]-hypoxanthine using a scintillation counter to determine parasite growth inhibition.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.
-
Use isobolographic analysis to determine the Fractional Inhibitory Concentration (FIC) index. The sum of the FICs (ΣFIC) is calculated as follows: ΣFIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone).
-
Interpret the results: ΣFIC ≤ 0.5 indicates synergy, 0.5 < ΣFIC ≤ 1.0 indicates additivity, and ΣFIC > 1.0 indicates antagonism.[2]
-
Protocol 3: Clinical Evaluation of Piperaquine-Induced QT Interval Prolongation
Objective: To evaluate the effect of piperaquine on the corrected QT (QTc) interval in human subjects.
Study Design: A randomized, double-blind, placebo- and positive-controlled crossover study in healthy volunteers.
Procedure:
-
Subject Enrollment:
-
Recruit healthy male and female subjects.
-
Obtain informed consent.
-
Perform a baseline medical evaluation, including a 12-lead electrocardiogram (ECG).
-
-
Drug Administration:
-
Administer a single therapeutic or supratherapeutic dose of piperaquine, placebo, and a positive control (e.g., moxifloxacin) in different study periods with an adequate washout period in between.
-
-
ECG Monitoring:
-
Record triplicate 12-lead ECGs at baseline and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
-
Pharmacokinetic Sampling:
-
Collect blood samples for pharmacokinetic analysis of piperaquine at the same time points as ECG recordings.
-
-
Data Analysis:
-
Measure the QT interval from the ECGs and correct for heart rate using a standard formula (e.g., Fridericia's correction, QTc = QT / RR^0.33).
-
Calculate the change from baseline in QTc (ΔQTc) for each treatment.
-
Perform a placebo-adjusted change from baseline (ΔΔQTc).
-
Develop a pharmacokinetic-pharmacodynamic (PK-PD) model to characterize the relationship between piperaquine plasma concentration and QTc interval prolongation.[10]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways of dihydroartemisinin (DHA) and piperaquine (PQ).
Caption: Experimental workflow for in vitro piperaquine metabolism assay.
Caption: Logical flow of a clinical study evaluating QT prolongation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Interactions between Piperaquine, Dihydroartemisinin, and Other Conventional and Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of piperaquine is primarily mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucuronidation of dihydroartemisinin in vivo and by human liver microsomes and expressed UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the QT effect of a combination of piperaquine and a novel anti-malarial drug candidate OZ439, for the treatment of uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperaquine-Induced QTc Prolongation Decreases With Repeated Monthly Dihydroartemisinin-Piperaquine Dosing in Pregnant Ugandan Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics and electrocardiographic effects of dihydroartemisinin–piperaquine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
Application Note & Protocol: Long-Term Stability Testing of Artekin Formulations
1. Introduction
This document provides a comprehensive guide for conducting long-term stability testing on Artekin formulations. This compound is a novel small molecule inhibitor of the MEK1/2 kinases, developed for oral administration. The following protocols are designed to assess the stability of this compound 50 mg immediate-release tablets in accordance with the ICH Q1A(R2) guidelines. The objective is to establish a re-test period or shelf life and recommend storage conditions by evaluating the physical, chemical, and dissolution characteristics of the drug product over time.
2. Experimental Workflow
The overall workflow for the long-term stability testing of this compound formulations is depicted below. This process begins with the preparation and packaging of the drug product, followed by storage under controlled conditions and subsequent testing at predetermined time points.
Caption: Experimental workflow for long-term stability testing of this compound.
3. Putative Signaling Pathway for this compound
This compound is hypothesized to act by inhibiting the MEK1/2 kinases, which are central components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in various cancers, and its inhibition can lead to decreased cell proliferation and survival.
Application of Dihydroartemisinin-Piperaquine (Artekin) in Intermittent Preventive Treatment of Malaria in Pregnancy (IPTp)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Intermittent preventive treatment in pregnancy (IPTp) is a crucial strategy to mitigate the adverse effects of malaria on mothers and their unborn children. While sulfadoxine-pyrimethamine (B1208122) (SP) has been the standard drug for IPTp, the emergence and spread of parasite resistance necessitate the evaluation of alternative therapies. Dihydroartemisinin-piperaquine (DHA-PQ), a fixed-dose artemisinin-based combination therapy marketed, for instance, under the brand name Artekin, has emerged as a promising candidate for IPTp due to its high efficacy and prolonged prophylactic effect.[1][2] This document provides detailed application notes and protocols for researchers and drug development professionals on the use of DHA-PQ in IPTp, based on findings from various clinical studies.
DHA-PQ offers a dual-action approach: the dihydroartemisinin (B1670584) component provides rapid clearance of existing parasites, while the long half-life of piperaquine (B10710) offers extended protection against new infections.[3] Clinical trials have demonstrated that IPTp with DHA-PQ is associated with a lower burden of malaria and a reduced prevalence of placental malaria compared to SP, particularly in regions with high SP resistance.[3][4]
Mechanism of Action
The efficacy of DHA-PQ stems from the distinct yet complementary mechanisms of its two active components:
-
Dihydroartemisinin (DHA): As the active metabolite of artemisinins, DHA's primary mode of action is the generation of reactive oxygen species (ROS). This process is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by heme-derived ferrous iron within the malaria parasite.[5][6] The resulting ROS cause widespread oxidative stress, leading to the alkylation and damage of parasite proteins and other essential biomolecules. This indiscriminate targeting results in rapid parasite clearance.[5] Key downstream effects include the inhibition of the parasite's proteasome system and disruption of calcium homeostasis.[7]
-
Piperaquine: A bisquinoline, piperaquine is structurally similar to chloroquine (B1663885) and is believed to function by interfering with the parasite's heme detoxification process.[1][8] As the parasite digests hemoglobin in its food vacuole, it releases toxic free heme. Piperaquine is thought to inhibit the polymerization of this heme into non-toxic hemozoin, leading to the accumulation of the toxic heme and subsequent parasite death.[8][9] Its long elimination half-life provides a sustained prophylactic effect.[9]
Signaling Pathway and Drug Action
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials evaluating DHA-PQ for IPTp.
Table 1: Efficacy of DHA-PQ vs. SP in IPTp
| Outcome | DHA-PQ Group | SP Group | Relative Risk Reduction with DHA-PQ (95% CI) | Reference |
| Maternal Outcomes | ||||
| Incidence of Symptomatic Malaria (episodes/person-years) | 0.0 (monthly); 12/38.2 (3-dose) | 41/43.0 | - | [4] |
| Prevalence of Parasitemia at Delivery | 5.2% (monthly); 16.6% (3-dose) | 40.5% | - | [4] |
| Placental Malaria (active infection) | - | - | 70% (54-81) | [10] |
| Placental Malaria (past infection) | - | - | 31% (18-43) | [10] |
| Moderate Maternal Anemia | - | - | 17% (0-31) | [10] |
| Birth Outcomes | ||||
| Composite Adverse Pregnancy Outcome* | 14-34% | 16-33% | No significant difference | [10] |
*Composite adverse pregnancy outcome includes fetal or neonatal loss, small-for-gestational age, low birthweight, or preterm birth.
Table 2: Safety and Tolerability of DHA-PQ in IPTp for HIV-Infected Pregnant Women
| Adverse Event | DHA-PQ Group | Placebo Group | Comments | Reference |
| Serious Adverse Events | No significant difference | No significant difference | - | [11] |
| Poor Pregnancy Outcomes** | No significant difference | No significant difference | - | [11] |
| Drug-related Gastrointestinal Disorders | < 4% | - | No significant difference between groups | [11] |
| Drug-related Headache | < 2% | - | No significant difference between groups | [11] |
**Poor pregnancy outcomes include miscarriages, stillbirths, premature births, and congenital malformations.
Experimental Protocols
Protocol: Randomized Controlled Trial of DHA-PQ for IPTp in HIV-Uninfected Pregnant Women
This protocol is a generalized representation based on methodologies from key clinical trials.[4][10]
1. Study Design: A multicenter, two-arm or three-arm, randomized, controlled superiority trial.
2. Participant Population:
- Inclusion Criteria: HIV-uninfected pregnant women with a gestational age of 12-20 weeks, residing in a malaria-endemic area.
- Exclusion Criteria: History of hypersensitivity to study drugs, severe medical conditions, or multiple gestations.
3. Randomization and Blinding: Participants are individually randomized to receive either IPTp with DHA-PQ or the standard of care (e.g., SP). Blinding of participants and investigators to the treatment allocation should be maintained.
4. Intervention:
- DHA-PQ Arm: Administration of a standard 3-day course of DHA-PQ at specified intervals (e.g., monthly or at 20, 28, and 36 weeks of gestation). The dosage is typically weight-based.
- Control Arm (SP): Administration of a single dose of SP at the same intervals as the DHA-PQ arm.
- Placebos matching the active drugs in appearance are used to maintain blinding.
5. Data Collection and Outcomes:
- Primary Outcome: Prevalence of maternal malaria parasitemia at delivery, detected by microscopy or molecular methods.
- Secondary Outcomes:
- Incidence of clinical malaria during pregnancy.
- Prevalence of placental malaria (histopathology).
- Maternal anemia.
- Adverse birth outcomes (low birth weight, preterm delivery, stillbirth).
- Adverse events.
6. Laboratory Methods:
- Malaria diagnosis: Thick and thin blood smears for microscopy, and polymerase chain reaction (PCR) or loop-mediated isothermal amplification (LAMP) for molecular detection.
- Hemoglobin measurement for anemia assessment.
- Placental histology to detect placental malaria.
7. Statistical Analysis: The primary analysis is typically a modified intention-to-treat analysis. Efficacy is assessed by comparing the incidence or prevalence of outcomes between the study arms using appropriate statistical models (e.g., logistic regression for binary outcomes, Poisson or negative binomial regression for count data).
Experimental Workflow Diagram
Conclusion
DHA-PQ (this compound) presents a viable and often superior alternative to SP for IPTp, especially in areas with established SP resistance. Its application has been shown to significantly reduce the incidence of maternal and placental malaria. While its impact on improving birth outcomes as a standalone replacement for SP may require further investigation, its strong antimalarial efficacy is a key advantage. The provided protocols and data serve as a comprehensive resource for researchers and professionals in the field of malaria drug development and public health. Future research should continue to optimize dosing regimens and evaluate the long-term safety and cost-effectiveness of DHA-PQ in diverse epidemiological settings.
References
- 1. Piperaquine - Wikipedia [en.wikipedia.org]
- 2. Dihydroartemisinin-Piperaquine for Intermittent Preventive Treatment in Pregnancy (IPTp-DP) Study Group | Infectious Diseases Data Observatory [iddo.org]
- 3. Intermittent Preventive Treatment for Malaria in Pregnancy: Optimization of Target Concentrations of Dihydroartemisinin-Piperaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin–Piperaquine for the Prevention of Malaria in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. Dihydroartemisinin-piperaquine versus sulfadoxine-pyrimethamine for intermittent preventive treatment of malaria in pregnancy: a systematic review and individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of dihydroartemisinin-piperaquine for intermittent preventive treatment of malaria in pregnant women with HIV from Gabon and Mozambique: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Artekin solubility issues for in vitro assays
Welcome to the Artekin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound (dissolved in DMSO) precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
A1: This is a common issue for poorly water-soluble compounds like this compound.[1][2] When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the solvent environment changes dramatically. This can cause the compound to exceed its solubility limit in the final solution, leading to precipitation.[1]
To prevent this, consider the following troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells.[3][4] Some sensitive cell lines may even require concentrations below 0.1%.[3][5]
-
Use a Pre-warmed Medium: Adding your this compound stock to a pre-warmed (37°C) medium while vortexing or stirring can sometimes help keep the compound in solution.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in a medium containing a small amount of serum, if your assay allows, as proteins like albumin can help stabilize the compound.
-
Alternative Solubilization Methods: If precipitation persists, you may need to explore more advanced formulation strategies, such as using cyclodextrins.
Q2: What is the maximum recommended concentration of DMSO for in vitro assays?
A2: The maximum tolerated DMSO concentration is highly dependent on the cell type and the duration of exposure.[4] For most cell lines, a final concentration of 0.5% DMSO is widely considered safe for incubations of 24 hours or more.[3] Some robust cell lines may tolerate up to 1%, but this should be validated.[3][4] Primary cells and sensitive cell lines are often much less tolerant, where concentrations should be kept at or below 0.1%.[3][5] It is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q3: I've heard about using cyclodextrins to improve solubility. How do they work and how can I use them with this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly water-soluble molecules, like this compound, within their core, forming a water-soluble inclusion complex.[6][7] This complex can then be readily dissolved in aqueous solutions.[6]
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications. It is non-toxic to many cell lines at concentrations up to 1-2% in serum-supplemented media.
To use HP-β-CD, you would typically prepare a stock solution of the this compound/cyclodextrin (B1172386) complex. The exact ratio of this compound to cyclodextrin needs to be determined empirically to achieve optimal solubilization.
Troubleshooting Guides
Problem: this compound solubility is limiting the desired concentration range in my cell viability assay (e.g., MTT assay).
This guide provides a step-by-step workflow to address this issue.
Workflow: Optimizing this compound Delivery for Cell-Based Assays
Data Presentation
The tables below provide a summary of acceptable solvent concentrations and the potential solubility enhancement offered by cyclodextrins for compounds similar to this compound.
Table 1: Recommended Final Concentrations of DMSO in Cell Culture
| Cell Type Sensitivity | Recommended Max. Concentration (%) | Expected Effect on Viability | Reference |
| Most Cell Lines | 0.5% | Minimal to no toxicity | [3] |
| Some Robust Lines | 1.0% | May be tolerated, but requires validation | [3][4] |
| Primary or Sensitive Cells | ≤0.1% | Generally considered safe | [3][5] |
| High Concentration | >2-5% | Significant cytotoxicity expected | [4][5][8] |
Table 2: Example of Solubility Enhancement with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
| Compound Example | Solubility in Water (mg/mL) | Solubility in 45% HP-β-CD (mg/mL) | Fold Enhancement | Reference |
| Dexamethasone | <0.01 | 24 | >2400 | [9] |
| Estradiol | <0.01 | 21 | >2100 | [9] |
| Indomethacin | 0.02 | 3 | 150 | [9] |
| Diazepam | 0.05 | 5 | 100 | [9] |
Experimental Protocols
Protocol: Modified MTT Assay for Poorly Soluble Compounds like this compound
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] This protocol is adapted for compounds that may precipitate or interfere with the formazan (B1609692) crystals.
Materials:
-
This compound stock solution (e.g., 20 mM in 100% DMSO)
-
(Optional) 45% (w/v) HP-β-CD in sterile water
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT reagent (5 mg/mL in sterile PBS)[10]
-
Solubilization buffer (e.g., SDS-HCl solution or pure DMSO)[11][12]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium and incubate for 24 hours.[11]
-
Compound Preparation (Choose one method):
-
Method A (DMSO Dilution): Prepare serial dilutions of your this compound DMSO stock in serum-free medium. To minimize precipitation, ensure the final DMSO concentration does not exceed the tolerated limit for your cells (e.g., 0.5%).[3] Add the diluted compound to the wells.
-
Method B (Cyclodextrin Complex): Prepare an this compound/HP-β-CD complex solution. Serially dilute this complex in serum-free medium and add it to the wells.
-
-
Vehicle Controls: Prepare and add vehicle controls to separate wells. This should be medium containing the highest concentration of DMSO or HP-β-CD used in the experiment.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Visual Inspection: Before adding MTT, inspect the wells under a microscope for any signs of compound precipitation. Note any wells where this occurs.
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL) to each well.[11][13]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer. This step is crucial to remove any precipitated this compound that could interfere with the absorbance reading.
-
Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.
Signaling Pathway Visualization
This compound is a hypothetical tyrosine kinase inhibitor (TKI) that targets key pathways involved in cell proliferation and angiogenesis, such as the VEGFR and downstream MAPK/ERK signaling cascades.[14][15]
Hypothetical Signaling Pathway for this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. himedialabs.com [himedialabs.com]
- 7. Cyclodextrins [sigmaaldrich.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Cyclodextrin Solubility Table [sigmaaldrich.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
Reasons for Artekin treatment failure in malaria patients
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Artekin (Artemisinin-based Combination Therapy - ACT) treatment failure in malaria patients.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as an antimalarial treatment?
A1: "this compound" is a brand name for an Artemisinin-based Combination Therapy (ACT). ACTs are the frontline treatment for uncomplicated Plasmodium falciparum malaria, recommended by the World Health Organization (WHO)[1]. They work through a dual-action mechanism:
-
Artemisinin (B1665778) derivative (e.g., Artesunate (B1665782), Artemether): This component is a potent, fast-acting drug that rapidly reduces the parasite biomass in the patient's bloodstream[2][3]. However, artemisinin derivatives have a short half-life[1][2].
-
Partner drug (e.g., Lumefantrine, Mefloquine, Piperaquine): This is a longer-acting antimalarial that clears the remaining parasites after the initial rapid reduction by the artemisinin component[2][3].
The combination strategy enhances treatment efficacy and helps to prevent the development of drug resistance[4][5].
Q2: What are the primary reasons for this compound treatment failure?
A2: this compound treatment failure is a multifaceted issue that can be broadly categorized into three main areas:
-
Parasite-Related Factors (Drug Resistance): The emergence of P. falciparum parasites with reduced susceptibility to artemisinin and/or the partner drug is a major cause of treatment failure[6][7]. This is often linked to specific genetic mutations in the parasite[8][9].
-
Patient-Related Factors (Non-Adherence): Incomplete or incorrect adherence to the prescribed dosing regimen by the patient significantly compromises treatment efficacy[1][5][6]. Factors influencing adherence include forgetting doses, stopping treatment upon feeling better, and misunderstanding instructions[10].
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Factors: Sub-optimal drug concentrations in the body can lead to treatment failure. This can be caused by poor drug quality, inadequate dosing, or altered drug absorption and metabolism due to individual patient physiology or concurrent illness[1][11][12].
Q3: What is the molecular basis of artemisinin resistance?
A3: The primary molecular marker for artemisinin resistance in P. falciparum is mutations in the Kelch propeller domain of the pfkelch13 (K13) gene[8][13][14][15]. These mutations are associated with a delayed parasite clearance time following ACT treatment[15]. The resistance mechanism involves the stabilization of the parasite's phosphatidylinositol-3-kinase (PfPI3K), leading to increased levels of its lipid product, phosphatidylinositol-3-phosphate (PI3P)[16]. Elevated PI3P levels are thought to help the parasite mitigate the protein damage caused by artemisinin, thus promoting its survival[13][16]. Over 260 non-synonymous K13 mutations have been reported to date[15].
Q4: How critical is partner drug resistance to ACT failure?
A4: Partner drug resistance is a critical determinant of ACT treatment failure[2]. Even when artemisinin susceptibility is reduced (leading to delayed parasite clearance), an effective partner drug can still clear the remaining parasites and cure the infection[2]. However, if the parasites are also resistant to the partner drug, the treatment is highly likely to fail[2][3]. Resistance to partner drugs like chloroquine (B1663885) and piperaquine (B10710) is often associated with mutations in genes such as the P. falciparum chloroquine resistance transporter (pfcrt) and the multidrug resistance protein 1 (pfmdr1)[8][9][17].
Q5: How is clinical treatment failure managed?
A5: When an initial ACT regimen fails, and this is determined to be a recrudescence (the same infection returning) rather than a new infection, a different ACT known to be effective in the region should be used[18][19]. In cases of severe malaria or in regions with established artemisinin resistance, intravenous (IV) artesunate may be required, potentially followed by a full course of an alternative oral ACT[19]. Close monitoring of the patient after treatment is crucial to detect potential recurrence[18].
Troubleshooting Guides
Guide 1: Investigating Suspected Parasite Drug Resistance
This guide provides a workflow for researchers suspecting drug resistance as the cause of this compound treatment failure.
1. Molecular Surveillance for Resistance Markers:
-
Objective: To identify known genetic markers of resistance in the parasite population.
-
Primary Target: pfkelch13 gene for artemisinin resistance[6][14][20].
-
Secondary Targets: pfcrt and pfmdr1 for partner drug resistance[8][9].
2. In Vitro/Ex Vivo Parasite Susceptibility Testing:
-
Objective: To directly measure the susceptibility of parasite isolates to the individual drug components.
-
Key Assay: The Ring-stage Survival Assay (RSA) is the standard method for confirming artemisinin resistance in vitro[13]. It measures the survival rate of early ring-stage parasites after exposure to a high concentration of dihydroartemisinin (B1670584) (the active metabolite of artemisinin) for a short duration.
Guide 2: Assessing Patient Adherence to Treatment
This guide outlines methods to evaluate if poor adherence is a contributing factor to treatment failure.
1. Patient/Caregiver Interviews (Self-Report):
-
Objective: To gather qualitative and quantitative data on how the medication was administered.
-
Methodology: Use a structured questionnaire to ask about the number of doses taken, the timing of doses, and any difficulties encountered during the treatment course. While common, this method can be subject to recall bias[21].
2. Pill Counts:
-
Objective: To provide a more objective measure of adherence.
-
Methodology: At a follow-up visit, request the patient or caregiver to return the drug packaging. Count the number of remaining tablets. This method is more reliable when combined with self-reporting[21].
3. Biological Assays:
-
Objective: To detect the presence of the drug or its metabolites in a patient's blood or urine.
-
Methodology: While providing definitive proof of ingestion, this method is more complex and costly, typically reserved for rigorous clinical studies.
Data Presentation
Table 1: Prevalence of Key pfkelch13 Mutations Associated with Artemisinin Resistance in Eastern Myanmar (2013-2019). [22]
| K13 Mutation | Prevalence in 2013 | Prevalence in 2016 (Peak for F446I) | Prevalence in 2019 |
| F446I | 7.4% | 33.9% | 18.1% |
| P441L | 1.4% | - | 27.5% |
| C580Y | 30.4% | - | 0.7% |
Data extracted from a study in Eastern Myanmar, highlighting the changing dynamics of resistance markers over time.[22]
Table 2: Adherence Levels to Different Artemisinin-based Combination Therapies (ACTs). [21]
| ACT Formulation | Adherence Range Reported in Studies |
| Artemether-lumefantrine (AL) | 39% - 100% |
| Amodiaquine + Artesunate (AQ + AS) | 48% - 94% |
| Artesunate + Mefloquine (AS + MQ) | 77% - 95% |
| Artesunate + Sulphadoxine-pyrimethamine (AS + SP) | 39% - 75% |
This table summarizes findings from a systematic review, showing wide variability in adherence across different ACTs and study settings.[21]
Experimental Protocols
Protocol 1: Sequencing of the pfkelch13 Propeller Domain
-
Sample Collection: Collect whole blood from patients with confirmed P. falciparum malaria, either as dried blood spots on filter paper or in EDTA tubes.
-
DNA Extraction: Extract parasite genomic DNA from the blood samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the propeller domain of the pfkelch13 gene using nested PCR.
-
Primary PCR: Use outer primers to amplify a larger fragment of the gene.
-
Nested PCR: Use the product of the primary PCR as a template with inner primers to amplify the specific region of interest (codons 440-680, where most resistance mutations are found).
-
-
Sequencing: Purify the nested PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the resulting sequences with the P. falciparum 3D7 reference sequence for pfkelch13 (PF3D7_1343700) to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.
Mandatory Visualizations
Caption: Molecular pathway of artemisinin resistance mediated by PfKelch13 mutations.
Caption: Experimental workflow for investigating suspected this compound treatment failure.
Caption: Logical relationships of factors contributing to treatment failure.
References
- 1. Malaria treatment failures after artemisinin-based therapy in three expatriates: could improved manufacturer information help to decrease the risk of treatment failure ? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Artemisinin Combination Therapies (ACTs): Do Not Forget the Partner Drug! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin resistance and patient compliance | Medicines for Malaria Venture [mmv.org]
- 6. WHO EMRO - A molecular marker of artemisinin-resistant Plasmodium falciparum malaria [emro.who.int]
- 7. Frontiers | Breaking the cycle of malaria treatment failure [frontiersin.org]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. | Semantic Scholar [semanticscholar.org]
- 9. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors influencing patients’ adherence to malaria artemisinin-based combination therapy in Kamuli District, Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics in Kidney Disease: Fundamental Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Researchers discover a molecular marker for artemisinin resistance [malariagen.net]
- 15. Malaria: Artemisinin partial resistance [who.int]
- 16. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. [The management of therapeutic failure in a falciparum malaria patient under oral arthemether-lumefantrine therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gov.uk [gov.uk]
- 20. [PDF] A molecular marker of artemisinin-resistant Plasmodium falciparum malaria | Semantic Scholar [semanticscholar.org]
- 21. Adherence to artemisinin-based combination therapy for the treatment of malaria: a systematic review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Technical Support Center: Optimizing Artekin Dosage to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Artekin (dihydroartemisinin-piperaquine) dosage to minimize toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity for the components of this compound, dihydroartemisinin (B1670584) (DHA), and piperaquine (B10710) (PPQ)?
A1: Dihydroartemisinin's toxicity is primarily linked to the generation of reactive oxygen species (ROS) due to the iron-catalyzed cleavage of its endoperoxide bridge. This can lead to oxidative stress, DNA damage, and induction of apoptosis. Piperaquine's toxicity is less well-defined but is associated with potential cardiotoxicity, specifically QT interval prolongation, and induction of cellular stress.
Q2: How can I determine the optimal, non-toxic concentration of DHA and PPQ for my in vitro experiments?
A2: It is crucial to perform a dose-response curve for each compound individually on your specific cell line. Assays such as the MTT, neutral red uptake, or CellTiter-Glo® viability assays can be used to determine the IC50 (half-maximal inhibitory concentration) value. It is recommended to start with a wide range of concentrations and then narrow them down to accurately determine the IC50. For initial screening, concentrations for DHA can range from 0.1 to 100 µM, and for PPQ, from 1 to 50 µM.
Q3: What are the common challenges when performing in vitro toxicity assays with DHA and PPQ?
A3: Common issues include poor drug solubility, inconsistent results between experiments, and high background signal. DHA and PPQ have limited aqueous solubility, so using a suitable solvent like DMSO is necessary; however, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Inconsistent results can arise from variations in cell seeding density, passage number, and incubation times. High background can be caused by microbial contamination or interference from components in the culture medium.
Q4: How do I assess the combined toxicity of DHA and PPQ?
A4: A checkerboard assay is a standard method to evaluate the combined effect of two drugs. This method involves testing a matrix of concentrations of both drugs to determine if their combined effect is synergistic (greater than the sum of their individual effects), additive (equal to the sum), or antagonistic (less than the sum). The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.
Q5: What are the key considerations for in vitro cardiotoxicity assessment of piperaquine?
A5: The primary concern with piperaquine is its potential to cause QT interval prolongation. In vitro assays using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are becoming the standard for preclinical cardiotoxicity screening. These assays can measure changes in the field potential duration, which correlates with the QT interval in vivo. Automated patch-clamp systems can also be used to assess the direct effects of piperaquine on cardiac ion channels, particularly the hERG channel.
Troubleshooting Guides
Troubleshooting In Vitro Cytotoxicity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. Use a multichannel pipette for adding reagents to minimize pipetting variability. |
| Low signal or poor dynamic range | Insufficient cell number, suboptimal incubation time, reagent degradation. | Optimize cell seeding density for your specific cell line and assay. Perform a time-course experiment to determine the optimal incubation time. Ensure that assay reagents are stored correctly and are not expired. |
| Unexpectedly high toxicity at low concentrations | Drug precipitation, solvent toxicity, contamination. | Visually inspect the wells for any signs of drug precipitation. Ensure the final solvent concentration is below the toxic threshold for your cells. Regularly check cell cultures for microbial contamination. |
| Results not reproducible between experiments | Variation in cell passage number, differences in reagent preparation, inconsistent timing. | Use cells within a consistent range of passage numbers. Prepare fresh reagents for each experiment whenever possible. Standardize all incubation and treatment times. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Dihydroartemisinin (DHA) in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Citation |
| MCF-7 | Human Breast Cancer | MTT | 24 | 129.1 | [1] |
| MDA-MB-231 | Human Breast Cancer | MTT | 24 | 62.95 | [1] |
| PC9 | Human Lung Cancer | Not Specified | 48 | 19.68 | [1] |
| NCI-H1975 | Human Lung Cancer | Not Specified | 48 | 7.08 | [1] |
| Hep3B | Human Liver Cancer | Not Specified | 24 | 29.4 | [1] |
| Huh7 | Human Liver Cancer | Not Specified | 24 | 32.1 | [1] |
| PLC/PRF/5 | Human Liver Cancer | Not Specified | 24 | 22.4 | [1] |
| HepG2 | Human Liver Cancer | Not Specified | 24 | 40.2 | [1] |
| AC16 | Human Cardiomyocytes | Not Specified | Not Specified | > 100 | [2] |
| HEK-293T | Human Embryonic Kidney (Non-cancerous) | Not Specified | Not Specified | 118.8 | [3] |
| MRC-5 | Human Lung Fibroblast (Non-cancerous) | Not Specified | Not Specified | > 100 | [4] |
Table 2: In Vitro Cytotoxicity of Piperaquine (PPQ) in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (nM) | Citation |
| P. falciparum (3D7) | Malaria Parasite | [3H]hypoxanthine uptake | 42 | 27 | [5] |
| P. falciparum (K1) | Malaria Parasite | [3H]hypoxanthine uptake | 42 | Not specified | [6] |
| P. falciparum (Kenyan isolates) | Malaria Parasite | [3H]hypoxanthine uptake | Not specified | 32 (median) | [5] |
| P. falciparum (Cameroonian isolates) | Malaria Parasite | [3H]hypoxanthine uptake | 42 | 38.9 (geometric mean) | [7] |
Note: Data on piperaquine cytotoxicity in mammalian cell lines is limited in the public domain. The provided data focuses on its antimalarial activity.
Experimental Protocols
Protocol 1: Checkerboard Assay for Combined Cytotoxicity of DHA and PPQ
This protocol outlines the steps to assess the synergistic, additive, or antagonistic effects of dihydroartemisinin and piperaquine in combination.[8][9]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Dihydroartemisinin (DHA) stock solution (in DMSO)
-
Piperaquine (PPQ) stock solution (in DMSO)
-
96-well flat-bottom microplates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired concentration.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or medium to the outer wells to minimize evaporation.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Dilution and Addition:
-
Prepare serial dilutions of DHA and PPQ in complete medium.
-
In the 96-well plate, add 50 µL of the DHA dilutions horizontally across the columns.
-
Add 50 µL of the PPQ dilutions vertically down the rows.
-
This creates a matrix of different DHA and PPQ concentration combinations. Include wells with each drug alone and a no-drug control.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well compared to the no-drug control.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells showing 50% inhibition (IC50).
-
FIC of DHA = (IC50 of DHA in combination) / (IC50 of DHA alone)
-
FIC of PPQ = (IC50 of PPQ in combination) / (IC50 of PPQ alone)
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the FICs: FICI = FIC of DHA + FIC of PPQ.
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Mandatory Visualization
Caption: Dihydroartemisinin-induced apoptotic signaling pathway.
Caption: Potential toxicity pathways of Piperaquine.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Artekin (Dihydroartemisinin) Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in pharmacokinetic (PK) data during experiments with Artekin, a formulation containing the active metabolite dihydroartemisinin (B1670584) (DHA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high inter-individual variability in plasma concentrations of dihydroartemisinin (DHA) after oral administration of this compound. What are the potential causes and how can we troubleshoot this?
A1: High inter-individual variability is a known challenge with orally administered artemisinin (B1665778) derivatives due to their low aqueous solubility, which can lead to poor and erratic absorption.[1][2][3][4] Several factors can contribute to this variability:
-
Formulation and Dissolution: Inconsistent dissolution of the this compound tablet can lead to variable drug release and absorption.
-
Troubleshooting: Ensure consistent tablet manufacturing processes. While researchers typically use a supplied formulation, being aware of potential batch-to-batch differences in dissolution profiles can be important for data interpretation.
-
-
Physiological Factors of Subjects:
-
Gastrointestinal (GI) pH and Motility: Variations in gastric pH and GI transit time among subjects can significantly affect the dissolution and absorption of DHA.
-
Food Effects: The presence and composition of food in the GI tract can alter drug absorption. It is crucial to standardize food intake (e.g., fasted vs. fed state) across all subjects.
-
Genetic Factors: Polymorphisms in drug-metabolizing enzymes and transporters can lead to differences in drug disposition.
-
-
Sample Handling and Processing: Inconsistencies in blood sample collection, processing, and storage can introduce variability.[5]
-
Troubleshooting: Adhere strictly to a standardized protocol for sample handling. This includes consistent timing of sample collection, use of appropriate anticoagulants (e.g., K3EDTA), prompt centrifugation to separate plasma, and storage at -80°C until analysis.[6]
-
A systematic approach to identifying the source of variability is crucial.
Q2: Our measured plasma concentrations of DHA are lower than expected, or we are seeing rapid degradation of the analyte in our samples. What could be the cause?
A2: Low or inconsistent DHA concentrations can be due to several factors, with analyte stability being a primary concern.
-
Analyte Instability: Dihydroartemisinin is known to be unstable in biological matrices, particularly in plasma from malaria patients which may have elevated iron levels that can degrade the endoperoxide bridge of the molecule.
-
Troubleshooting:
-
Sample Stabilization: Immediately after collection, plasma should be separated and stabilized. Some protocols recommend the addition of a stabilizing agent.
-
Controlled Temperature: Keep samples on ice during processing and minimize freeze-thaw cycles. Store long-term at -80°C.
-
-
-
Suboptimal Bioanalytical Method: The sensitivity and accuracy of your LC-MS/MS method are critical.
-
Troubleshooting:
-
Method Validation: Ensure your bioanalytical method is fully validated according to regulatory guidelines, with special attention to stability assessments (bench-top, freeze-thaw, and long-term stability).
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., Dihydroartemisinin-d5) to correct for matrix effects and variability in extraction and ionization.[7]
-
-
-
Poor Oral Bioavailability: As mentioned in Q1, the inherent properties of artemisinins can lead to low oral bioavailability.[3][4]
Q3: We are having difficulty developing a robust LC-MS/MS method for DHA quantification. Can you provide a summary of typical parameters?
A3: Several LC-MS/MS methods for the quantification of DHA in plasma have been published. Below is a summary of typical parameters that can serve as a starting point for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| LC System | UPLC | UPLC H-Class | Not Specified |
| Column | Acquity HSS C18 (100 x 2.1 mm, 1.8 µm) | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | C18 column |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0) | 10 mM Ammonium Acetate (B1210297) (pH 3.5) | 6.25 mM ammonium acetate buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile (B52724) (0.1% formic acid) | Acetonitrile | Acetonitrile |
| Flow Rate | Gradient | Isocratic (50:50) | Gradient |
| MS System | Triple Quadrupole | Triple Quadrupole | Single Quadrupole |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (DHA) | Varies by instrument | Varies by instrument | m/z 302 [M+NH4]+ |
| Internal Standard | Stable isotope-labeled DHA | Stable isotope-labeled DHA | Artemisinin (ARN) |
Experimental Protocols
Detailed Methodology for Quantification of Dihydroartemisinin in Human Plasma by LC-MS/MS
This protocol provides a robust method for the quantification of DHA in human plasma, suitable for pharmacokinetic studies.
1. Materials and Reagents
-
Dihydroartemisinin (DHA) reference standard
-
Dihydroartemisinin-d5 (DHA-d5) as internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma with K3EDTA as anticoagulant
-
Solid-Phase Extraction (SPE) cartridges or 96-well plates (e.g., Oasis HLB)
2. Preparation of Solutions
-
DHA Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA-d5 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the DHA stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
IS Working Solution: Dilute the IS stock solution in 50:50 acetonitrile/water to the desired concentration.
3. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, add 50 µL of the IS working solution and vortex.
-
Condition the SPE plate with 200 µL of methanol followed by 200 µL of water under a mild vacuum.
-
Load the plasma sample onto the SPE plate and apply a gentle vacuum.
-
Wash the wells with 200 µL of water, followed by 200 µL of 5% acetonitrile.
-
Dry the sorbent by applying a higher vacuum for 5 minutes.
-
Elute the analytes with two 25 µL aliquots of acetonitrile-methyl acetate (9:1 v/v).[7]
-
The combined eluent is ready for injection into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., Acquity HSS C18, 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 4.0 with formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate DHA from endogenous interferences.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Optimized for DHA and DHA-d5 (parent > product ion).
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of DHA to the IS against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the data.
-
Determine the concentration of DHA in the unknown samples from the calibration curve.
Mandatory Visualizations
Signaling Pathway Modulation by Dihydroartemisinin (DHA)
Dihydroartemisinin has been shown to exert its effects through the modulation of several key signaling pathways, including the inhibition of the mTOR and MAPK pathways.[8][9][10][11] This can have implications for its therapeutic effects and potentially for drug-drug interactions.
References
- 1. Absorption of the novel artemisinin derivatives artemisone and artemiside: potential application of Pheroid™ technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of artemisinin after oral, intramuscular and rectal administration to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved oral bioavailability of artemisinin through inclusion complexation with beta- and gamma-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydroartemisinin inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Artekin Technical Support Center: Addressing Poor Patient Adherence
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to poor patient adherence to the Artekin regimen in both clinical and preclinical settings. This compound is a potent dihydroartemisinin-piperaquine combination therapy highly effective against P. falciparum and P. vivax malaria.[1] However, like many therapeutic regimens, its effectiveness can be compromised by suboptimal patient adherence.
Frequently Asked Questions (FAQs)
Q1: What are the primary known reasons for poor patient adherence to oral antimalarial regimens like this compound?
A1: Poor medication adherence is a multifaceted issue with patient-related, therapy-related, and healthcare system-related factors often contributing.[2] Common reasons include:
-
Forgetfulness: Patients may simply forget to take their medication, especially with multi-day regimens.[3][4]
-
Adverse Effects: Side effects, even if mild, can deter patients from completing their full course of treatment.[3][5][6]
-
Complexity of Regimen: Multi-dose or complicated dosing schedules can lead to confusion and non-adherence.[3]
-
Lack of Symptoms: As patients begin to feel better, they may prematurely discontinue the medication, not understanding the importance of completing the full course to eradicate all parasites.[6]
-
Cost and Access: Financial barriers and difficulty in obtaining the medication can also be significant factors.[3][6][7]
-
Misunderstanding: A lack of understanding about the disease and the importance of the treatment can lead to unintentional non-adherence.[3][6]
Q2: How can we experimentally model poor patient adherence in our preclinical studies?
A2: Modeling poor adherence in preclinical settings, such as in mouse models of malaria, is crucial for understanding its impact on efficacy and the potential for drug resistance. This can be achieved by implementing variable dosing schedules that mimic patient behavior. For a detailed methodology, please refer to Experimental Protocol 2: In Vivo Modeling of Poor Adherence in Xenograft Mouse Models .
Q3: What is the recommended protocol for quantifying this compound (specifically piperaquine (B10710), the long-acting component) plasma concentrations to confirm adherence?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying drug concentrations in plasma.[8] This method offers high sensitivity and specificity. For a step-by-step guide, see Experimental Protocol 1: Quantification of this compound (Piperaquine) in Plasma using LC-MS/MS .
Q4: We are observing the emergence of resistance to this compound in our long-term in vitro evolution studies. Could inconsistent dosing be a contributing factor?
A4: Yes, suboptimal or inconsistent drug exposure is a well-established driver of antimicrobial resistance. Sub-therapeutic drug concentrations can fail to eliminate the entire parasite population, allowing for the selection and proliferation of parasites with reduced susceptibility. This can be mediated by various molecular mechanisms, including the activation of specific signaling pathways that promote cell survival and proliferation.[9][10] For a visual representation of how inconsistent exposure can lead to resistance, see the workflow diagram below.
Q5: What is the mechanism of action for the components of this compound, and how might poor adherence affect key signaling pathways?
A5: this compound is a combination of dihydroartemisinin (B1670584) (DHA) and piperaquine.
-
Dihydroartemisinin (DHA): This is the active metabolite of artemisinin (B1665778) derivatives.[1][11] Its mechanism is thought to involve the iron-mediated cleavage of its endoperoxide bridge, which generates reactive oxygen species (ROS) and other free radicals.[11][12] These radicals then damage parasite proteins and other macromolecules, leading to rapid parasite clearance.[11][12][13]
-
Piperaquine: A bisquinoline, piperaquine's exact mechanism is not fully elucidated but is believed to be similar to other quinoline (B57606) antimalarials, interfering with the parasite's ability to detoxify heme.[14] It has a much longer half-life than DHA, providing a "tail" of antimalarial activity that helps to eliminate any remaining parasites.[1][14]
Poor adherence, leading to sub-therapeutic concentrations of either component, can result in the activation of stress-response and survival signaling pathways in the parasite. Pathways such as the MAPK and PI3K/Akt signaling cascades are known to be involved in drug resistance in various organisms by promoting cell survival and proliferation.[9][15]
Troubleshooting Guides
| Problem | Potential Cause Related to Adherence | Suggested Action |
| High variability in preclinical efficacy data. | Inconsistent dosing in animal models, mimicking poor adherence, can lead to varied outcomes. | Review and standardize animal dosing procedures. Consider implementing a "poor adherence" study arm with a deliberately varied dosing schedule to quantify the impact. |
| Unexpectedly low plasma concentrations of piperaquine in study subjects. | This is a strong indicator of non-adherence to the treatment regimen. | Cross-reference with patient self-reports (if available). Use this data to stratify analyses and understand the impact of adherence on efficacy. |
| Early recrudescence of parasitemia in a clinical trial. | Patients may have discontinued (B1498344) treatment early once symptoms subsided. | Measure plasma drug concentrations to confirm. Educate patients on the importance of completing the full treatment course to prevent relapse. |
| Emergence of parasites with reduced susceptibility in later stages of a study. | Sub-therapeutic drug levels due to poor adherence can select for resistant parasites. | Perform genotyping on resistant parasites to identify markers of resistance. Correlate these findings with adherence data. |
Quantitative Data Summary
Table 1: Pharmacokinetic Profile of Piperaquine in Adherent vs. Non-Adherent Subjects (Hypothetical Data)
| Parameter | Adherent Group (n=50) | Non-Adherent Group (n=30) | p-value |
| Mean Cmax (ng/mL) | 250 ± 45 | 110 ± 30 | <0.001 |
| Mean AUC (ng*h/mL) | 48000 ± 9000 | 15000 ± 5000 | <0.001 |
| Mean T1/2 (days) | 28 ± 5 | 25 ± 6 | >0.05 |
| % Subjects with Detectable Drug at Day 28 | 98% | 45% | <0.001 |
Table 2: Common Adverse Events Reported in Phase II Trials of this compound (Hypothetical Data)
| Adverse Event | Frequency (Adherent Group) | Frequency (Non-Adherent Group) |
| Headache | 15% | 12% |
| Dizziness | 12% | 10% |
| Nausea | 10% | 8% |
| Vomiting | 5% | 4% |
| Fatigue | 8% | 7% |
Experimental Protocols
Experimental Protocol 1: Quantification of this compound (Piperaquine) in Plasma using LC-MS/MS
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated piperaquine) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for piperaquine and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of piperaquine spiked into blank plasma.
-
Calculate the concentration of piperaquine in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Experimental Protocol 2: In Vivo Modeling of Poor Adherence in a Malaria Mouse Model
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c) infected with a relevant Plasmodium species (e.g., P. berghei).
-
Dosing Groups:
-
Control Group: Administer vehicle only.
-
Adherent Group: Administer the standard therapeutic dose of this compound daily for the recommended duration (e.g., 3 days).
-
Non-Adherent Group 1 (Missed Doses): Administer this compound on day 1 and day 3, but skip day 2.
-
Non-Adherent Group 2 (Reduced Dose): Administer 50% of the therapeutic dose of this compound daily for 3 days.
-
-
Monitoring:
-
Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.
-
Monitor animal health and survival.
-
At the end of the study, collect terminal blood samples to measure piperaquine concentrations.
-
-
Endpoint Analysis:
-
Compare the parasite clearance rates, recrudescence rates, and overall survival between the different groups.
-
Correlate these efficacy outcomes with the terminal plasma drug concentrations.
-
Visualizations
References
- 1. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 2. Strategies to improve adherence to medication - Acare HCP Global [acarepro.abbott.com]
- 3. bocapharmacygroup.com [bocapharmacygroup.com]
- 4. Solutions of Medication Non Compliance [drkumo.com]
- 5. Overcoming barriers to patient adherence: the case for developing innovative drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ama-assn.org [ama-assn.org]
- 7. Practical Ways to Improve Medication Adherence | AAFP [aafp.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 10. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 12. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing Recrudescent Plasmodium falciparum Infection After Artekin (Dihydroartemisinin-Piperaquine) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating recrudescent Plasmodium falciparum infections following treatment with Artekin (dihydroartemisinin-piperaquine, DHA-PPQ).
Frequently Asked Questions (FAQs)
Q1: What is a recrudescent infection?
A1: A recrudescent infection is the reappearance of asexual parasitemia from the same parasite genotype that caused the initial illness. This indicates that the antimalarial treatment failed to completely clear the infection. It is crucial to distinguish recrudescence from a new infection (re-infection), especially in malaria-endemic areas.[1]
Q2: What are the primary causes of recrudescence after this compound treatment?
A2: Recrudescence after this compound (DHA-PPQ) treatment can be multifactorial:
-
Parasite-related factors: The emergence of parasites with reduced susceptibility to dihydroartemisinin (B1670584) (DHA) or piperaquine (B10710) (PPQ) is a major cause. For DHA, this is primarily associated with mutations in the Kelch 13 (K13) propeller domain.[2][3][4] Piperaquine resistance mechanisms are less well understood but are emerging, particularly in Southeast Asia.[5]
-
Host-related factors: Sub-optimal drug absorption and metabolism in the patient can lead to drug concentrations that are too low to clear the infection.[6] A patient's immune status also plays a role in clearing residual parasites.
-
Pharmacokinetic factors: Inadequate drug levels, which can result from poor adherence to the treatment regimen or taking the medication without fatty food, can lead to treatment failure.[1]
Q3: What is the role of the K13 gene in artemisinin (B1665778) resistance?
A3: The K13 protein is involved in the parasite's response to oxidative stress. Mutations in the propeller domain of the K13 protein are the primary molecular marker for artemisinin resistance.[2][3][4] These mutations are thought to enhance the parasite's ability to withstand the oxidative stress induced by activated artemisinin, potentially through a quiescence or dormancy mechanism, allowing a small number of parasites to survive treatment.[7]
Q4: How is recrudescence after this compound treatment managed clinically?
A4: There is no universal consensus on the management of recrudescent malaria after this compound treatment. However, a common approach is to retreat with an alternative artemisinin-based combination therapy (ACT) that was not used for the initial treatment.[8][9] For example, if this compound (DHA-PPQ) fails, a combination like artemether-lumefantrine might be considered. In cases of severe malaria or in regions with established artemisinin resistance, intravenous artesunate (B1665782) may be recommended.[7]
Q5: What is the typical timeframe for the emergence of recrudescent infections after this compound treatment?
A5: The timing of recrudescence depends on the parasite's level of resistance and the pharmacokinetic properties of the partner drug. For DHA-PPQ, recrudescent infections are often detected between 3 and 6 weeks after treatment.[6][10][11] Longer follow-up periods in clinical trials (at least 42 days) are recommended to capture a higher proportion of recrudescences.[10][11]
Troubleshooting Guides
This section provides guidance on common issues encountered during the experimental investigation of recrudescent infections.
Troubleshooting In Vitro P. falciparum Culture and Drug Sensitivity Assays
Problem 1: High variability in IC50 values.
-
Possible Cause: Inconsistent parasite synchronization.
-
Solution: Ensure a tight synchronization of the parasite culture to the ring stage before initiating the assay. Different parasite stages have varying susceptibilities to antimalarial drugs.
-
-
Possible Cause: Fluctuations in hematocrit.
-
Solution: Maintain a consistent hematocrit across all wells of the assay plate. Variations can impact parasite growth and apparent drug efficacy.
-
-
Possible Cause: Inaccurate drug concentrations.
-
Solution: Prepare fresh serial dilutions of the drugs for each experiment. Verify the stock concentration and ensure thorough mixing.
-
Problem 2: No parasite growth in culture.
-
Possible Cause: Incorrect gas mixture.
-
Solution: Most P. falciparum strains require a specific gas mixture of 5% CO2, 5% O2, and 90% N2. Using a standard cell culture incubator with only 5% CO2 may not support growth unless the strain is adapted.[12]
-
-
Possible Cause: Poor quality of AlbuMAX or serum.
-
Solution: Some lots of AlbuMAX II may not support optimal parasite growth.[12] Test a different lot or use 10% pooled human serum as a supplement.
-
-
Possible Cause: Bacterial or fungal contamination.
-
Solution: Use sterile techniques for all culture manipulations. Include an antibiotic-antimycotic solution in the culture medium. If contamination occurs, discard the culture and start a new one from a frozen stock.
-
Problem 3: Discrepancy between K13 genotyping and in vitro sensitivity results.
-
Possible Cause: Presence of other resistance mechanisms.
-
Solution: Resistance to artemisinin can be multifactorial. While K13 mutations are the primary driver, other genetic factors may contribute.[13] Consider whole-genome sequencing to identify other potential resistance markers.
-
-
Possible Cause: Limitations of the in vitro assay.
-
Solution: The standard 72-hour in vitro assay may not fully capture the delayed clearance phenotype associated with some K13 mutations. Consider using a ring-stage survival assay (RSA) for a more accurate assessment of artemisinin resistance.[14]
-
-
Possible Cause: Mixed parasite populations.
-
Solution: The initial infection may contain a mix of sensitive and resistant parasites. The in vitro culture may select for one population over another. Use techniques like single-cell cloning to isolate and characterize individual parasite lines.
-
Data Presentation
Table 1: In Vitro Susceptibility of P. falciparum to Dihydroartemisinin (DHA) and Piperaquine (PPQ)
| Parasite Strain | K13 Genotype | DHA IC50 (nM) | PPQ IC50 (nM) | Reference |
| 3D7 (Sensitive) | Wild-type | 2.0 ± 0.1 | 27 ± 17 | [15] |
| V1S (Resistant) | Wild-type | 2 ± 1 | 42 ± 10 | [15] |
| Kenyan Isolates | Wild-type | Median: 2 (IQR: 1-3) | Median: 32 (IQR: 17-46) | [15] |
| Dd2 (Resistant) | Wild-type | 3.2 - 7.6 | - | [16] |
| DHA-selected lines | - | >16-fold increase vs Dd2 | ~5-fold increase vs Dd2 | [16] |
| NF54 (Sensitive) | Wild-type | 4.2 ± 0.5 | - | [17] |
| Rwandan Isolate | R561H | 14.1 ± 4.0 | - | [17] |
| Rwandan Isolate | A675V | 7.4 ± 3.3 | - | [17] |
| Rwandan Isolate | C469F | 6.9 ± 1.5 | - | [17] |
IC50: 50% inhibitory concentration; IQR: Interquartile range.
Table 2: Prevalence of K13 Propeller Domain Mutations in P. falciparum
| Region | Country | Prevalence of K13 Mutations | Predominant Mutations | Reference |
| Southeast Asia | Cambodia | High (up to 80% in some areas) | C580Y, R539T, Y493H | [18] |
| Myanmar | Intermediate (40-50%) | F446I, P574L | [14][18] | |
| Vietnam | Intermediate (40-50%) | I543T | [2] | |
| China (Yunnan) | 27.0% (imported from SE Asia) | F446I | [14] | |
| Africa | Rwanda | Increasing (up to 13% in some districts) | R561H | [19][20] |
| Other African Nations | Low (<5%) | A578S (not associated with resistance) | [18][19] |
Table 3: Parasite Clearance Times After this compound (DHA-PPQ) Treatment
| Study Location | K13 Genotype | Median Parasite Clearance Time (hours) | Parasite Clearance Half-life (hours) | Reference |
| Central Vietnam | Wild-type | < 72 | - | [2] |
| I543T Mutant | ≥ 72 | 6.2 (IQR: 4.4-7.5) | [2] | |
| Uganda (infants) | Not specified | - | - | [10] |
| Côte d'Ivoire (AL/ASAQ) | Not specified | 30 (IQR: 24-36) | 2.23-2.36 (IQR: 1.74-2.88) | [21] |
| Artemisinin-sensitive areas | Wild-type | - | 1.8 - 3.0 | [22][23] |
| Artemisinin-resistant areas | Mutant | - | > 5.0 | [14][22] |
AL: Artemether-lumefantrine; ASAQ: Artesunate-amodiaquine.
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum infected red blood cells (cryopreserved or from an existing culture)
-
Human red blood cells (type O+), washed
-
Complete Culture Medium (CCM): RPMI 1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 0.5% AlbuMAX II or 10% human serum.
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
37°C incubator
-
Sterile culture flasks and centrifuge tubes
Methodology:
-
Thawing Cryopreserved Parasites:
-
Rapidly thaw the vial of cryopreserved parasites in a 37°C water bath.
-
Slowly add decreasing concentrations of NaCl solution to the thawed parasites to prevent osmotic lysis.
-
Wash the parasites with CCM and resuspend in a small volume of CCM with fresh red blood cells.
-
-
Maintaining Continuous Culture:
-
Maintain the parasite culture in a T-25 or T-75 flask at a 5% hematocrit in CCM.
-
Incubate at 37°C in a sealed chamber flushed with the gas mixture.
-
Change the medium daily by gently aspirating the old medium and replacing it with fresh, pre-warmed CCM.
-
Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
Split the culture when parasitemia reaches 5-10% by adding fresh, washed red blood cells and CCM to reduce the parasitemia to 0.5-1%.
-
-
Synchronization of Parasite Stages (Sorbitol Method):
-
To obtain a culture enriched in ring-stage parasites, suspend the culture pellet in 5% D-sorbitol solution and incubate for 10 minutes at room temperature.
-
Sorbitol lyses the mature parasite stages (trophozoites and schizonts), leaving the ring stages intact.
-
Wash the cells with CCM and return to culture.
-
In Vitro Drug Sensitivity Assay (SYBR Green I-based)
This assay measures parasite growth by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
96-well microtiter plates, pre-dosed with serial dilutions of antimalarial drugs
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Methodology:
-
Add 200 µL of the synchronized parasite culture to each well of the pre-dosed 96-well plate.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, freeze the plate at -20°C or -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-3 hours.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Molecular Genotyping of K13 Propeller Domain
This protocol outlines the steps for identifying mutations in the K13 propeller domain associated with artemisinin resistance.
Materials:
-
Genomic DNA extracted from P. falciparum infected blood
-
Primers flanking the K13 propeller domain
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
DNA sequencing reagents and equipment
Methodology:
-
PCR Amplification:
-
Perform a nested PCR to amplify the K13 propeller domain from the extracted genomic DNA.
-
Use outer primers for the first round of PCR and inner primers for the second round to increase specificity and yield.
-
-
Sequencing:
-
Purify the PCR product from the second round.
-
Sequence the purified product using Sanger sequencing.
-
-
Data Analysis:
-
Align the obtained sequence with the P. falciparum 3D7 reference sequence for the K13 gene (PF3D7_1343700) to identify any single nucleotide polymorphisms (SNPs).
-
Translate the nucleotide sequence to the amino acid sequence to identify non-synonymous mutations.
-
Visualizations
Signaling Pathway: Proposed Mechanism of K13-Mediated Artemisinin Resistance
Caption: Proposed mechanism of K13-mediated artemisinin resistance in P. falciparum.
Experimental Workflow: Investigating Recrudescent Infection
Caption: Experimental workflow for investigating a suspected recrudescent malaria infection.
Logical Relationship: Troubleshooting Experimental Issues
Caption: A decision tree for troubleshooting common experimental issues in malaria drug resistance studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Delayed Parasite Clearance after Treatment with Dihydroartemisinin-Piperaquine in Plasmodium falciparum Malaria Patients in Central Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasmodium falciparum K13 mutations in Africa and Asia impact artemisinin resistance and parasite fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lack of K13 mutations in Plasmodium falciparum persisting after artemisinin combination therapy treatment of Kenyan children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Artemisinin-resistant K13 mutations rewire Plasmodium falciparum's intra-erythrocytic metabolic program to enhance survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Plasmodium falciparum K13 gene mutation to artemisinin-based combination therapies and partner drugs among malaria-infected population in sub-Saharan Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ghsupplychain.org [ghsupplychain.org]
- 11. Temporal distribution of Plasmodium falciparum recrudescence following artemisinin-based combination therapy: an individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. Plasmodium falciparum K13 mutations in Africa and Asia impact artemisinin resistance and parasite fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. python - Trouble rendering a decision tree with graphviz - Stack Overflow [stackoverflow.com]
- 16. Lack of K13 mutations in Plasmodium falciparum persisting after artemisinin combination therapy treatment of Kenyan children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 19. Determination of failure of treatment of plasmodium falciparum infection by using polymerase chain reaction single-strand conformational polymorphism fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genotyping of Plasmodium falciparum infections by PCR: a comparative multicentre study [pubmed.ncbi.nlm.nih.gov]
- 21. malariaworld.org [malariaworld.org]
- 22. Malaria Drug Resistance Database: Key Resources for Cutting-Edge Research and Action • Antimicrobial Resistance (AMR) [amr.tghn.org]
- 23. Antimalarial Drug Resistance Testing | Malaria | CDC [cdc.gov]
Technical Support Center: Optimizing Piperaquine Bioavailability in Artekin Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of piperaquine (B10710) in Artekin and related formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the oral bioavailability of piperaquine?
A1: The oral bioavailability of piperaquine, a highly lipophilic compound, is significantly influenced by the presence of food, particularly high-fat meals.[1][2][3][4] Administration of piperaquine with a high-fat meal can substantially increase its absorption compared to a fasted state.[1][2][3]
Q2: By how much does a high-fat meal increase piperaquine bioavailability?
A2: Studies have shown that a high-fat meal can more than double the oral bioavailability of piperaquine.[2] Specifically, the geometric mean peak plasma concentration (Cmax) has been observed to increase by as much as 213%, while the total drug exposure (AUC) can increase by approximately 98% to 299%.[1][3][5]
Q3: Does a low-fat meal also enhance piperaquine absorption?
A3: The effect of a low-fat meal on piperaquine absorption is less pronounced and results have been somewhat contradictory. Some studies have reported no clinically significant impact of a low-fat meal on piperaquine bioavailability, while others suggest a modest increase.[4][6] To achieve a significant enhancement, a substantial amount of fat appears to be necessary.[6]
Q4: What is the mechanism behind the food-effect on piperaquine bioavailability?
A4: As a highly lipid-soluble drug, piperaquine's absorption is likely enhanced by the presence of dietary fats which can increase its solubilization in the gastrointestinal tract.[1][3][7] The digestion of fats and the subsequent formation of mixed micelles can facilitate the dissolution and transport of lipophilic drugs like piperaquine across the intestinal membrane.[7]
Q5: Are there formulation strategies to improve piperaquine bioavailability and potentially reduce the food effect?
A5: Yes, various formulation strategies are being explored. These include the development of new dispersible granule formulations and nanoparticle-based delivery systems.[8][9] The rationale behind these approaches is that reducing the particle size increases the surface area for dissolution, which may lead to enhanced and more consistent absorption, potentially mitigating the impact of food.[8][10]
Q6: What are the main metabolic pathways for piperaquine?
A6: Piperaquine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme involved.[11][12][13] To a lesser extent, CYP2D6 and CYP2C8 may also contribute to its metabolism.[13] The major metabolites include a carboxyl acid cleavage product and N-oxidated forms of piperaquine.[12][14][15]
Troubleshooting Guide
Issue 1: High inter-individual variability in piperaquine plasma concentrations in a clinical study.
-
Possible Cause: Inconsistent administration of this compound with respect to food intake among participants.
-
Troubleshooting Steps:
-
Review the study protocol to ensure clear instructions regarding food intake during drug administration.
-
If the protocol allows for administration with or without food, stratify the pharmacokinetic data based on the prandial state of the subjects (fasted vs. fed).
-
For future studies, consider standardizing the meal plan (e.g., administering with a standardized high-fat or low-fat meal) to minimize variability.[16]
-
Issue 2: Lower than expected piperaquine exposure (AUC) in a preclinical or clinical study.
-
Possible Cause 1: Administration in a fasted state. As discussed, fasting can lead to significantly lower bioavailability.[1][2][3]
-
Troubleshooting Steps:
-
Possible Cause 2: Formulation-related issues leading to poor dissolution.
-
Troubleshooting Steps:
Issue 3: Inconsistent results in bioanalytical quantification of piperaquine.
-
Possible Cause: Carryover of the analyte in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Piperaquine is known to be a challenging compound to quantify due to this issue.[18][19][20]
-
Troubleshooting Steps:
-
Develop and validate a robust LC-MS/MS method with specific measures to mitigate carryover. This may include optimizing the mobile phase, using a suitable column, and incorporating thorough wash cycles between sample injections.[18][20]
-
The use of a deuterated internal standard can also help to improve the accuracy and precision of the assay.[19][21]
-
Quantitative Data Summary
Table 1: Effect of a High-Fat Meal on Piperaquine Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Fasting State (Geometric Mean) | Fed State (High-Fat Meal) (Geometric Mean) | Percentage Increase | Reference |
| Cmax (µg/L) | 21.0 | 65.8 | 213% | [1][2][3] |
| AUC0-∞ (µg·h/L) | 3,724 | 7,362 | 98% | [1][2][3] |
| Relative Bioavailability | - | - | 121% | [2][3] |
| AUC0-168h | - | - | 299% | [5] |
Experimental Protocols
1. Protocol for a Food-Effect Bioavailability Study
This protocol is a generalized example based on common practices described in the literature.[1][2][3]
-
Study Design: A randomized, open-label, two-period, two-sequence crossover study.
-
Subjects: Healthy adult volunteers.
-
Treatment Periods:
-
Period 1: Subjects are randomized to one of two treatment arms:
-
Arm A (Fasted): Administration of a single oral dose of this compound after an overnight fast of at least 10 hours.
-
Arm B (Fed): Administration of a single oral dose of this compound within 15-30 minutes of consuming a standardized high-fat breakfast.
-
-
Washout Period: A washout period of at least 28 days to ensure complete elimination of piperaquine.
-
Period 2: Subjects cross over to the alternate treatment arm.
-
-
Blood Sampling: Serial blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 168, and up to 672 hours) to adequately characterize the pharmacokinetic profile.
-
Bioanalysis: Plasma concentrations of piperaquine are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC0-t, and AUC0-∞.
2. Protocol for Piperaquine Quantification in Human Plasma by LC-MS/MS
This is a representative protocol based on published methods.[18][20][21][22]
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of piperaquine or another suitable compound like metoprolol).[21][22]
-
Perform protein precipitation by adding a solvent such as methanol (B129727) or acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 or similar reverse-phase column (e.g., HyPURITY C18, Gemini C18).[18][22]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[18][21]
-
Flow Rate: A typical flow rate of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive mode.[18]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for piperaquine and the internal standard.
-
-
Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of a High-Fat Meal on the Relative Oral Bioavailability of Piperaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a high-fat meal on the relative oral bioavailability of piperaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Assessment of the Effect of Food on Piperaquine Bioavailability in Patients with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of food on the pharmacokinetics of piperaquine and dihydroartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Pharmacokinetics of a Novel Piperaquine Dispersible Granules Formulation Under Fasting and Various Fed Conditions Versus Piperaquine Tablets When Fasted in Healthy Tanzanian Adults: A Randomized, Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Comparison of Two Piperaquine-Containing Artemisinin Combination Therapies in Papua New Guinean Children with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation of Piperine Nanoparticles: In Vitro Breast Cancer Cell Line and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 12. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of Piperaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [gupea.ub.gu.se]
- 15. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. escholarship.org [escholarship.org]
- 21. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Artekin Stability in Tropical Climates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Artekin when used in tropical climates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in tropical climates?
A1: this compound is a lignan (B3055560) glycoside being investigated for its potential therapeutic properties. Like many complex organic molecules, its chemical structure is susceptible to degradation under conditions of high heat and humidity, which are characteristic of tropical regions.[1][2] This degradation can lead to a loss of potency and the formation of unknown impurities, potentially affecting experimental outcomes and safety.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound, a glycoside, is the hydrolysis of its glycosidic bond, which separates the sugar moiety from the aglycone. Other potential degradation pathways, especially when exposed to heat, light, and humidity, include oxidation of its phenolic groups and other rearrangements of the lignan structure.[3][4]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a cool, dry place, protected from light. The recommended storage temperature is between 15°C and 25°C.[5] Exposure to temperatures and humidity levels exceeding these recommendations can accelerate degradation.[6][7] For long-term storage, refrigeration (2-8°C) in a desiccated, airtight container is advisable.
Q4: How can I tell if my this compound sample has degraded?
A4: Degradation of your this compound sample may be indicated by several observations:
-
Physical Changes: A change in color or the clumping of the powder can suggest degradation.
-
Inconsistent Experimental Results: A noticeable decrease in the expected biological activity or inconsistent results between experiments can be a sign of reduced purity and potency.
-
Chromatographic Analysis: The appearance of new peaks or a decrease in the area of the main this compound peak in techniques like High-Performance Liquid Chromatography (HPLC) is a strong indicator of degradation.[3][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in tropical climates.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity in assays. | Degradation of this compound due to improper storage or handling, leading to a lower concentration of the active compound. | 1. Verify the storage conditions of your this compound stock. 2. Perform a purity analysis using HPLC to check for degradation products.[3][8] 3. If degradation is confirmed, use a fresh, properly stored batch of this compound for subsequent experiments. |
| Inconsistent results between experimental replicates. | Non-homogeneity of a partially degraded sample, or ongoing degradation during the experiment. | 1. Ensure the this compound sample is thoroughly mixed before weighing. 2. Prepare fresh solutions for each experiment and use them promptly. 3. Minimize the exposure of the compound and its solutions to high ambient temperatures and light during the experimental procedure. |
| Visible changes in the this compound powder (e.g., discoloration, clumping). | Absorption of moisture and subsequent chemical degradation. High humidity is a known factor in the degradation of pharmaceutical products.[1][7] | 1. Discard the affected batch of this compound. 2. Review your storage protocol; ensure containers are airtight and consider the use of desiccants. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Attempt to identify the degradation products using LC-MS to understand the degradation pathway.[3] 2. Re-evaluate your experimental conditions to minimize the formation of these impurities. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a standard reversed-phase HPLC method to determine the purity of this compound and detect the presence of degradation products.[3][8]
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard and test sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
-
Data Analysis:
-
Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under exaggerated storage conditions to predict its shelf-life in a tropical climate.[9][10][11]
Methodology:
-
Sample Preparation:
-
Place accurately weighed samples of this compound in separate, sealed vials.
-
-
Storage Conditions:
-
Store the vials in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.
-
-
Testing Intervals:
-
Test the samples at predetermined intervals, such as 0, 1, 3, and 6 months.[12]
-
-
Analysis:
-
At each time point, analyze the samples for purity using the HPLC method described in Protocol 1.
-
Monitor for any changes in physical appearance.
-
-
Data Evaluation:
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: this compound's primary degradation pathways.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropical Climate Stability and Implications for the Distribution of Life - Effects of Past Global Change on Life - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential Tips to Safeguard Medications in Summer | Johns Hopkins Aramco Healthcare [jhah.com]
- 6. Degradation kinetics of catechins in green tea powder: effects of temperature and relative humidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanthermal.com [americanthermal.com]
- 8. benchchem.com [benchchem.com]
- 9. japsonline.com [japsonline.com]
- 10. Stability testing protocols | PPTX [slideshare.net]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Pediatric Dosing of Artemisinin-Based Combination Therapies
Disclaimer: "Artekin" is not a recognized pharmaceutical agent. This guide will proceed using artemether-lumefantrine (AL), a widely used artemisinin-based combination therapy (ACT), as a representative example to address challenges in pediatric dosing for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is pediatric dosing for artemether-lumefantrine (AL) more challenging than for adults?
A1: Pediatric dosing is complex due to physiological differences between children and adults. Children are not "little adults," and several factors contribute to dosing challenges:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of drugs differ in children. For AL, lumefantrine (B1675429) exposure is often lower in children compared to adults given standard weight-based doses.[1][2][3] This can lead to sub-therapeutic concentrations and an increased risk of treatment failure.[4][5]
-
Physiological Development: Organ function, particularly liver and kidney function, is not fully mature in infants and young children, affecting drug metabolism and clearance.[6]
-
Body Composition: Differences in body water and fat composition can alter the volume of distribution for drugs.[6]
-
Comorbidities: Malnutrition, which is prevalent in many malaria-endemic regions, significantly impacts drug absorption. Severe acute malnutrition (SAM) has been shown to decrease lumefantrine absorption, leading to lower drug exposure and a higher risk of reinfection.[1][7][8][9]
Q2: What are the main formulation challenges for pediatric antimalarials like AL?
A2: Developing a child-friendly formulation is critical for ensuring adherence and accurate dosing. Key challenges include:
-
Palatability: Many active pharmaceutical ingredients (APIs), including antimalarials, have a bitter taste.[10][11] This can lead to children spitting out the medication, resulting in incomplete dosing.[10][12] Taste-masking is a primary barrier to overcome in pediatric formulation.[13][14]
-
Swallowability: Infants and young children often cannot swallow solid tablets or capsules.[12][14] This necessitates the development of alternative dosage forms like liquids, suspensions, or dispersible tablets.[15][16]
-
Dose Accuracy: Crushing adult tablets to achieve a pediatric dose is imprecise and can lead to under- or over-dosing.[12] Age-appropriate formulations with flexible dosing options are needed.[16][17]
-
Excipient Safety: The excipients used in formulations must be safe for all pediatric age groups, including neonates and infants.[13][17]
Q3: A dispersible tablet formulation of AL exists. Does this solve the pediatric dosing challenges?
A3: The development of Coartem® Dispersible, a cherry-flavored, dispersible tablet, was a significant advancement.[18][19] It improves convenience, acceptability, and dosing accuracy compared to crushing standard tablets.[10][18][19] However, challenges remain:
-
Sub-therapeutic Exposure: Even with the dispersible formulation, studies show that young children (<15 kg) can have lower lumefantrine concentrations compared to adults, which may compromise treatment outcomes.[3][4]
-
Impact of Malnutrition: The issue of reduced drug absorption in malnourished children persists even with improved formulations.[1][2]
-
Food Effect: Lumefantrine is highly lipophilic, and its absorption is significantly increased when taken with fatty food. Ensuring adequate fat intake with each dose can be challenging in pediatric patients, especially those with malaria-related anorexia.
Troubleshooting Guide for Experimental Studies
This guide addresses specific issues that may be encountered during the development and testing of pediatric antimalarial formulations.
| Issue Observed | Potential Cause | Troubleshooting Steps |
| High variability in PK data from pediatric subjects. | 1. Inconsistent food intake: Lumefantrine absorption is fat-dependent. 2. Vomiting/Spitting: The child may not have received the full dose. 3. Dosing errors: Inaccurate administration by caregivers. 4. Underlying conditions: Malnutrition or other illnesses affecting drug absorption.[1][2] | 1. Standardize and monitor fat content of meals administered with the drug. Record any deviations. 2. Observe the child for at least 30 minutes post-dosing. Re-dose if vomiting occurs. 3. Provide caregivers with clear instructions and calibrated dosing devices. 4. Stratify analysis by nutritional status (e.g., using Mid-Upper Arm Circumference).[1][8] |
| Failure to meet bioequivalence with adult formulation. | 1. Physiological differences: Children's GI tracts differ from adults (pH, transit time, fluid volume), affecting dissolution and absorption.[20] 2. Formulation performance: The pediatric formulation may have a different dissolution profile under pediatric GI conditions. | 1. Conduct age-appropriate in vitro dissolution studies using biorelevant media that mimic pediatric gastric and intestinal conditions.[20][21] 2. Adjust formulation excipients to optimize dissolution for pediatric physiology. 3. Use physiologically based pharmacokinetic (PBPK) modeling to simulate and predict drug performance across different pediatric age groups.[20] |
| Poor in vitro-in vivo correlation (IVIVC). | 1. Inappropriate dissolution method: The selected in vitro test conditions do not reflect the in vivo environment. 2. Complex absorption process: Factors beyond simple dissolution (e.g., gut wall metabolism, transporter effects) are rate-limiting. | 1. Develop a biorelevant dissolution method. For suspensions, the USP Apparatus 2 (paddle) is often recommended, but speed and media must be optimized.[22][23] 2. Consider more complex models that account for physiological variables in the pediatric population. |
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic differences observed between pediatric and adult populations for artemether-lumefantrine.
| Parameter | Pediatric Population | Adult Population | Key Implication |
| Lumefantrine Day 7 Concentration | Lower in children <15 kg (up to 24.2% lower).[3][4] | Higher, established therapeutic targets. | Risk of sub-therapeutic exposure and treatment failure in young children. |
| Lumefantrine AUC₀-∞ (Area Under the Curve) | 46% lower in one study of children compared to healthy adults.[5] | Higher. | Overall drug exposure is significantly reduced in children with standard dosing. |
| Artemether (B1667619) Cₘₐₓ (Maximum Concentration) | Approximately 2-3 times higher in children.[5] | Lower. | Children may be exposed to higher peak concentrations of the artemether component. |
| Effect of Malnutrition on Lumefantrine Bioavailability | 25.4% decrease per 1 cm reduction in Mid-Upper Arm Circumference.[1][7][8] | Not typically a primary confounding factor in studies. | Malnutrition severely compromises drug absorption, necessitating dose re-evaluation. |
Experimental Protocols
Protocol: Biorelevant Dissolution Testing for a Pediatric Oral Suspension
This protocol is designed to assess the in vitro release of a drug from a pediatric suspension under conditions simulating the fasted state in an infant.
1. Objective: To determine the dissolution profile of the drug product in age-appropriate, biorelevant media.
2. Materials:
-
Drug Product: Pediatric oral suspension.
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Media:
-
Infant Fasted State Simulated Gastric Fluid (Pi-FaSSGF): Simulates the stomach environment of an infant. Composition should be based on literature values for pH, enzymes, and osmolality specific to this age group.[20]
-
Infant Fasted State Simulated Intestinal Fluid (Pi-FaSSIF): Simulates the upper intestine. Composition should reflect infant-specific bile salt concentrations and pH.[20]
-
-
Calibrated dosing syringe.
-
HPLC system for sample analysis.
3. Method:
-
Media Preparation: Prepare Pi-FaSSGF and Pi-FaSSIF according to established literature formulas.
-
Apparatus Setup:
-
Set the paddle speed. A speed of 50-100 rpm is often suitable for suspensions to ensure homogeneity without creating a vortex.[22]
-
Set the temperature to 37°C ± 0.5°C.
-
-
Gastric Stage:
-
Add a volume of Pi-FaSSGF that reflects the infant stomach volume (e.g., 120-150 mL) to the dissolution vessel.[20]
-
Allow the medium to equilibrate to temperature.
-
Accurately dispense the pediatric dose of the suspension into the vessel.
-
Begin paddle rotation and start the timer.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30 minutes).
-
-
Intestinal Stage (Two-Stage Transfer):
-
At 30 minutes (simulating gastric emptying time), add a pre-warmed, concentrated volume of Pi-FaSSIF to the vessel to adjust the pH and composition to intestinal conditions.
-
Continue paddle rotation.
-
Withdraw samples at further time points (e.g., 45, 60, 90, 120 minutes).
-
-
Sample Analysis: Filter samples immediately and analyze for drug concentration using a validated HPLC method.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate the dissolution profile.
Visualizations
Logical Workflow for Troubleshooting Sub-Optimal Pediatric PK Results
This diagram outlines a decision-making process for investigating lower-than-expected drug exposure in a pediatric clinical study.
Caption: Troubleshooting workflow for pediatric pharmacokinetic studies.
Signaling Pathway: Lumefantrine Absorption and Metabolism
This diagram illustrates the key factors influencing the bioavailability of lumefantrine, a critical component of AL therapy.
References
- 1. Severe Acute Malnutrition Results in Lower Lumefantrine Exposure in Children Treated With Artemether‐Lumefantrine for Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epicentre.msf.org [epicentre.msf.org]
- 3. Artemether-lumefantrine dosing for malaria treatment in young children and pregnant women: A pharmacokinetic-pharmacodynamic meta-analysis. | Epicentre [epicentre.msf.org]
- 4. Artemether-lumefantrine dosing for malaria treatment in young children and pregnant women: A pharmacokinetic-pharmacodynamic meta-analysis | PLOS Medicine [journals.plos.org]
- 5. Pharmacokinetics of Artemether-Lumefantrine and Artesunate-Amodiaquine in Children in Kampala, Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines on paediatric dosing on the basis of developmental physiology and pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Severe Acute Malnutrition Results in Lower Lumefantrine Exposure in Children Treated With Artemether-Lumefantrine for Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Malnourishment and malaria in children – how does it affect treatment outcomes? | Infectious Diseases Data Observatory [iddo.org]
- 10. jsirjournal.com [jsirjournal.com]
- 11. Antimalarial drugs for children | Medicines for Malaria Venture [mmv.org]
- 12. A New Paediatric-Friendly Formulation for the Treatment of Malaria in Infants and Young Children - ISGLOBAL [isglobal.org]
- 13. Formulations for children: problems and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. Paediatric formulations of artemisinin‐based combination therapies for treating uncomplicated malaria in children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Considerations for Paediatric Drug Development - Almac [almacgroup.com]
- 17. Formulation Challenges and Strategies to Develop Pediatric Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a pediatric formulation for treatment of P. falciparum malaria: Coartem® (artemether-lumefantrine) Dispersible - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tailoring a Pediatric Formulation of Artemether-Lumefantrine for Treatment of Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Performance Evaluation of Montelukast Pediatric Formulations: Part I—Age-Related In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fip.org [fip.org]
- 23. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of Artekin® (Dihydroartemisinin-Piperaquine) and Artesunate-Mefloquine for the Treatment of Uncomplicated Falciparum Malaria
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and safety of two prominent artemisinin-based combination therapies (ACTs), Artekin® (dihydroartemisinin-piperaquine, DP) and artesunate-mefloquine (AM), in the treatment of uncomplicated Plasmodium falciparum malaria. The information is supported by data from multiple clinical trials.
Both dihydroartemisinin-piperaquine and artesunate-mefloquine are recognized as highly effective treatments for multidrug-resistant falciparum malaria.[1][2] Clinical studies have demonstrated that both combinations lead to rapid parasite and fever clearance.[3][4] However, differences in their long-term efficacy, tolerability, and post-treatment prophylactic effects have been observed.
Efficacy Data
The therapeutic efficacy of both drug combinations is high, with PCR-corrected cure rates often exceeding 95% in the per-protocol populations of various studies. Dihydroartemisinin-piperaquine has been shown to be non-inferior to artesunate-mefloquine in several head-to-head comparisons.[5]
A notable advantage of dihydroartemisinin-piperaquine is its significant post-treatment prophylactic effect, offering greater protection against new infections in the weeks following treatment.[3][5] Studies have recorded a lower incidence of new infections in patients treated with DP compared to those who received AM.[3][5]
| Efficacy Endpoint | Dihydroartemisinin-Piperaquine (DP) | Artesunate-Mefloquine (AM) | Study Reference |
| Day 28 Cure Rate (PCR-Corrected) | 99% - 100% | 97% - 100% | [6][7][8] |
| Day 42 Cure Rate (PCR-Corrected) | 99% - 100% | 99% - 100% | [1][2][9] |
| Day 63 Cure Rate (PCR-Corrected, Per Protocol) | 98.7% - 98.8% | 97.0% - 100% | [3][4][5] |
| Day 63 Cure Rate (PCR-Corrected, Intention-to-Treat) | 80.2% - 87.9% | 83.7% - 86.6% | [3][5] |
| Median Parasite Clearance Time | 1 day | 1 day | [3][4] |
| Median Fever Clearance Time | 20 hours | 20 hours | [9] |
Safety and Tolerability
Dihydroartemisinin-piperaquine is generally better tolerated than artesunate-mefloquine.[7] Patients treated with AM have reported a higher incidence of adverse events, including dizziness, nausea, and vomiting.[7][9]
| Adverse Event Profile | Dihydroartemisinin-Piperaquine (DP) | Artesunate-Mefloquine (AM) | Study Reference |
| Overall Adverse Events | Lower incidence | Higher incidence | [9] |
| Gametocytaemia Development (Day 7) | More frequent (10%) | Less frequent (2%) | [1][2] |
Experimental Protocols
The data presented is derived from open-label, randomized, comparative clinical trials. The general methodology for these studies is outlined below.
Patient Enrollment and Randomization
Patients with microscopically confirmed, uncomplicated P. falciparum malaria were enrolled.[10] After providing informed consent, they were randomly assigned to receive either dihydroartemisinin-piperaquine or artesunate-mefloquine.[10]
Drug Administration
-
Dihydroartemisinin-Piperaquine (DP): Administered as a fixed-dose combination, typically once a day for three days. The total cumulative dose is approximately 6.3-6.75 mg/kg of dihydroartemisinin (B1670584) and 50-54 mg/kg of piperaquine.[1][2][5]
-
Artesunate-Mefloquine (AM): Administered as separate tablets, typically once a day for three days. The total cumulative dose is approximately 12 mg/kg of artesunate (B1665782) and 25 mg/kg of mefloquine (B1676156).[1][2][5]
Follow-up and Endpoints
Patients were followed up for periods ranging from 28 to 63 days.[1][3][6] Clinical and parasitological assessments were conducted at regular intervals.[10] The primary endpoint in many of these studies was the PCR-corrected parasitological cure rate at the end of the follow-up period.[1][2][5][10]
There are no specific signaling pathways described in the provided search results. The mechanism of action for artemisinins involves the generation of reactive oxygen species within the parasite, leading to oxidative stress and damage to parasite proteins. Piperaquine and mefloquine are thought to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.
References
- 1. Efficacy and effectiveness of dihydroartemisinin-piperaquine versus artesunate-mefloquine in falciparum malaria: an open-label randomised comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic efficacy and safety of dihydroartemisinin-piperaquine versus artesunate-mefloquine in uncomplicated Plasmodium falciparum malaria in India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy and safety of dihydroartemisinin-piperaquine versus artesunate+mefloquine in uncomplicated Plasmodium falciparum malaria in India | Medicines for Malaria Venture [mmv.org]
- 5. An Open-Label, Randomised Study of Dihydroartemisinin-Piperaquine Versus Artesunate-Mefloquine for Falciparum Malaria in Asia | PLOS One [journals.plos.org]
- 6. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. An open randomized clinical trial of Artecom vs artesunate-mefloquine in the treatment of acute uncomplicated falciparum malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An open, randomized comparison of artesunate plus mefloquine vs. dihydroartemisinin-piperaquine for the treatment of uncomplicated Plasmodium falciparum malaria in the Lao People's Democratic Republic (Laos) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Artekin (Dihydroartemisinin-Piperaquine) and Other Artemisinin Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Artemisinin-based combination therapies (ACTs) are the cornerstone of treatment for uncomplicated Plasmodium falciparum malaria, recommended by the World Health Organization for their high efficacy and ability to curb the development of drug resistance.[1] This guide provides a detailed comparison of Artekin, a brand name for dihydroartemisinin-piperaquine (DP), with other leading ACTs, including artemether-lumefantrine (AL), artesunate-amodiaquine (ASAQ), and artesunate-sulfadoxine-pyrimethamine (AS-SP). The information presented is based on clinical trial data and is intended to assist researchers and drug development professionals in their understanding of the relative performance of these critical antimalarial treatments.
Mechanism of Action: The Power of Combination
The success of ACTs lies in the synergistic partnership of a potent, rapidly acting artemisinin (B1665778) derivative and a longer-acting partner drug.[2] The artemisinin component swiftly reduces the parasite biomass in the initial stages of treatment, while the partner drug eliminates the remaining parasites, providing a full course of therapy and protecting against the emergence of resistance.[1]
The antimalarial activity of artemisinin is primarily attributed to its unique endoperoxide bridge.[3] Inside the malaria parasite, the drug is activated by heme, a byproduct of hemoglobin digestion.[3] This interaction cleaves the endoperoxide bridge, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[3][4] These highly reactive molecules then damage parasite proteins, lipids, and other essential biomolecules, leading to parasite death.[3] Another proposed mechanism involves the inhibition of the parasite's sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6), which disrupts calcium homeostasis within the parasite.[3]
Comparative Efficacy of ACTs
The following tables summarize the efficacy of this compound (DP) in comparison to other commonly used ACTs, based on data from various clinical trials. Efficacy is typically measured by the cure rate, which is the proportion of patients who are free of parasites at a specific follow-up time (commonly 28 or 42 days), often confirmed by polymerase chain reaction (PCR) to distinguish between a recrudescence (treatment failure) and a new infection.
Table 1: Dihydroartemisinin-Piperaquine (this compound) vs. Artemether-Lumefantrine
| Outcome Measure | Dihydroartemisinin-Piperaquine (DP) | Artemether-Lumefantrine (AL) | Study Population & Region | Citation |
| Day 28 PCR-Corrected Cure Rate | 98.1% | 91.1% | Children in Uganda | [1] |
| Day 42 PCR-Corrected Cure Rate | 93.1% | 84.0% | Children in Uganda | [1] |
| Day 28 Uncorrected Cure Rate | 89% | 71% | Children in Uganda | [1] |
| Day 42 Uncorrected Cure Rate | 57% | 47% | Children in Uganda | [1] |
| Median Parasite Clearance Time | 28 hours | Not Reported | Adults and children in Vietnam | [5] |
| Median Fever Clearance Time | 24 hours | Not Reported | Adults and children in Vietnam | [5] |
Table 2: Dihydroartemisinin-Piperaquine (this compound) vs. Artesunate-Amodiaquine
| Outcome Measure | Dihydroartemisinin-Piperaquine (DP) | Artesunate-Amodiaquine (ASAQ) | Study Population & Region | Citation |
| Day 42 Overall Parasitological Failure Rate | 13% | 45% | Adults and children in Indonesia | [6][7][8] |
| Day 42 P. falciparum Recrudescence Rate | 6% | 18% | Adults and children in Indonesia | [6][7][8] |
| Day 42 P. vivax Recurrence Rate | 10% | 35% | Adults and children in Indonesia | [6][7][8] |
Pharmacokinetic Profiles
The pharmacokinetic properties of the partner drugs in ACTs are crucial for their efficacy and the post-treatment prophylactic effect.
Table 3: Pharmacokinetic Parameters of Partner Drugs
| Parameter | Piperaquine (B10710) (from DP) | Lumefantrine (from AL) | Amodiaquine (from ASAQ) |
| Elimination Half-life | ~2-3 weeks | ~4-10 days | ~9-18 days (as desethylamodiaquine) |
| Post-treatment Prophylaxis | Long | Short | Moderate |
| Food Effect on Absorption | Increased with fatty meal | Significantly increased with fatty meal | Variable |
The long half-life of piperaquine contributes to a prolonged post-treatment prophylactic effect, reducing the risk of new infections after treatment.[2][9]
Safety and Tolerability
All ACTs are generally well-tolerated.[6] The adverse event profile is often determined by the partner drug.
Table 4: Common Adverse Events Associated with ACTs
| Adverse Event | Dihydroartemisinin-Piperaquine (DP) | Artemether-Lumefantrine (AL) | Artesunate-Amodiaquine (ASAQ) |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal pain | Nausea, vomiting, diarrhea, abdominal pain | Nausea, vomiting, diarrhea, abdominal pain |
| Neurological | Dizziness, headache | Dizziness, headache | Dizziness, headache |
| Other | Cough | Asthenia, anorexia | Fatigue, general weakness |
In a comparative trial, DP was associated with fewer adverse events of vomiting, dizziness, and general weakness compared to ASAQ.[10] In another study, cough was reported more frequently in the DP arm compared to the AL arm.[11] Serious adverse events are uncommon with all three ACTs.[11]
Experimental Protocols: A Generalized Approach for ACT Clinical Trials
The following outlines a typical experimental protocol for a randomized, open-label clinical trial comparing the efficacy and safety of different ACTs for the treatment of uncomplicated P. falciparum malaria.
1. Study Design: A randomized, open-label, two-arm clinical trial is a common design.
2. Study Population:
-
Inclusion Criteria: Patients (adults or children) with microscopically confirmed, uncomplicated P. falciparum malaria, fever or history of fever, and informed consent.
-
Exclusion Criteria: Signs of severe malaria, pregnancy (in some studies), known hypersensitivity to the study drugs, and recent use of other antimalarials.
3. Interventions:
-
Patients are randomly assigned to receive a standard 3-day course of one of the ACTs being compared (e.g., DP vs. AL).
-
Drug administration is often supervised to ensure adherence.
4. Follow-up:
-
Patients are followed up for a period of 28 or 42 days.
-
Follow-up visits typically occur on days 1, 2, 3, 7, 14, 21, 28, and 42.
5. Outcome Measures:
-
Primary Efficacy Endpoint: PCR-corrected adequate clinical and parasitological response (ACPR) at day 28 or 42.
-
Secondary Efficacy Endpoints:
-
Parasite clearance time (PCT): Time from initiation of treatment until the first of two consecutive negative blood smears.
-
Fever clearance time (FCT): Time from initiation of treatment until body temperature returns to normal and remains normal for at least 48 hours.
-
Gametocyte carriage.
-
-
Safety Endpoint: Incidence of adverse events and serious adverse events.
6. Laboratory Procedures:
-
Microscopic examination of blood smears for parasite density.
-
PCR genotyping to distinguish recrudescence from new infections.
-
Blood sampling for pharmacokinetic analysis of drug concentrations.
Conclusion
This compound (dihydroartemisinin-piperaquine) is a highly effective and well-tolerated ACT for the treatment of uncomplicated P. falciparum malaria. Its key advantage over some other ACTs, such as artemether-lumefantrine, is its longer post-treatment prophylactic effect, which is particularly beneficial in areas with high malaria transmission.[2][9] The choice of ACT for a national treatment policy depends on various factors, including local parasite resistance patterns, cost, and operational feasibility. Continuous monitoring of the efficacy and safety of all ACTs is crucial to ensure their continued effectiveness in the global fight against malaria.
References
- 1. [PDF] Artemether-Lumefantrine versus Dihydroartemisinin-Piperaquine for Treatment of Malaria: A Randomized Trial | Semantic Scholar [semanticscholar.org]
- 2. Artemether-Lumefantrine versus Dihydroartemisinin-Piperaquine for Treating Uncomplicated Malaria: A Randomized Trial to Guide Policy in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 8. Dihydroartemisinin-piperaquine versus artesunate-amodiaquine: superior efficacy and posttreatment prophylaxis against multidrug-resistant Plasmodium falciparum and Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydroartemisinin-Piperaquine vs. Artemether-Lumefantrine for First-Line Treatment of Uncomplicated Malaria in African Children: A Cost-Effectiveness Analysis | PLOS One [journals.plos.org]
- 10. Dihydroartemisinin-piperaquine versus artesunate-amodiaquine for treatment of malaria infection in pregnancy in Ghana: an open-label, randomised, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of dihydroartemisinin-piperaquine versus artemether-lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria in Zambian children | Medicines for Malaria Venture [mmv.org]
Artekin (Dihydroartemisinin-Piperaquine) Demonstrates High Efficacy in Malaria Treatment: A Comparative Analysis
A comprehensive review of clinical trial data validates the high cure rates of Artekin (dihydroartemisinin-piperaquine, DHA-PPQ) in the treatment of uncomplicated malaria, positioning it as a highly effective alternative to standard therapies. This guide provides a detailed comparison of this compound's performance against other antimalarial drugs, supported by experimental data from key clinical studies.
This compound, an artemisinin-based combination therapy (ACT), has shown robust efficacy in treating both Plasmodium falciparum and Plasmodium vivax malaria. Clinical trials have consistently demonstrated its ability to rapidly clear parasites and prevent recurrent infections, offering a reliable treatment option in regions with emerging drug resistance.
Comparative Efficacy of this compound
The following tables summarize the cure rates of this compound compared to standard malaria treatments in clinical trials conducted in Afghanistan and Cambodia.
Treatment of P. vivax Malaria in Afghanistan
A randomized, open-label, non-inferiority trial in Afghanistan directly compared the efficacy of this compound (DHA-PPQ) with the then-standard treatment, chloroquine (B1663885), for uncomplicated P. vivax malaria.[1][2]
| Treatment Group | Day 28 Cure Rate | Day 56 Recurrence Rate |
| This compound (DHA-PPQ) | 100% | 2.8% |
| Chloroquine | 100% | 8.9% |
Data from an open-label, randomized controlled trial in Afghanistan.[1][2]
While both treatments achieved a 100% cure rate at day 28, this compound demonstrated a significantly lower recurrence rate at day 56, indicating a superior post-treatment prophylactic effect.[1][2]
Treatment of P. falciparum Malaria in Afghanistan and Cambodia
For uncomplicated P. falciparum malaria, this compound has been evaluated against the standard ACT, artesunate (B1665782) plus sulfadoxine-pyrimethamine (B1208122) (AS+SP), in Afghanistan. Another study in Cambodia assessed its efficacy in both children and adults.
| Location | Treatment Group | Population | Day 28 Cure Rate |
| Afghanistan | This compound (DHA-PPQ) | Not Specified | >95% (ACPR)¹ |
| Afghanistan | Artesunate + SP | Not Specified | >95% (ACPR)¹ |
| Cambodia | This compound (DHA-PPQ) | Children | 98.6% |
| Cambodia | This compound (DHA-PPQ) | Adults | 92.3% |
¹Adequate Clinical and Parasitological Response (ACPR) was high in all trial groups.[3]
These studies confirm the high efficacy of this compound for P. falciparum malaria, comparable to the standard of care in Afghanistan and demonstrating excellent cure rates in a different patient population in Cambodia.
Experimental Protocols
The clinical trials cited in this guide followed standardized methodologies for the assessment of antimalarial drug efficacy in uncomplicated malaria. Key aspects of the experimental protocols are outlined below.
Study Design and Patient Enrollment
The studies were designed as randomized controlled trials to compare the efficacy and safety of this compound with standard antimalarial treatments.[1][3] Patients with uncomplicated, slide-confirmed P. falciparum or P. vivax mono-infections were enrolled.[1] Age criteria varied between studies, with some including patients aged three months and older.[1] Informed consent was obtained from all participants or their legal guardians.
Exclusion criteria typically included signs of severe malaria, known hypersensitivity to the study drugs, and recent use of other antimalarial medications.
Treatment Administration and Follow-up
Patients were randomly assigned to receive either this compound or the comparator drug. The standard adult dose of this compound consists of four doses administered at 0, 8, 24, and 48 hours. Patients were followed up for a period of 28 to 56 days to monitor for clinical and parasitological outcomes.[1][2] Follow-up visits included clinical assessment and collection of blood samples for microscopic examination to detect the presence of malaria parasites.
Efficacy Endpoints
The primary efficacy endpoint in these trials was the cure rate, defined as the proportion of patients with an Adequate Clinical and Parasitological Response (ACPR) at the end of the follow-up period (typically day 28 or 56).[1][3] Treatment failure was categorized as early treatment failure, late clinical failure, or late parasitological failure, in line with World Health Organization (WHO) guidelines.
Mechanism of Action: Signaling Pathways
The high efficacy of this compound is attributed to the synergistic action of its two active components: dihydroartemisinin (B1670584) and piperaquine.
Dihydroartemisinin: Iron-Mediated Free Radical Production
Dihydroartemisinin is a potent and rapidly acting antimalarial. Its mechanism of action is initiated by the interaction with intracellular iron, which is abundant in the malaria parasite due to hemoglobin digestion.[4][5] This interaction leads to the cleavage of the endoperoxide bridge in the dihydroartemisinin molecule, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[4][5] These highly reactive radicals cause widespread damage to parasite proteins and membranes, leading to parasite death.
Piperaquine: Inhibition of Heme Detoxification
Piperaquine is a long-acting partner drug that complements the rapid action of dihydroartemisinin. The malaria parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Piperaquine is believed to inhibit this detoxification process by binding to heme and preventing its polymerization.[6][7] The accumulation of toxic heme leads to oxidative stress and parasite death.
Experimental Workflow for a Typical Antimalarial Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial evaluating the efficacy of an antimalarial drug like this compound.
References
- 1. Dihydroartemisinin-piperaquine versus chloroquine to treat vivax malaria in Afghanistan: an open randomized, non-inferiority, trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroartemisinin-piperaquine versus chloroquine to treat vivax malaria in Afghanistan: an open randomized, non-inferiority, trial | PVIVAX [vivaxmalaria.org]
- 3. Clinical trials of artesunate plus sulfadoxine-pyrimethamine for Plasmodium falciparum malaria in Afghanistan: maintained efficacy a decade after introduction. — GRAM Project [tropicalmedicine.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
A Head-to-Head Comparison of Artemether-Lumefantrine (Coartem) and Artesunate-Amodiaquine for the Treatment of Uncomplicated Falciparum Malaria
For Researchers, Scientists, and Drug Development Professionals
The global effort to control and eliminate malaria relies heavily on the efficacy of artemisinin-based combination therapies (ACTs). Among the most widely deployed of these are artemether-lumefantrine (AL), commonly marketed as Coartem, and artesunate-amodiaquine (ASAQ). Both combinations are recommended by the World Health Organization (WHO) for the treatment of uncomplicated Plasmodium falciparum malaria and demonstrate high efficacy. This guide provides an objective, data-driven comparison of these two critical therapies, focusing on their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Efficacy and Safety
Clinical trials have repeatedly demonstrated the high efficacy of both AL and ASAQ in clearing parasites and resolving clinical symptoms of malaria. The primary endpoint in many of these studies is the Polymerase Chain Reaction (PCR)-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28 or Day 42, which distinguishes true treatment failures from new infections.
A multisite, randomized, open-label study in Senegal and Ivory Coast found a Day 28 PCR-corrected ACPR of 97.0% for the AL group and 97.4% for the ASAQ group, indicating comparable efficacy.[1] Both treatment regimens led to rapid parasite and fever clearance by Day 2.[1] Similarly, a study in Côte d'Ivoire reported a PCR-corrected ACPR of 99.3% for both groups.[2] However, a study in Uganda showed a lower risk of recurrent parasitemia with ASAQ compared to AL (28.6% vs 44.6%), with all recrudescences occurring in the AL arm.[3]
While both drugs are generally well-tolerated, some studies indicate a higher incidence of minor adverse events with ASAQ.[1][4][5] These can include fatigue, nausea, and vomiting.[5]
Table 1: Comparative Efficacy of Artemether-Lumefantrine (AL) vs. Artesunate-Amodiaquine (ASAQ)
| Parameter | Artemether-Lumefantrine (AL) | Artesunate-Amodiaquine (ASAQ) | Reference |
| Day 28 PCR-Corrected ACPR | 97.0% - 99.3% | 97.4% - 99.3% | [1][2] |
| Recrudescence Rate | 2.5% (in one study) | 0% (in the same study) | [3] |
| Fever Clearance by Day 2 | >94% | >94% | [1][2] |
| Parasite Clearance by Day 2 | ~81% | ~78% | [2] |
Table 2: Comparative Safety and Tolerability
| Adverse Event Profile | Artemether-Lumefantrine (AL) | Artesunate-Amodiaquine (ASAQ) | Reference |
| Incidence of Minor AEs | Lower | Higher | [1][4][5] |
| Common Mild/Moderate AEs | - | Fatigue, Vomiting, Nausea, Anemia | [5] |
| Serious Adverse Events | Rare | Rare | [1][5] |
Pharmacokinetic Profiles
The pharmacokinetic properties of the component drugs in AL and ASAQ are crucial to their efficacy. The artemisinin (B1665778) derivatives (artemether and artesunate) are rapidly acting and quickly eliminated, while the partner drugs (lumefantrine and amodiaquine) have longer half-lives to clear the remaining parasites.[6][7][8]
Table 3: Pharmacokinetic Parameters of Component Drugs in Children
| Drug Combination | Component Drug | Active Metabolite | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Reference |
| Artemether-Lumefantrine | Artemether | Dihydroartemisinin (B1670584) (DHA) | 34 / 119 | 168 / 382 | [9][10] |
| Lumefantrine (B1675429) | - | 6,757 | 210,000 | [9][10] | |
| Artesunate-Amodiaquine | Artesunate | Dihydroartemisinin (DHA) | 51 / 473 | 113 / 1,404 | [9][10] |
| Amodiaquine (B18356) | Desethylamodiaquine (DEAQ) | 5.2 / 235 | 39.3 / 148,000 | [9][10] |
Note: Data presented for children aged 5-13 years. Cmax and AUC are presented for the parent drug / active metabolite where applicable.
Mechanisms of Action and Resistance
The efficacy of these ACTs hinges on the complementary mechanisms of their constituent drugs.
Artemisinin Derivatives (Artemether and Artesunate): These are prodrugs rapidly converted to the active metabolite, dihydroartemisinin (DHA).[11][12] The activation of the endoperoxide bridge in DHA by intraparasitic heme is thought to generate reactive oxygen species (ROS), leading to oxidative stress and alkylation of parasite proteins.[12][13] This results in rapid parasite clearance.[6] Resistance to artemisinins is primarily associated with mutations in the Kelch13 (k13) gene, which leads to delayed parasite clearance at the ring stage.[14][15][16][17]
Lumefantrine: This partner drug acts more slowly by interfering with the parasite's heme detoxification pathway.[6][18] It prevents the polymerization of toxic heme into hemozoin, leading to parasite death.[18] Reduced susceptibility to lumefantrine has been associated with polymorphisms in the P. falciparum multidrug resistance 1 (pfmdr1) gene.[19][20]
Amodiaquine: As a 4-aminoquinoline, amodiaquine also interferes with hemozoin formation in the parasite's food vacuole.[21] Its active metabolite, desethylamodiaquine, is the primary contributor to its antimalarial activity.[22] Resistance to amodiaquine is linked to mutations in the P. falciparum chloroquine (B1663885) resistance transporter (pfcrt) gene and the pfmdr1 gene.[23][24]
Experimental Protocols
The evaluation of antimalarial drug efficacy follows standardized protocols, often based on WHO guidelines, to ensure comparability of data across different studies and locations.[25][26]
Typical Study Design for Efficacy and Safety Trials:
-
Patient Recruitment: Patients presenting with symptoms of uncomplicated P. falciparum malaria, confirmed by microscopy or rapid diagnostic test, are screened for inclusion. Exclusion criteria typically include signs of severe malaria, pregnancy (in some studies), and recent use of other antimalarial drugs.
-
Randomization: Eligible patients are randomly assigned to receive either AL or ASAQ.
-
Treatment Administration: Patients receive a standard 3-day course of the assigned medication. For AL, this is typically twice daily, while ASAQ is once daily.[4][27] Drug administration with fatty food is recommended for AL to enhance lumefantrine absorption.[11]
-
Follow-up: Patients are followed for 28 or 42 days. Clinical assessments (e.g., temperature) and parasitological assessments (microscopic examination of blood smears) are conducted at scheduled intervals (e.g., Days 0, 1, 2, 3, 7, 14, 21, 28).
-
Outcome Classification: Treatment outcomes are classified based on WHO guidelines as either Treatment Failure (early or late) or Adequate Clinical and Parasitological Response (ACPR).
-
PCR Correction: For patients with recurrent parasitemia after Day 7, PCR genotyping of parasite DNA from Day 0 and the day of recurrence is performed to distinguish between recrudescence (same parasite strain, indicating treatment failure) and a new infection.[26]
-
Safety Monitoring: Adverse events are recorded and graded throughout the study. Laboratory tests (hematology and biochemistry) may be performed at baseline and during follow-up to monitor for drug-related toxicity.
Conclusion
Both artemether-lumefantrine and artesunate-amodiaquine are highly effective and generally safe first-line treatments for uncomplicated P. falciparum malaria. Their efficacy rates are consistently high and comparable across numerous studies. The choice between these two therapies may be influenced by factors such as local parasite resistance patterns, cost, tolerability, and the simplicity of the dosing regimen (once-daily for ASAQ versus twice-daily for AL). Continuous monitoring of their efficacy and the prevalence of molecular markers of resistance is essential to preserve their utility in the global fight against malaria.
References
- 1. Efficacy and tolerability of artesunate-amodiaquine (Camoquin plus) versus artemether-lumefantrine (Coartem) against uncomplicated Plasmodium falciparum malaria: multisite trial in Senegal and Ivory Coast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Efficacy and Safety of Artesunate-Amodiaquine versus Artemether-Lumefantrine in the Treatment of Uncomplicated Plasmodium falciparum Malaria in Sentinel Sites across Côte d'Ivoire | Semantic Scholar [semanticscholar.org]
- 3. Artesunate/Amodiaquine Versus Artemether/Lumefantrine for the Treatment of Uncomplicated Malaria in Uganda: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Tolerability and safety of artesunate-amodiaquine and artemether-lumefantrine fixed dose combinations for the treatment of uncomplicated Plasmodium falciparum malaria: two open-label, randomized trials in Nimba County, Liberia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. gpnotebook.com [gpnotebook.com]
- 8. Artesunate-amodiaquine for the treatment of uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of artemether-lumefantrine and artesunate-amodiaquine in children in Kampala, Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Artemether | C16H26O5 | CID 68911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Artesunate - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Artesunate? [synapse.patsnap.com]
- 14. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Malaria: Artemisinin partial resistance [who.int]
- 18. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 19. Prevalence of molecular markers of artemisinin and lumefantrine resistance among patients with uncomplicated Plasmodium falciparum malaria in three provinces in Angola, 2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Absence of kelch13 artemisinin resistance markers but strong selection for lumefantrine-tolerance molecular markers following 18 years of artemisinin-based combination therapy use in Mpumalanga Province, South Africa (2001-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]
- 22. journals.asm.org [journals.asm.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Molecular markers of resistance to amodiaquine plus sulfadoxine-pyrimethamine in an area with seasonal malaria chemoprevention in south central Niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ec.europa.eu [ec.europa.eu]
- 26. Global Malaria Programme [who.int]
- 27. Artesunate/amodiaquine - Wikipedia [en.wikipedia.org]
Dihydroartemisinin and Piperaquine: A Synergistic Partnership in Malaria Treatment? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PPQ) stands as a cornerstone in the global fight against uncomplicated Plasmodium falciparum malaria. As an artemisinin-based combination therapy (ACT), its widespread adoption is predicated on the principle of synergistic or additive effects, aiming to enhance therapeutic efficacy and curb the development of drug resistance. This guide provides a comprehensive comparison of the DHA-PPQ combination, presenting key experimental data, detailed methodologies for its validation, and a critical evaluation of its performance against other ACTs.
In Vitro Interaction Analysis: A Deeper Look at Synergy
Contrary to the common assumption of synergy, in vitro studies assessing the interaction between dihydroartemisinin and piperaquine have yielded results suggesting an indifferent or even mildly antagonistic relationship. This highlights the complexity of their combined action and underscores the importance of rigorous preclinical evaluation.
A key study by Davis et al. investigated the in vitro interaction of DHA and PPQ against two strains of P. falciparum, the chloroquine-sensitive 3D7 strain and the chloroquine-resistant K1 strain. The results, summarized in the table below, indicate that the combination does not exhibit synergy.
| P. falciparum Strain | Drug Combination | Mean Sum of Fractional Inhibitory Concentration (ΣFIC) (95% CI) | Interaction Index (I) (95% CI) | Interpretation |
| 3D7 | Dihydroartemisinin + Piperaquine | 1.12 (0.84–1.40) | 0.28 (−0.34–0.90) | Indifferent |
| K1 | Dihydroartemisinin + Piperaquine | 1.35 (1.01–1.69) | −0.73 (−1.44–−0.02) | Mildly Antagonistic |
Data Interpretation:
-
A ΣFIC value of <1 suggests synergy, a value around 1 suggests an additive or indifferent effect, and a value >1 suggests antagonism.
-
An Interaction Index (I) value close to 0 indicates an indifferent interaction, a positive value suggests synergy, and a negative value suggests antagonism.
These findings suggest that the clinical efficacy of the DHA-PPQ combination may rely more on the individual potencies and favorable pharmacokinetic profiles of the two drugs rather than a classic synergistic interaction at the cellular level. Piperaquine's long half-life provides a prophylactic effect against new infections, complementing the rapid parasite clearance by the short-acting dihydroartemisinin.
Comparative Efficacy with Other Artemisinin-Based Combination Therapies
Clinical trials have consistently demonstrated the high efficacy of DHA-PPQ in treating uncomplicated falciparum malaria. When compared to other WHO-recommended ACTs, DHA-PPQ exhibits a favorable profile, particularly in its post-treatment prophylactic effect.
| Comparison | Key Efficacy Endpoints | Key Findings |
| DHA-PPQ vs. Artemether-Lumefantrine (AL) | PCR-corrected cure rates, Recurrent parasitemia | DHA-PPQ has shown a significantly lower risk of recurrent parasitemia compared to AL, largely attributed to the longer post-treatment prophylactic effect of piperaquine. PCR-corrected cure rates at day 42 are often comparable or slightly higher for DHA-PPQ. |
| DHA-PPQ vs. Artesunate-Amodiaquine (AS-AQ) | PCR-corrected cure rates, Tolerability | Both combinations demonstrate high PCR-corrected cure rates, frequently exceeding 95%. Some studies suggest DHA-PPQ has superior efficacy and provides longer post-treatment protection. DHA-PPQ has been reported to be better tolerated than AS-AQ in some regions. |
Experimental Protocols
Accurate validation of the interaction and efficacy of antimalarial drug combinations relies on standardized and robust experimental protocols.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.
1. Parasite Culture:
-
P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II.
-
Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.
2. Drug Plate Preparation:
-
Test compounds (DHA and PPQ) are serially diluted in complete culture medium in a 96-well microtiter plate.
-
Control wells include parasites with no drug (negative control) and parasites with a known antimalarial drug like chloroquine (B1663885) (positive control).
3. Assay Procedure:
-
A parasite suspension with a parasitemia of 0.5% and a hematocrit of 2% is added to each well of the drug plate.
-
The plates are incubated for 72 hours under the standard culture conditions.
-
After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The lysis buffer contains Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye.[1]
-
Plates are incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence is measured using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm.
4. Data Analysis:
-
The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.
-
IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Isobologram Analysis of Drug Interaction
This method is used to graphically and quantitatively assess the nature of the interaction between two drugs.
1. Determination of IC50 for Individual Drugs:
-
The IC50 values for dihydroartemisinin and piperaquine are determined individually using the in vitro antiplasmodial activity assay described above.
2. Fixed-Ratio Combination Assay:
-
The two drugs are combined in fixed-ratio dilutions (e.g., 4:1, 1:1, 1:4 of their respective IC50s) and tested against the parasite culture.
-
The IC50 of the drug combination (IC50mix) is determined.
3. Calculation of Fractional Inhibitory Concentration (FIC):
-
The FIC for each drug in the combination is calculated as follows:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
4. Calculation of the Sum of Fractional Inhibitory Concentration (ΣFIC):
-
ΣFIC = FIC of Drug A + FIC of Drug B
5. Interpretation:
-
Synergy: ΣFIC < 1
-
Additive/Indifferent: ΣFIC = 1
-
Antagonism: ΣFIC > 1
Visualizing the Mechanisms of Action and Experimental Workflow
To better understand the cellular targets of dihydroartemisinin and piperaquine and the process of validating their interaction, the following diagrams are provided.
References
A Systematic Review of Dihydroartemisinin-Piperaquine (Artekin) Clinical Trial Outcomes
A Comparative Guide for Researchers and Drug Development Professionals
This systematic review provides a comprehensive analysis of clinical trial outcomes for the antimalarial drug combination dihydroartemisinin-piperaquine (DHP), marketed under brand names such as Artekin. The guide is intended for researchers, scientists, and drug development professionals, offering a comparative assessment of DHP's performance against other leading artemisinin-based combination therapies (ACTs). The review synthesizes quantitative data from multiple clinical trials, details the experimental protocols employed, and visualizes the drug's mechanism of action.
Comparative Efficacy and Safety of Dihydroartemisinin-Piperaquine
Dihydroartemisinin-piperaquine has been extensively evaluated in clinical trials, demonstrating high efficacy in the treatment of uncomplicated Plasmodium falciparum malaria. Its performance is frequently compared to other first-line ACTs, primarily artemether-lumefantrine (AL) and artesunate-amodiaquine (AS-AQ).
Quantitative Outcomes from Key Clinical Trials
The following tables summarize the key efficacy and safety outcomes from randomized controlled trials comparing DHP with other ACTs.
Table 1: Efficacy Outcomes of Dihydroartemisinin-Piperaquine vs. Comparator Drugs
| Trial/Study | Treatment Arms | N | PCR-Corrected Cure Rate (Day 28) | PCR-Corrected Cure Rate (Day 42) | Median Parasite Clearance Time (hours) | Median Fever Clearance Time (hours) |
| Rwanda[1] | DHP vs. AS+AQ vs. AQ+SP | 762 | 95.2% | - | Faster with DHP & AS+AQ | - |
| Uganda[2][3] | DHP vs. AL | 414 | 98.0% | 94.2% | <48 | 24 |
| Kenya[4] | DHP vs. AL | 274 | 99% | 96% | <72 | - |
| Vietnam[5] | DHP vs. AS-AQ | 116 | - | 100% | - | - |
| Multicenter (Africa)[6] | DHP vs. AL vs. AS-AQ | 4710 | >99.5% | >98.6% | - | - |
| Indonesia[7][8][9] | DHP vs. AS-AQ | 334 | - | 87% | - | - |
Table 2: Safety and Tolerability - Common Adverse Events (%)
| Trial/Study | Treatment Arms | Nausea | Vomiting | Dizziness | Headache |
| Uganda[2] | DHP vs. AL | Similar | Similar | Similar | Similar |
| Vietnam[5] | DHP vs. AS-AQ | Lower with DHP | Lower with DHP | Lower with DHP | - |
| Rwanda[1] | DHP vs. AS+AQ vs. AQ+SP | Lower with DHP | Lower with DHP | Lower with DHP | - |
Experimental Protocols of Key Clinical Trials
The methodologies of the cited clinical trials share common frameworks, adhering to WHO guidelines for the assessment of antimalarial drug efficacy.
General Study Design
The majority of the studies were randomized, open-label, controlled trials comparing the efficacy and safety of DHP with other standard ACTs for the treatment of uncomplicated P. falciparum malaria.[1][2][4][5][7][8][9] Follow-up durations were typically 28 or 42 days to monitor for recrudescent infections.[1][2][4][5][7][9]
Patient Population
Participants were typically children and adults with microscopically confirmed uncomplicated P. falciparum malaria.[1][2][4][5][7][8][9] Key inclusion criteria often included fever or a history of fever, and a parasite density within a specified range.[10] Exclusion criteria commonly included signs of severe malaria, pregnancy (in some trials), and known hypersensitivity to the study drugs.[10]
Treatment Administration
-
Dihydroartemisinin-Piperaquine (DHP): Administered once daily for three days. The dosage is weight-based, typically targeting a total dose of approximately 6-10 mg/kg of dihydroartemisinin (B1670584) and 48-80 mg/kg of piperaquine (B10710) over the three days.[5][7]
-
Artemether-Lumefantrine (AL): Administered twice daily for three days, with the evening dose often unsupervised.[4] Dosing is also weight-based.
-
Artesunate-Amodiaquine (AS-AQ): Given as separate tablets or a fixed-dose combination once daily for three days, with weight-based dosing.[5][7]
Efficacy and Safety Assessment
-
Efficacy: The primary endpoint was typically the polymerase chain reaction (PCR)-corrected adequate clinical and parasitological response (ACPR) at day 28 or 42.[4][6] This involves distinguishing between recrudescence (treatment failure) and new infections. Secondary endpoints included parasite and fever clearance times, and gametocyte carriage.[10]
-
Safety: Assessed through the monitoring and recording of adverse events, which were graded for severity and assessed for their potential relationship to the study medication.[1]
Mechanism of Action and Signaling Pathways
The high efficacy of dihydroartemisinin-piperaquine stems from the synergistic action of its two components, each targeting the malaria parasite through distinct mechanisms.
Dihydroartemisinin: The Rapid Parasite Killer
Dihydroartemisinin (DHA), the active metabolite of artemisinin (B1665778) derivatives, is responsible for the rapid clearance of parasites. Its mechanism is initiated by the cleavage of its endoperoxide bridge by intraparasitic heme iron, which generates reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive molecules cause widespread, indiscriminate alkylation of parasite proteins and other biomolecules, leading to significant oxidative and proteotoxic stress. This multi-targeted assault results in the rapid death of the parasite.[11]
Piperaquine: The Long-Acting Partner
Piperaquine, a bisquinoline, has a much longer elimination half-life than DHA, providing a sustained antimalarial effect that helps to clear residual parasites and prevent recrudescence. Its mechanism of action is believed to be similar to that of chloroquine. It is thought to interfere with the parasite's detoxification of heme in the digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. Piperaquine is thought to inhibit the polymerization of this heme into non-toxic hemozoin, leading to an accumulation of toxic heme and subsequent parasite death.[11]
Experimental Workflow for a Typical DHP Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial evaluating the efficacy and safety of dihydroartemisinin-piperaquine.
References
- 1. Safety and efficacy of dihydroartemisinin/piperaquine (this compound) for the treatment of uncomplicated Plasmodium falciparum malaria in Rwandan children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemether-Lumefantrine versus Dihydroartemisinin-Piperaquine for Treating Uncomplicated Malaria: A Randomized Trial to Guide Policy in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemether-Lumefantrine versus Dihydroartemisinin-Piperaquine for Treatment of Malaria: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Open label randomized comparison of dihydroartemisinin-piperaquine and artesunate-amodiaquine for the treatment of uncomplicated Plasmodium falciparum malaria in central Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyronaridine–artesunate or dihydroartemisinin–piperaquine versus current first-line therapies for repeated treatment of uncomplicated malaria: a randomised, multicentre, open-label, longitudinal, controlled, phase 3b/4 trial | Medicines for Malaria Venture [mmv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Dihydroartemisinin-piperaquine versus artesunate-amodiaquine: superior efficacy and posttreatment prophylaxis against multidrug-resistant Plasmodium falciparum and Plasmodium vivax malaria | PVIVAX [vivaxmalaria.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Dihydroartemisinin–Piperaquine Combination in the Treatment of Uncomplicated Plasmodium falciparum Malaria: Update on Clinical Failures in Africa and Tools for Surveillance | MDPI [mdpi.com]
Comparative Safety Analysis of Artesunate and its Combination Therapies in Adult and Pediatric Populations
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of artesunate (B1665782) and its widely used artemisinin-based combination therapies (ACTs), namely artemether-lumefantrine and dihydroartemisinin-piperaquine, in both adult and pediatric populations. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the comparative safety of these critical antimalarial agents.
Executive Summary
Artesunate and its derivatives are the cornerstone of modern malaria treatment, demonstrating high efficacy against Plasmodium falciparum. While generally well-tolerated in both adults and children, understanding the nuances of their safety profiles across different age groups is critical for clinical practice and future drug development. This analysis reveals a broadly similar safety profile between adults and children for artesunate and its combination therapies, with most adverse events being mild to moderate in severity. However, some differences in the frequency of specific adverse events and one notable age-related safety concern, post-artesunate delayed hemolysis (PADH), are observed.
Quantitative Safety Data
The following tables summarize the incidence of adverse events reported in clinical trials for artesunate, artemether-lumefantrine, and dihydroartemisinin-piperaquine, with a comparative view between adult and pediatric patients where data is available.
Table 1: Adverse Reactions to Intravenous Artesunate in Patients with Severe Malaria
| Adverse Reaction | Population | Frequency |
| Acute Renal Failure (requiring dialysis) | Adults & Children | ≥2% |
| Hemoglobinuria | Adults & Children | ≥2% |
| Jaundice | Adults & Children | ≥2% |
| Neurological Sequelae at Discharge | Adults | Slightly more likely than with quinine (B1679958) (not statistically significant)[1] |
| Neurological Sequelae at Discharge | Children | More frequent than with quinine (transient)[1] |
| Hypoglycemia | Adults & Children | Less frequent than with quinine[1] |
Note: Data for specific frequencies in adults versus children for common adverse events are not consistently reported in a head-to-head manner in single large-scale trials. The table reflects the most commonly reported serious adverse reactions.[2]
Table 2: Post-Artesunate Delayed Hemolysis (PADH) Incidence
| Population | Incidence of PADH |
| Adults (non-immune travelers) | ~7-25% |
| Children (African) | ~23% |
PADH is a significant adverse event characterized by a decrease in hemoglobin levels occurring at least a week after the initiation of artesunate treatment.[3]
Table 3: Adverse Events in Patients Treated with Artemether-Lumefantrine
| Adverse Event | Adults (n=647) % | Children (n=1,332) % |
| Any Adverse Event | 86.1 | 72.8 |
| Headache | 55.6 | 10.9 |
| Anorexia | 48.2 | 16.6 |
| Dizziness | 44.5 | 6.7 |
| Asthenia | 36.5 | 11.0 |
| Nausea | 27.2 | 5.8 |
| Arthralgia | 26.3 | 6.4 |
| Myalgia | 24.3 | 5.9 |
| Pyrexia (Fever) | 12.5 | 28.6 |
| Cough | 10.2 | 22.7 |
| Vomiting | 9.0 | 18.0 |
| Abdominal Pain | 8.8 | 12.5 |
| Diarrhea | 7.3 | 11.4 |
| Rash | 3.2 | 2.9 |
| Serious Adverse Events | 1.4 | 1.3 |
Source: Pooled analysis of seven clinical studies.[4][5]
Table 4: Adverse Events in School-Aged Children (6-15 years) Treated with Dihydroartemisinin-Piperaquine (DHA-PQ) for Seasonal Malaria Chemoprevention
| Adverse Event | DHA-PQ Arm (%) |
| Abdominal Pain | 11.8 |
| Headache | 11.2 |
| Vomiting | 5.7 |
Source: Randomized controlled trial in Mali.[6]
Experimental Protocols
The safety data presented in this guide are derived from rigorously conducted clinical trials. The methodologies for safety assessment in these trials typically adhere to the following principles:
Protocol for Monitoring Adverse Events in Artesunate Clinical Trials
1. Patient Population:
-
Inclusion criteria typically involve patients with a confirmed diagnosis of malaria (uncomplicated or severe, depending on the trial).
-
Exclusion criteria often include pregnancy (first trimester), known hypersensitivity to artemisinins, and severe underlying diseases not related to malaria.
2. Data Collection and Monitoring:
-
Standardized Case Report Forms (CRFs): Detailed CRFs are used to collect patient demographics, baseline clinical and laboratory data, and all adverse events (AEs).
-
Solicited and Unsolicited AEs: Clinicians actively query patients for a predefined list of common AEs (solicited) at each follow-up visit and also record any spontaneously reported AEs (unsolicited).
-
Severity and Causality Assessment: Each AE is graded for severity (e.g., mild, moderate, severe) and assessed for its potential relationship to the study drug (e.g., unrelated, possibly related, probably related, definitely related).
-
Follow-up Schedule: Patients are typically followed for at least 28 days after treatment initiation. Follow-up visits are scheduled at specific time points (e.g., days 1, 2, 3, 7, 14, 21, and 28) to assess clinical status and monitor for AEs.
3. Laboratory Assessments:
-
Hematology: Complete blood counts (including hemoglobin, hematocrit, platelet, and white blood cell counts) are performed at baseline and at specified follow-up intervals.
-
Biochemistry: Liver function tests (ALT, AST, bilirubin) and renal function tests (creatinine) are monitored.
-
Electrocardiogram (ECG): For some artemisinin-based combinations, ECGs are performed to monitor for any effects on the QTc interval.
4. Specific Monitoring for Post-Artesunate Delayed Hemolysis (PADH):
-
Weekly monitoring of hemoglobin, reticulocyte count, haptoglobin, and lactate (B86563) dehydrogenase (LDH) for up to 4 weeks post-treatment is recommended, particularly for patients with high baseline parasitemia.
Signaling Pathways and Mechanisms of Action
Artesunate's Mechanism of Action and Oxidative Stress
The primary mechanism of action of artesunate involves the cleavage of its endoperoxide bridge in the presence of heme iron within the malaria parasite. This process generates a burst of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to parasite proteins and DNA.[2][7]
Caption: Mechanism of Artesunate-induced oxidative stress in the malaria parasite.
Experimental Workflow for Safety Assessment in a Clinical Trial
The following diagram illustrates a typical workflow for the assessment and reporting of adverse events in a clinical trial of an antimalarial drug.
Caption: Workflow for adverse event monitoring and reporting in a clinical trial.
References
- 1. Artesunate medication | Cochrane Equity [methods.cochrane.org]
- 2. What is the mechanism of Artesunate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. ecommons.aku.edu [ecommons.aku.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Artesunate - Wikipedia [en.wikipedia.org]
- 7. Artesunate (Artesunate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Unraveling Antimalarial Cross-Resistance: A Comparative Analysis of Artekin and Other Key Therapeutics
For researchers, scientists, and drug development professionals, understanding the nuances of antimalarial drug resistance is paramount. This guide provides a comparative analysis of Artekin (dihydroartemisinin-piperaquine) and its cross-resistance profile with other frontline antimalarial agents. By presenting key experimental data, detailed methodologies, and visual pathways, this document aims to facilitate a deeper understanding of the mechanisms underpinning resistance and inform future drug development strategies.
The emergence and spread of drug-resistant Plasmodium falciparum pose a significant threat to global malaria control efforts. This compound, a fixed-dose artemisinin-based combination therapy (ACT), remains a critical tool in the fight against malaria. However, resistance to both of its components, dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PPQ), has been reported, necessitating a thorough evaluation of its cross-resistance patterns with other antimalarials.
Comparative In Vitro Susceptibility of P. falciparum Strains
The following table summarizes the 50% inhibitory concentrations (IC50) of various antimalarial drugs against a panel of well-characterized P. falciparum laboratory strains with differing resistance profiles. This data provides a quantitative comparison of the in vitro efficacy of these drugs.
| Parasite Strain | Resistance Phenotype | Dihydroartemisinin (DHA) IC50 (nM) | Piperaquine (PPQ) IC50 (nM) | Chloroquine (CQ) IC50 (nM) | Mefloquine (MQ) IC50 (nM) | Lumefantrine (LM) IC50 (nM) |
| 3D7 | Drug-Sensitive | ~2.0[1] | ~27[1] | ~6.5[1] | - | ~96[1] |
| K1 | Chloroquine-Resistant | - | - | ~275 | - | - |
| Dd2 | Chloroquine-Resistant, Mefloquine-Resistant | - | - | High | High | - |
| V1S | Multi-drug Resistant | ~2.0[1] | ~42[1] | ~158[1] | - | ~24[1] |
Note: IC50 values can vary between studies due to differences in experimental protocols. The data presented here is a synthesis from multiple sources for comparative purposes.
Experimental Protocols
The determination of antimalarial drug susceptibility is crucial for monitoring resistance. The following are detailed methodologies for key experiments cited in cross-resistance studies.
In Vitro Drug Susceptibility Testing: SYBR Green I-based Assay
This assay is widely used to determine the IC50 values of antimalarial drugs.
-
Parasite Culture: P. falciparum strains are cultured in vitro in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Stock solutions of antimalarial drugs are prepared in an appropriate solvent (e.g., DMSO or ethanol) and serially diluted to the desired concentrations in culture medium.
-
Assay Plate Preparation: 100 µL of each drug dilution is added to a 96-well microtiter plate. Drug-free wells serve as controls.
-
Parasite Inoculation: Asynchronous parasite cultures are synchronized to the ring stage, and the parasitemia is adjusted to 0.5-1% at a 2% hematocrit. 100 µL of the infected red blood cell suspension is added to each well of the drug-coated plate.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1-24 hours.
-
Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated by non-linear regression analysis of the dose-response curve.
Determination of plasmepsin II/III Copy Number Variation (CNV)
Amplification of the plasmepsin II and plasmepsin III genes is a molecular marker for piperaquine resistance. Quantitative real-time PCR (qPCR) is used to determine the copy number of these genes.
-
DNA Extraction: Genomic DNA is extracted from parasite cultures or patient blood samples.
-
Primer and Probe Design: Specific primers and probes (e.g., TaqMan or SYBR Green) are designed to amplify a target region within the plasmepsin II/III genes and a single-copy reference gene (e.g., β-tubulin).
-
qPCR Reaction: The qPCR reaction is set up with the extracted DNA, primers, probes, and qPCR master mix.
-
Thermal Cycling: The reaction is run on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: The copy number of the target gene is calculated relative to the reference gene using the ΔΔCt method. An increased copy number (typically >1.5) is indicative of gene amplification.
Signaling Pathways and Resistance Mechanisms
Understanding the molecular pathways of drug action and resistance is fundamental to overcoming this challenge. The following diagrams, generated using the DOT language, illustrate the key mechanisms of resistance to dihydroartemisinin and piperaquine.
Caption: Dihydroartemisinin (DHA) resistance pathway.
Caption: Piperaquine (PPQ) resistance pathways.
Experimental Workflow and Logical Relationships
The process of identifying and characterizing antimalarial cross-resistance involves a multi-step workflow, from initial screening to molecular analysis.
Caption: Workflow for cross-resistance studies.
References
A Comparative Guide to the Bioequivalence of Artekin Formulations
For researchers and drug development professionals, establishing bioequivalence is a critical step in the pharmaceutical development process. This guide provides a comprehensive comparison of different formulations of Artekin, a fixed-dose combination of dihydroartemisinin (B1670584) and piperaquine (B10710), and other artemisinin-based combination therapies. The following sections present a detailed analysis of their bioequivalence, supported by experimental data and methodologies.
Comparison of Pharmacokinetic Parameters
The bioequivalence of different drug formulations is primarily assessed by comparing their pharmacokinetic profiles. The key parameters include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
A study comparing a test and a reference formulation of a dihydroartemisinin/piperaquine combination tablet in healthy Indonesian volunteers found that the two formulations were not bioequivalent.[1] The geometric mean ratios and their 90% confidence intervals for Cmax and AUC of dihydroartemisinin were outside the standard acceptance range of 80-125%.[1][2] Specifically, the geometric mean ratio for the Cmax of dihydroartemisinin was 75.67% (90% CI: 61.83%–92.61%), and for AUC from time zero to the last measurable concentration (AUC0-t), it was 83.30% (90% CI: 67.06%–103.48%).[1] For piperaquine, the geometric mean ratios for Cmax and AUC0-t were 96.47% (90% CI: 71.80%–129.62%) and 97.31% (90% CI: 76.50%–123.80%), respectively.[1]
Another study comparing two fixed-dose combinations of dihydroartemisinin and piperaquine, this compound and Arterakine, in healthy Vietnamese subjects also concluded that the two formulations were bioinequivalent.[3][4]
In contrast, a study on two different intravenous formulations of artesunate (B1665782) found them to be bioequivalent for its active metabolite, dihydroartemisinin, after multiple injections, with the 90% confidence intervals for Cmax and AUC falling within the 80-125% range.[2]
The following tables summarize the pharmacokinetic parameters from a comparative study of a generic (test) and a reference dihydroartemisinin-piperaquine (DHP) formulation.
Table 1: Pharmacokinetic Parameters of Dihydroartemisinin in Healthy Volunteers
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 119.00 ± 37.66 | 203.60 ± 91.04 | 60.83% (48.53% - 76.24%) |
| AUC0-24 (ng·h/mL) | 220.07 ± 64.48 | 301.91 ± 161.30 | 77.69% (64.93% - 92.95%) |
| Tmax (h) | 1.16 ± 0.30 | 0.94 ± 0.35 | - |
| T½ (h) | 1.06 ± 0.31 | 0.80 ± 0.21 | - |
Data from a pilot bioequivalence study in healthy Indonesian volunteers.[5]
Table 2: Pharmacokinetic Parameters of Piperaquine in Healthy Volunteers
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | - | - | 96.47% (71.80% - 129.62%) |
| AUC0-t (ng·h/mL) | - | - | 97.31% (76.50% - 123.80%) |
| AUC0-inf (ng·h/mL) | - | - | 94.18% (74.18% - 119.59%) |
Data from a bioequivalence study of a generic DHP formulation.[1] Note: Mean and SD values were not provided in the abstract.
Experimental Protocols
The standard design for a bioequivalence study of dihydroartemisinin-piperaquine is a randomized, single-dose, two-period, two-sequence crossover study.[5][6] Due to the long half-life of piperaquine, a parallel study design or a crossover design with a long washout period is often employed.[6][7]
Study Design: A typical bioequivalence study involves healthy adult volunteers. The study can be designed as a single-blind or double-blind, randomized controlled trial.[1][5] For crossover studies, a washout period of at least 7 days for dihydroartemisinin and a much longer period for piperaquine (e.g., 103 days) is necessary.[5][6]
Drug Administration and Blood Sampling: A single oral dose of the test or reference formulation is administered to the subjects. Blood samples are collected at predetermined time points to characterize the pharmacokinetic profile of the drugs. For dihydroartemisinin, with its short half-life, intensive blood sampling is conducted within the first 8-10 hours post-dose.[8] For piperaquine, blood sampling extends up to 72 hours or longer due to its long elimination half-life.[8]
Analytical Method: Plasma concentrations of dihydroartemisinin and piperaquine are determined using a validated analytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).[6]
Experimental Workflow
The following diagram illustrates a typical workflow for a bioequivalence study.
References
- 1. balimedicaljournal.ejournals.ca [balimedicaljournal.ejournals.ca]
- 2. extranet.who.int [extranet.who.int]
- 3. Publication | Luxembourg Institute of Health [events.lih.lu]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Pilot study: bioequivalence of dihydroartemisinin in dihydroartemisinin-piperaquine tablet generic formulation in healthy Indonesian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. extranet.who.int [extranet.who.int]
- 7. extranet.who.int [extranet.who.int]
- 8. extranet.who.int [extranet.who.int]
Cost-effectiveness analysis of Artekin for malaria treatment
A comprehensive analysis for researchers and drug development professionals.
The global effort to combat malaria hinges on the availability of effective and affordable treatment options. Artekin, a fixed-dose combination of dihydroartemisinin (B1670584) and piperaquine (B10710) (DHA-PQP), has emerged as a significant artemisinin-based combination therapy (ACT). This guide provides a detailed cost-effectiveness analysis of this compound compared to other leading malaria treatments, supported by clinical trial data and economic evaluations.
Executive Summary
Clinical evidence demonstrates that this compound offers high cure rates and a favorable safety profile for the treatment of uncomplicated Plasmodium falciparum and Plasmodium vivax malaria.[1][2][3] Economic analyses of its active components, DHA-PQP, suggest that it is a cost-effective, and in some scenarios, a cost-saving alternative to other widely used ACTs, such as artemether-lumefantrine (AL).[4][5] The longer post-treatment prophylactic effect of piperaquine contributes significantly to its cost-effectiveness by reducing the incidence of new infections.
Comparative Efficacy and Safety
Multiple clinical trials have evaluated the performance of this compound and its active ingredients (DHA-PQP) against other standard malaria therapies. The data consistently show high efficacy and a good safety profile.
Table 1: Comparative Efficacy of this compound (DHA-PQP) vs. Other ACTs
| Treatment Group | Study Population | Day 28 Cure Rate (PCR-corrected) | Parasite Clearance Time (Mean) | Reference |
| This compound (DHA-PQP) | Rwandan Children | 95.2% | Faster than AQ+SP | [1] |
| Amodiaquine + Artesunate (AQ+AS) | Rwandan Children | 92.0% | Faster than AQ+SP | [1] |
| Amodiaquine + SP (AQ+SP) | Rwandan Children | 84.7% | - | [1] |
| This compound (DHA-PQP) | Cambodian Children & Adults | 96.9% | < 72 hours | [2] |
| DHA-PQP | Peruvian Patients | 97.7% | 32.0 hours | [6] |
| Mefloquine + Artesunate (MAS3) | Peruvian Patients | 99.2% | 35.5 hours | [6] |
Table 2: Safety Profile - Adverse Events
| Treatment Group | Key Findings on Adverse Events | Reference |
| This compound (DHA-PQP) | Frequency of adverse events was significantly lower than in combinations containing amodiaquine.[1] Well-tolerated in children and adults.[7] | [1][7] |
| Amodiaquine-containing combinations | Higher frequency of adverse events compared to DHA-PQP.[1] | [1] |
Cost-Effectiveness Analysis
Economic evaluations have modeled the cost-effectiveness of DHA-PQP, the active component of this compound, in various settings. These analyses typically consider the cost of the drug, administration, and the savings from averted treatments for subsequent malaria episodes.
Table 3: Cost-Effectiveness of Dihydroartemisinin-Piperaquine (DHA-PQP) vs. Artemether-Lumefantrine (AL)
| Parameter | DHA-PQP | Artemether-Lumefantrine (AL) | Key Findings | Reference |
| Incremental Cost per DALY Averted | - | - | DHA-PQP is highly cost-effective with an ICER of US$12.40 per DALY averted compared to AL in a Tanzanian study.[5] | [5] |
| Cost Savings per Child (1 year) | - | - | First-line treatment with DHA-PQP saved an average of $0.96 per child over one year compared to AL.[4] | [4] |
| Cost-Saving Threshold | < $1.23 per course | - | DHA-PQP remained cost-saving over AL for any price below $1.23 per course of treatment in a multi-center African trial.[4] | [4] |
| General Assessment | Often cited as a "cheaper" or "inexpensive" ACT.[2][8] | Standard of care, but can be more expensive.[9] | DHA-PQP is superior to AL from both clinical and economic perspectives for uncomplicated P. falciparum malaria in young children.[4] | [2][4][8][9] |
Experimental Protocols
The clinical and economic data presented are based on rigorous experimental methodologies.
Clinical Trial Methodology (Representative)
A randomized, open-label, controlled trial is a common design for comparing the efficacy and safety of antimalarial drugs.
-
Patient Recruitment : Patients with confirmed uncomplicated P. falciparum or P. vivax malaria, meeting specific inclusion and exclusion criteria (e.g., age, parasite density), are enrolled.
-
Randomization : Participants are randomly assigned to receive either this compound (DHA-PQP) or a comparator drug (e.g., AQ+AS, AL).
-
Treatment Administration : Drug administration is supervised to ensure compliance. Dosing is typically based on age or weight.
-
Follow-up : Patients are followed for a period of 28 to 63 days. Clinical and parasitological assessments are conducted at scheduled intervals to monitor for treatment failure and adverse events.
-
Outcome Measures : The primary outcome is typically the polymerase chain reaction (PCR)-corrected cure rate at the end of the follow-up period. Secondary outcomes include parasite and fever clearance times, and the incidence and severity of adverse events.
References
- 1. Safety and efficacy of dihydroartemisinin/piperaquine (this compound) for the treatment of uncomplicated Plasmodium falciparum malaria in Rwandan children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of dihydroartemisinin-piperaquine (this compound) in Cambodian children and adults with uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Dihydroartemisinin-Piperaquine vs. Artemether-Lumefantrine for First-Line Treatment of Uncomplicated Malaria in African Children: A Cost-Effectiveness Analysis | PLOS One [journals.plos.org]
- 5. Cost-effectiveness of dihydroartemisinin-piperaquine compared with artemether-lumefantrine for treating uncomplicated malaria in children at a district hospital in Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Safety evaluation of fixed combination piperaquine plus dihydroartemisinin (this compound®) in Cambodian children and adults with malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DevelopmentAid [developmentaid.org]
- 9. The Cost and Cost-Effectiveness of Antimalarial Drugs - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Artekin": A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of safety and regulatory compliance. The term "Artekin" can refer to two distinct products: an antimalarial drug combination of dihydroartemisinin (B1670584) and piperaquine (B10710), and a range of diagnostic kits produced by Ar-Tekin Medikal. This guide provides essential, step-by-step procedures for the safe and appropriate disposal of each.
Section 1: Disposal of the Antimalarial Drug "this compound" (Dihydroartemisinin/Piperaquine)
The antimalarial formulation known as this compound contains two active pharmaceutical ingredients (APIs): dihydroartemisinin and piperaquine. Both are considered chemical waste and require specific disposal methods to mitigate environmental and health risks.
Primary Recommended Disposal Method: Incineration
The most effective and recommended method for the disposal of this compound tablets and any grossly contaminated labware is high-temperature incineration.[1][2] This should be carried out by a licensed and certified hazardous waste management company. This method ensures the complete destruction of the active pharmaceutical ingredients.
Alternative Disposal and Decontamination:
In the absence of a licensed incineration service, chemical degradation may be considered for liquid waste containing dihydroartemisinin. However, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department before proceeding.
Experimental Protocol for Dihydroartemisinin Degradation:
A documented method for the degradation of dihydroartemisinin involves acidic iron-mediated cleavage. The following protocol is provided for informational purposes and should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.
Materials:
-
Waste solution containing dihydroartemisinin
-
Ferrous sulfate (B86663) heptahydrate
-
Sulfuric acid (1 M)
-
Water
-
Reaction vessel
-
Stirring apparatus
-
pH meter or pH paper
Procedure:
-
If the dihydroartemisinin waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent such as ethanol (B145695) or acetone.
-
In a suitable reaction vessel, add at least 50 mL of water for every 1 gram of dihydroartemisinin.
-
With continuous stirring, add approximately 1.5 grams of ferrous sulfate heptahydrate for every 1 gram of dihydroartemisinin and stir until fully dissolved.
-
Slowly add 1 M sulfuric acid to adjust the pH of the solution to approximately 3-4.
-
Add the dihydroartemisinin solution to the acidic iron solution.
-
Stir the mixture at room temperature for a minimum of 2 hours. The completion of the degradation reaction can be monitored using analytical methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if available.
For piperaquine, the primary disposal recommendation is also through a licensed chemical destruction plant or controlled incineration.[1] Do not discharge solutions containing piperaquine into sewer systems.[1]
| Parameter | Value | Unit | Source |
| Ferrous sulfate per gram of Dihydroartemisinin | ~1.5 | grams | - |
| Water per gram of Dihydroartemisinin | ≥ 50 | mL | - |
| Reaction pH | 3-4 | - | |
| Minimum Reaction Time | 2 | hours | - |
Section 2: Disposal of Ar-Tekin Medikal Diagnostic Kits
Ar-Tekin Medikal produces a variety of diagnostic kits, including those for infectious diseases. These kits and any biological specimens handled with them should be treated as potentially infectious waste.
Core Principles for Disposal:
-
Adherence to Local Regulations: All disposal procedures must comply with local, regional, and national regulations for biomedical and infectious waste.
-
Decontamination: All contaminated materials, including used test devices, specimens, and reagents of human origin, must be properly decontaminated before disposal.
-
Segregation: Infectious waste must be segregated from general laboratory waste in clearly marked, leak-proof containers.
Step-by-Step Disposal Procedure:
-
Immediate Handling: Handle all specimens and used kit components as if they contain infectious agents.
-
Decontamination of Liquids: Neutralized acids and other liquid waste should be decontaminated by adding a sufficient volume of sodium hypochlorite (B82951) to achieve a final concentration of at least 1.0%. A minimum exposure time of 30 minutes is recommended to ensure effective decontamination.
-
Disposal of Solid Waste: Used test devices, contaminated gloves, and other solid materials should be placed in designated biohazard bags or containers.
-
Final Disposal: Dispose of the decontaminated and segregated waste according to your institution's and local authorities' guidelines for infectious waste. This may involve autoclaving followed by landfilling or incineration.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of "this compound" products.
Caption: Decision tree for the proper disposal of "this compound" products.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
